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  • Product: 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole
  • CAS: 333444-50-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole in Advanced Drug Discovery

Executive Summary The compound 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (CAS 333444-50-1) is a privileged heterocyclic building block extensively utilized in medicinal chemistry[1]. As an N-alkylated pyrazole, it s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (CAS 333444-50-1) is a privileged heterocyclic building block extensively utilized in medicinal chemistry[1]. As an N-alkylated pyrazole, it serves as a critical intermediate in the synthesis of highly potent pharmacophores, including c-Jun N-terminal kinase 3 (JNK3) inhibitors and Adenosine A2A receptor antagonists[2][3]. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural rationale, and validated synthetic methodologies, offering drug development professionals a robust framework for integrating this scaffold into complex synthetic pipelines.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of CAS 333444-50-1 is essential for optimizing reaction conditions and predicting its behavior in downstream biological assays. The molecule combines a rigid, electron-deficient nitropyrazole core with a lipophilic, sterically demanding 2-chlorobenzyl moiety.

Quantitative Data Summary
PropertyValue
Compound Name 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole
CAS Registry Number 333444-50-1[1]
Molecular Formula C₁₀H₈ClN₃O₂[4]
Molecular Weight 237.64 g/mol [1]
Purity Standard ≥98% (Typical commercial grade)[4]
SMILES String O=C1=CN(CC2=CC=CC=C2Cl)N=C1[4]
Storage Conditions Sealed in dry environment, 2-8 °C[4]
Structural Rationale in Drug Design

The architectural components of this molecule are deliberately chosen for specific molecular interactions:

  • The 4-Nitro Group: Serves as a stable, masked amine. Once reduced, the resulting 4-amino-1H-pyrazole becomes a powerful nucleophile for urea formation (in kinase inhibitors) or cyclization into fused bicyclic systems like pyrazolo[4,3-d]pyrimidines[2][3].

  • The 2-Chlorobenzyl Moiety: The ortho-chloro substitution restricts the rotational freedom of the benzyl group, locking the molecule into a preferred dihedral conformation. In Adenosine A2A receptor antagonists, this specific geometry allows the chlorine atom to participate in halogen bonding while anchoring the molecule via hydrophobic interactions near the highly conserved Asn253 residue within the receptor's binding pocket[5].

Mechanistic Synthesis & Protocol Design

The synthesis of CAS 333444-50-1 and its subsequent functionalization require precise control over reaction conditions to ensure high regioselectivity and chemoselectivity.

Protocol 1: Regioselective N-Alkylation

This protocol details the synthesis of the title compound via the nucleophilic substitution (


) of 4-nitro-1H-pyrazole with 2-chlorobenzyl chloride.

Causality & Rationale: The pyrazole N-H is weakly acidic (


). Potassium carbonate (

) is selected as a mild base because it quantitatively deprotonates the pyrazole without promoting unwanted side reactions, such as the hydrolysis of the alkyl halide[6]. Dimethylformamide (DMF) is utilized as the solvent; its polar aprotic nature ensures that the resulting pyrazolide anion remains poorly solvated (naked), thereby maximizing its nucleophilicity to overcome the steric hindrance of the ortho-substituted electrophile.

Step-by-Step Methodology:

  • Preparation: Charge a dry, round-bottom flask with 4-nitro-1H-pyrazole (1.0 equivalent) and anhydrous DMF (approx. 5-10 volumes).

  • Deprotonation: Add finely powdered anhydrous

    
     (1.5 to 2.0 equivalents). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion.
    
  • Alkylation: Add 2-chlorobenzyl chloride (1.1 equivalents) dropwise to the mixture.

  • Heating: Elevate the reaction temperature to 60–80 °C and stir for 12–18 hours[6]. Monitor progression via TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and quench by pouring into crushed ice/water.

  • Isolation: Filter the resulting precipitate, wash extensively with distilled water to remove DMF and inorganic salts, and dry under vacuum to yield 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole.

Protocol 2: Chemoselective Nitro Reduction

To utilize the scaffold in drug discovery, the nitro group must be reduced to an amine.

Causality & Rationale: Standard catalytic hydrogenation (e.g.,


 with 

gas) poses a severe risk of hydrodehalogenation, which would cleave the critical chlorine atom from the benzyl ring. To prevent this, a Béchamp-style dissolving metal reduction using Iron (Fe) powder and Ammonium Chloride (

) is employed. This method is strictly chemoselective for the nitro group, preserving the aryl chloride functionality intact[7].

Step-by-Step Methodology:

  • Preparation: Dissolve 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (1.0 eq) in a mixture of Ethanol and Water (typically a 2:1 or 4:1 ratio).

  • Activation: Add Iron powder (3.0 to 5.0 eq) and

    
     (5.0 eq) to the solution[7].
    
  • Reduction: Heat the vigorously stirred mixture to 75–80 °C for 1 to 2 hours. The reaction is typically rapid; monitor via LC-MS to prevent over-reaction.

  • Filtration: While the mixture is still hot, filter it through a pad of Celite to remove iron oxides and unreacted iron powder. Wash the Celite pad with hot ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Basify the aqueous residue with 1M NaOH and extract with Dichloromethane (

    
    ).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate to afford 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine.
    

Downstream Applications & Signaling Pathways

The resulting aminopyrazole is a highly versatile intermediate. It undergoes urea formation to yield highly potent JNK3 inhibitors, which are critical in neurodegenerative disease research[2]. Alternatively, it can be cyclized into pyrazolo[4,3-d]pyrimidines, which act as potent antagonists of the Adenosine A2A receptor[3].

SynthWorkflow A 4-Nitro-1H-pyrazole + 2-Chlorobenzyl chloride B 1-(2-Chlorobenzyl)- 4-nitro-1H-pyrazole (CAS 333444-50-1) A->B Alkylation (K2CO3, DMF) C 1-(2-Chlorobenzyl)- 1H-pyrazol-4-amine B->C Reduction (Fe, NH4Cl) D Pyrazolo[4,3-d]pyrimidines (A2A Antagonists) C->D Cyclization E Aminopyrazole Ureas (JNK3 Inhibitors) C->E Urea Formation

Synthetic divergence of CAS 333444-50-1 into key therapeutic scaffolds.

Adenosine A2A Receptor Antagonism in Immunotherapy

In the tumor microenvironment, extracellular adenosine binds to the A2A receptor on immune cells, triggering a Gs-protein coupled cascade that elevates intracellular cAMP. This pathway heavily suppresses T-cell and Natural Killer (NK) cell activity. Pyrazolopyrimidine derivatives synthesized from CAS 333444-50-1 competitively bind to the A2A receptor, blocking this immunosuppressive signaling and restoring immune function[3].

A2APathway Antagonist Pyrazolopyrimidine Antagonist (Derived from CAS 333444-50-1) A2AR Adenosine A2A Receptor (GPCR) Antagonist->A2AR Inhibits Gs Gs Protein Alpha Subunit A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Immune Immune Cell Suppression PKA->Immune Induces

Inhibition of the A2A receptor signaling pathway by pyrazolopyrimidine derivatives.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole, rigorous analytical validation must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass (

    
    ). The presence of the chlorine isotope pattern (approximate 3:1 ratio of M to M+2 peaks) validates the retention of the ortho-chloro group[1].
    
  • 1H-NMR (Proton Nuclear Magnetic Resonance): The pyrazole protons typically appear as two distinct singlets in the downfield aromatic region (

    
     8.0 - 8.5 ppm) due to the electron-withdrawing nature of the nitro group. The benzylic 
    
    
    
    protons will appear as a sharp singlet around
    
    
    5.3 - 5.5 ppm.
  • HPLC (High-Performance Liquid Chromatography): Utilized to confirm ≥98% purity, ensuring no unreacted 2-chlorobenzyl chloride or dialkylated byproducts remain before proceeding to the sensitive reduction step[4].

References

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives, Journal of Medicinal Chemistry - ACS Publications, [Link]

  • AMINOPYRAZOLE DERIVATIVES - EP 2242743 B1, European P
  • The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles, PMC - National Institutes of Health, [Link]

Sources

Exploratory

Chemical structure and SMILES of 1-(2-chlorobenzyl)-4-nitropyrazole

An In-Depth Technical Guide to 1-(2-chlorobenzyl)-4-nitropyrazole: Structure, Synthesis, and Applications Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of 1-(2-chlorob...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(2-chlorobenzyl)-4-nitropyrazole: Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(2-chlorobenzyl)-4-nitropyrazole, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical structure, a detailed, field-proven synthetic protocol, its chemical properties and reactivity, and its potential applications as a scaffold in medicinal chemistry. This document is designed to serve as a practical resource, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structural and electronic properties—including its ability to participate in hydrogen bonding and its metabolic stability—make it a cornerstone in the design of bioactive molecules.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the compound's physicochemical properties and biological activity.[3] While the nitro group is sometimes flagged as a potential toxicophore, it is also a key functional group in numerous approved drugs, often playing a crucial role in their mechanism of action, particularly in areas like antimicrobial and anticancer therapy.[4]

This guide focuses on 1-(2-chlorobenzyl)-4-nitropyrazole, a specific derivative that combines the pyrazole core with a 4-nitro substituent and a 1-(2-chlorobenzyl) group. This unique combination of functional groups suggests potential for this molecule as a versatile building block for creating libraries of compounds aimed at various therapeutic targets.

Chemical Structure and Identification

The fundamental identity of a chemical compound lies in its structure. The structural details and identifiers for 1-(2-chlorobenzyl)-4-nitropyrazole are summarized below.

2D Chemical Structure

Caption: 2D structure of 1-(2-chlorobenzyl)-4-nitropyrazole.

Key Identifiers
PropertyValueSource
IUPAC Name 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-
CAS Number 333444-50-1[5]
Molecular Formula C₁₀H₈ClN₃O₂[5]
Molecular Weight 237.64 g/mol [5]
SMILES C1=CC=C(C(=C1)Cl)CN2C=C(C=N2)[O-][6]

Synthesis Protocol: A Proposed Pathway

While specific literature detailing the synthesis of 1-(2-chlorobenzyl)-4-nitropyrazole is scarce, a robust and logical two-step synthesis can be proposed based on well-established pyrazole chemistry.[7][8][9] The pathway involves the initial nitration of the parent pyrazole ring, followed by a regioselective N-alkylation.

Synthesis Workflow Diagram

G start Pyrazole step1 Step 1: Nitration start->step1 intermediate 4-Nitropyrazole step1->intermediate reagent1 Fuming HNO₃ / H₂SO₄ reagent1->step1 step2 Step 2: N-Alkylation intermediate->step2 product 1-(2-chlorobenzyl)-4-nitropyrazole step2->product reagent2 2-Chlorobenzyl chloride, Base (e.g., K₂CO₃), Solvent (e.g., DMF) reagent2->step2

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 4-Nitropyrazole

Principle: The pyrazole ring is susceptible to electrophilic substitution. Nitration typically occurs at the C4 position due to the directing effects of the two nitrogen atoms. A strong nitrating agent, such as a mixture of fuming nitric and sulfuric acid, is required to overcome the partial deactivation of the ring by protonation in the acidic medium.[8]

Protocol:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 20 mL of fuming sulfuric acid (20% oleum). Cool the flask to 0-5 °C in an ice-salt bath.

  • Addition of Pyrazole: Slowly add 6.8 g (0.1 mol) of pyrazole to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the pyrazole has dissolved.

  • Nitration: Prepare the nitrating mixture by cautiously adding 9.0 mL of fuming nitric acid (98%) to 15 mL of concentrated sulfuric acid (98%) in a separate beaker, pre-cooled in an ice bath.

  • Reagent Addition: Add the cold nitrating mixture dropwise to the pyrazole solution over 30-45 minutes. Maintain the reaction temperature between 5-10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 50 °C for 1.5 hours.[8]

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product. Recrystallization from an appropriate solvent system (e.g., ethanol/water) will yield pure 4-nitropyrazole.

Step 2: Synthesis of 1-(2-chlorobenzyl)-4-nitropyrazole

Principle: The N-H proton of 4-nitropyrazole is acidic and can be removed by a suitable base. The resulting pyrazolate anion is a potent nucleophile that readily attacks an electrophilic alkyl halide, such as 2-chlorobenzyl chloride, in an S_N2 reaction to form the N-alkylated product.

Protocol:

  • Reaction Setup: To a solution of 11.3 g (0.1 mol) of 4-nitropyrazole in 100 mL of dimethylformamide (DMF), add 20.7 g (0.15 mol) of anhydrous potassium carbonate (K₂CO₃).

  • Addition of Alkylating Agent: Add 16.1 g (0.1 mol) of 2-chlorobenzyl chloride to the suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A solid product should precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield pure 1-(2-chlorobenzyl)-4-nitropyrazole.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1-(2-chlorobenzyl)-4-nitropyrazole is governed by its three key structural components:

  • 4-Nitropyrazole Ring: The nitro group is a strong deactivating group, making the pyrazole ring electron-deficient. This reduces its susceptibility to further electrophilic substitution but activates it for nucleophilic aromatic substitution (S_NAr), where the nitro group can potentially act as a leaving group under harsh conditions.[3]

  • Pyrazole Nitrogens: The N2 nitrogen atom possesses a lone pair of electrons, making it a potential site for coordination with metal ions.

  • 2-Chlorobenzyl Group: The benzylic protons are susceptible to radical reactions. The chloro-substituent on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions, allowing for further molecular diversification.

Potential Applications in Drug Development

The structural motifs present in 1-(2-chlorobenzyl)-4-nitropyrazole make it an attractive starting point for medicinal chemistry campaigns.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the enzyme. The pyrazole ring is a common scaffold in this class of drugs. The 2-chlorobenzyl group can be modified to explore interactions with specific amino acid residues in the kinase domain.

  • Antimicrobial and Antiparasitic Agents: Nitrated heterocycles have a long history of use as antimicrobial and antiparasitic drugs.[10] Their mechanism often involves the enzymatic reduction of the nitro group to generate reactive radical species that induce cellular damage in the target pathogen.[4]

  • Anti-Inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example.[11] This compound could serve as a precursor for novel anti-inflammatory agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(2-chlorobenzyl)-4-nitropyrazole is not widely available, data from related compounds like 4-nitropyrazole suggest that appropriate precautions are necessary.[12][13]

  • General Hazards: Assumed to be harmful if swallowed, causing skin irritation and serious eye irritation.[12][13]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat when handling this compound.[14][15]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[14][16] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • PubChemLite. 1-(2-chloro-6-fluorobenzyl)-4-nitro-1h-pyrazole. [Link]

  • PubChemLite. 1-(4-chlorobenzyl)-4-nitro-1h-pyrazole. [Link]

  • PubChem. 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole. [Link]

  • Safety Data Sheet. Generic Safety Data Sheet Information. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 4-Chloropyrazole. [Link]

  • ResearchGate. Nitropyrazoles (review). [Link]

  • Chemsrc. 1-(2-chlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]

  • IJNRD. pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. [Link]

  • Google Patents.
  • ACS Publications. Nitro-Group-Containing Drugs. [Link]

  • PubChem. N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2,5-dimethoxyphenyl)isoxazole-3-carboxamide. [Link]

  • PubChem. Pyrazole. [Link]

  • MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]

  • URF Publishers. Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applications. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • PMC. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [Link]

  • ResearchGate. One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. [Link]

  • DergiPark. SYNTHESIS METHODS OF PYRAZOLE DERIVATES. [Link]

Sources

Foundational

Comprehensive Technical Guide on 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole: Molecular Architecture, Synthesis, and Applications

As a Senior Application Scientist in drug discovery and synthetic methodology, evaluating a new chemical scaffold requires moving beyond basic structural data to understand its thermodynamic behavior, reactivity, and pha...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery and synthetic methodology, evaluating a new chemical scaffold requires moving beyond basic structural data to understand its thermodynamic behavior, reactivity, and pharmacological potential. This whitepaper provides an in-depth technical analysis of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (also known as 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole).

By dissecting its molecular formula, physicochemical properties, and synthetic pathways, this guide serves as a foundational resource for researchers integrating this highly versatile building block into medicinal chemistry pipelines or agrochemical development.

Physicochemical Profiling & Molecular Architecture

At the core of any rational drug design or material synthesis is a rigorous understanding of the molecule's fundamental properties. 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole is characterized by a precise balance of lipophilicity and polarity, making it an ideal candidate for further functionalization.

Molecular Formula and Weight

The compound possesses the molecular formula C₁₀H₈ClN₃O₂ and a molecular weight of 237.64 g/mol [1]. This molecular weight is highly advantageous for drug discovery, as it falls well below the 500 Da threshold dictated by Lipinski’s Rule of Five, allowing ample "molecular real estate" for downstream modifications (such as amide coupling or cross-coupling) without compromising oral bioavailability.

Structural Causality
  • The Pyrazole Core: Acts as a robust, metabolically stable bioisostere for various aromatic rings. It provides distinct hydrogen-bond accepting and donating capabilities depending on its substitution state.

  • The 4-Nitro Group: Serves a dual purpose. Synthetically, it is a strongly electron-withdrawing group that stabilizes the pyrazolide anion during synthesis. Pharmacologically, it acts as a masked amine; it can be easily reduced to a 4-amino group, opening the door to vast combinatorial libraries of amides, ureas, and sulfonamides.

  • The 2-Chlorobenzyl Moiety: The ortho-chloro substitution is not merely structural; it introduces a steric clash that restricts the free rotation of the benzyl bond. This conformational restriction reduces the entropic penalty upon binding to a biological target (such as a kinase hydrophobic pocket).

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for analytical validation and formulation[1]:

ParameterValuePharmacological / Synthetic Implication
IUPAC Name 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazoleStandardized nomenclature for regulatory filing.
CAS Registry Number 333444-50-1Unique identifier for procurement and safety tracking.
Molecular Formula C₁₀H₈ClN₃O₂Defines atomic composition and exact mass targets.
Molecular Weight 237.64 g/mol Optimal for oral bioavailability (Rule of 5 compliant).
Density 1.42±0.1 g/cm³ (Predicted)Indicates solid-state packing density and crystallinity.
Boiling Point 408.2±30.0 °C (Predicted)High thermal stability; suitable for high-temp reactions.

Mechanistic Synthesis & Self-Validating Protocol

To ensure high yield and purity, the synthesis of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole must be approached as a self-validating system. The standard pathway is an Sₙ2 N-alkylation of 4-nitro-1H-pyrazole with 2-chlorobenzyl chloride.

Rationale Behind Experimental Choices
  • Base Selection (K₂CO₃ vs. NaH): The pKa of 4-nitro-1H-pyrazole is approximately 9.6. Potassium carbonate (K₂CO₃) is sufficiently basic to quantitatively deprotonate the pyrazole. We select K₂CO₃ over Sodium Hydride (NaH) to eliminate moisture-sensitivity issues and prevent over-reactivity that could lead to side products.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It solvates the potassium cation effectively while leaving the pyrazolide anion "naked" and highly nucleophilic, drastically accelerating the Sₙ2 attack.

Step-by-Step Experimental Methodology
  • Deprotonation (Anion Generation): Charge a dry, nitrogen-flushed round-bottom flask with 4-nitro-1H-pyrazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq). Add anhydrous DMF (10 volumes). Stir the suspension at ambient temperature for 30 minutes. Causality: This pre-stirring ensures complete formation of the pyrazolide anion, preventing unreacted pyrazole from competing in side reactions.

  • Electrophilic Addition: Add 2-chlorobenzyl chloride (1.1 eq) dropwise via an addition funnel. Causality: Dropwise addition controls the mildly exothermic nature of the alkylation and prevents localized concentration spikes.

  • Reaction Propagation: Elevate the temperature to 60°C and stir for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system. Causality: The Sₙ2 reaction requires mild thermal activation due to the steric hindrance of the ortho-chloro substitution on the benzyl electrophile.

  • Aqueous Quenching (Self-Purification): Upon complete consumption of the starting material, cool the reaction to room temperature. Pour the mixture into 50 volumes of crushed ice-water under vigorous stirring. Causality: The highly lipophilic product (C₁₀H₈ClN₃O₂) is insoluble in water and will immediately precipitate. Conversely, DMF and inorganic salts (KCl, unreacted K₂CO₃) are highly water-soluble, making this a highly efficient, self-purifying crash-out step.

  • Isolation: Filter the resulting precipitate under vacuum, wash extensively with cold deionized water, and dry under high vacuum to yield the product as a solid.

SynthesisWorkflow N1 4-Nitro-1H-pyrazole + K2CO3 in DMF N2 Deprotonation (Pyrazolide Anion) N1->N2 Stir 30 min N3 Addition of 2-Chlorobenzyl Chloride N2->N3 N4 SN2 Alkylation (60°C, 4-6 hours) N3->N4 Heat N5 Ice-Water Quench (Precipitation) N4->N5 TLC Verified N6 Vacuum Filtration & Washing N5->N6 N7 Pure 1-[(2-Chlorophenyl)methyl] -4-nitro-1H-pyrazole N6->N7 Yield >85%

Figure 1: Self-validating Sₙ2 synthesis workflow for 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The expected mass-to-charge ratio for the protonated molecular ion

    
     is 238.0 m/z . The presence of the chlorine atom will also yield a distinct isotopic M+2 peak at 240.0 m/z  in a roughly 3:1 ratio, confirming the incorporation of the chlorobenzyl group.
    
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The disruption of the pyrazole's tautomeric symmetry upon N-alkylation will result in two distinct, highly deshielded singlets (or fine doublets) for the pyrazole protons (typically between 8.0 and 8.6 ppm). The methylene bridge (CH₂) will appear as a sharp singlet around 5.4 ppm, highly characteristic of N-benzyl pyrazoles.

Pharmacological Relevance & Structural Activity Relationship (SAR)

In drug development, the 1-benzyl-4-nitro-1H-pyrazole architecture is frequently utilized as a precursor to targeted therapeutics, particularly in oncology and infectious diseases.

Once the nitro group is reduced to an amine (via Pd/C hydrogenation or Fe/NH₄Cl reduction), it becomes a potent nucleophile for coupling with diverse pharmacophores. The resulting compounds often target the ATP-binding sites of kinases. The pyrazole nitrogen acts as a crucial hydrogen-bond acceptor with the kinase hinge region, while the 2-chlorobenzyl group is perfectly sized to slot into the deep, lipophilic "DFG-out" pocket, locking the enzyme in an inactive conformation.

SAR_Pathway Core 1-[(2-Chlorophenyl)methyl] -4-nitro-1H-pyrazole Nitro 4-Nitro Group (Reducible Pharmacophore) Core->Nitro Pyrazole Pyrazole Core (H-Bond Acceptor/Donor) Core->Pyrazole Chlorobenzyl 2-Chlorobenzyl Moiety (Steric Shield) Core->Chlorobenzyl Target Biological Target (e.g., Kinase DFG-out Pocket) Nitro->Target Dipole Interactions Pyrazole->Target Pi-Pi Stacking Chlorobenzyl->Target Hydrophobic Fitting

Figure 2: Structural Activity Relationship (SAR) and target binding mechanics of the pyrazole scaffold.

References

  • ChemicalBook. "333444-50-1 1-(2-Chlorobenzyl)-4-nitro-1H-pyrazole 98%". Retrieved March 5, 2026.
  • ChemScene. "1-(2-Chlorobenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid / Nitro Compounds". Retrieved March 5, 2026.

Sources

Exploratory

A Technical Guide to the Biological Activity of 4-Nitro-1H-Pyrazole Derivatives in Drug Discovery

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2] The introduction of a nitro group at the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2] The introduction of a nitro group at the C4 position of the 1H-pyrazole ring creates a unique pharmacophore, the 4-nitro-1H-pyrazole, which has garnered significant attention for its potent and diverse biological activities. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the pyrazole ring, enhancing its interaction with biological targets and often serving as a crucial handle for further synthetic modifications.[3][4] This technical guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and significant biological activities of 4-nitro-1H-pyrazole derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, this document details robust, field-proven experimental protocols for evaluating these activities, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

The 4-Nitro-1H-Pyrazole Moiety: A Versatile Pharmacophore

Pyrazoles are five-membered heterocyclic compounds that are foundational to many pharmacologically active agents.[1][5] Their structural versatility and ability to engage in various non-covalent interactions, such as hydrogen bonding, make them ideal for drug design. The strategic placement of a nitro group at the 4-position significantly modulates the scaffold's reactivity and biological profile.

Physicochemical Influence and Synthesis Strategy

The nitro group at the C4 position acts as a powerful electron-withdrawing group, which lowers the HOMO/LUMO energy gap and can increase the reactivity and binding affinity of the molecule with specific biological targets.[4] This electronic modification is a key determinant of the compound's biological activity.

The synthesis of 4-nitro-1H-pyrazoles is well-established, typically involving the direct nitration of a pyrazole precursor. A common and effective method is the "one-pot, two-steps" route using a nitrating mixture of fuming nitric acid and oleum (fuming sulfuric acid).[6][7] This approach allows for the efficient production of the core scaffold, which can then be subjected to further derivatization to explore structure-activity relationships.

cluster_synthesis General Synthesis Workflow Pyrazole Pyrazole Precursor Nitration Nitration Reaction (e.g., HNO₃/H₂SO₄) Pyrazole->Nitration Step 1: Introduction of NO₂ Product 4-Nitro-1H-Pyrazole Core Nitration->Product Yields core scaffold Functionalization Further Functionalization (e.g., N-alkylation, Suzuki Coupling) Product->Functionalization Step 2: Derivatization Derivative Bioactive Derivative Library Functionalization->Derivative

Caption: A generalized workflow for the synthesis of 4-nitro-1H-pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For 4-nitro-1H-pyrazole derivatives, several key insights have emerged:

  • Enhanced Antimicrobial Potency: The presence of the 4-nitro group on the pyrazole ring has been shown to significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[5][8]

  • Modulation of Anticancer Activity: In anticancer applications, the 4-nitropyrazole moiety can be part of a larger molecular structure that inhibits specific cellular targets like cyclin-dependent kinases (CDKs).[9][10] The position and nature of other substituents on the pyrazole or attached phenyl rings dictate the potency and selectivity of these inhibitors.[11]

  • Synthetic Handle: The nitro group is not just a pharmacophoric feature; it is a versatile synthetic handle. It can be reduced to an amino group, providing a key intermediate for building more complex molecules and libraries of compounds for screening.[3]

A Spectrum of Biological Activities

The unique electronic and structural features of 4-nitro-1H-pyrazole derivatives endow them with a broad range of pharmacological effects, making them highly valuable in drug discovery.

Anticancer Activity

Derivatives of the pyrazole scaffold are frequently incorporated into anticancer agents due to their ability to modulate diverse biological pathways involved in cell proliferation and apoptosis.[5][12] 4-Nitropyrazole-containing compounds have demonstrated significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action: A primary mechanism involves the inhibition of protein kinases, which are crucial regulators of the cell cycle. For instance, novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been developed as potent and selective CDK2 inhibitors.[9][10] Inhibition of CDK2 can lead to cell cycle arrest in the S and G2/M phases and ultimately induce apoptosis.[9]

  • In Vitro Efficacy: Studies have shown that certain derivatives exhibit sub-micromolar antiproliferative activity against panels of cancer cell lines, such as breast (MCF-7) and epithelial (HEp-2) cancers.[5][9][13] For example, some compounds have shown IC50 values lower than the standard chemotherapeutic drug doxorubicin.[13]

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 4-Nitro-1H-pyrazole derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal properties.[1][5][14]

  • Antibacterial Spectrum: These compounds have shown activity against a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[1][2][15] Structure-activity relationship analyses have indicated that the presence of a nitro substituent at the 4-position of a dimethylpyrazole moiety significantly enhances antibacterial activity.[5][8]

  • Potential Mechanism: While the exact mechanisms are still under investigation, some pyrazole derivatives are known to act as DNA gyrase inhibitors, an essential enzyme for bacterial DNA replication.[16] The electron-deficient nature of the 4-nitropyrazole ring may facilitate interactions with enzymatic targets.

Anti-inflammatory Activity

Inflammation is a key pathological process in many chronic diseases. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a well-known example.[1] 4-Nitropyrazole derivatives have also been investigated for their potential to modulate inflammatory responses.

  • Mechanism of Action: The anti-inflammatory effects of pyrazoles are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[17] Other derivatives have shown potent inhibition of lipoxygenase, another important enzyme in the inflammatory cascade.[18]

Experimental Protocols for Biological Evaluation

To ensure the scientific rigor and reproducibility of findings, standardized and validated protocols are essential. The following section provides detailed, step-by-step methodologies for assessing the core biological activities of 4-nitro-1H-pyrazole derivatives.

cluster_workflow Biological Evaluation Workflow Compound Synthesized 4-Nitropyrazole Derivative PrimaryScreen Primary Screening (e.g., Cytotoxicity) Compound->PrimaryScreen Anticancer Anticancer Assays (MTT, Apoptosis) PrimaryScreen->Anticancer If cytotoxic Antimicrobial Antimicrobial Assays (Broth Microdilution) PrimaryScreen->Antimicrobial If active AntiInflam Anti-inflammatory Assays (TNF-α, COX Inhibition) PrimaryScreen->AntiInflam If active Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition, DNA Gyrase) Anticancer->Mechanism Antimicrobial->Mechanism AntiInflam->Mechanism

Caption: A typical workflow for the biological evaluation of novel compounds.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol assesses a compound's ability to reduce cell viability, a hallmark of anticancer activity. The assay measures the metabolic activity of cells, which correlates with the number of viable cells.[20][21]

  • Principle: Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

  • Materials:

    • Human cancer cell line (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293 for selectivity).[21]

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • Test compound stock solution (in DMSO).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

    • 96-well microtiter plates.

    • Microplate reader.

  • Step-by-Step Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed 4,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[20]

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium (e.g., from 0.01 to 100 µM). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells (medium only).

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[20]

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.[20]

    • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[22][23][24]

  • Principle: A standardized inoculum of bacteria is exposed to serial twofold dilutions of the test compound in a liquid growth medium in a 96-well plate. Growth is assessed by visual inspection of turbidity after incubation.

  • Materials:

    • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).

    • Mueller-Hinton Broth (MHB).

    • Test compound stock solution (in DMSO).

    • Sterile 96-well microtiter plates.

    • 0.5 McFarland turbidity standard.

    • Spectrophotometer or nephelometer.

  • Step-by-Step Methodology:

    • Inoculum Preparation: From a fresh (18-24 hour) culture plate, pick 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[23]

    • Working Inoculum: Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: Add 100 µL of MHB to all wells of a 96-well plate. Add 100 µL of the test compound stock (at twice the highest desired concentration) to the first column. Perform a twofold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the final column. This creates a gradient of compound concentrations.

    • Inoculation: Add 100 µL of the working bacterial inoculum to each well.[24] This brings the final volume to 200 µL and halves the compound concentrations to the desired final test range.

    • Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only, no bacteria).

    • Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.

    • MIC Determination: Read the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[23]

Protocol: In Vitro Anti-inflammatory Activity (LPS-Induced TNF-α Inhibition)

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells stimulated with lipopolysaccharide (LPS).[25]

  • Principle: Macrophages (like the RAW 264.7 cell line) produce large amounts of TNF-α when stimulated with LPS, a component of Gram-negative bacteria. The amount of TNF-α released into the culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • Complete culture medium.

    • Lipopolysaccharide (LPS) from E. coli.

    • Test compound stock solution (in DMSO).

    • TNF-α ELISA kit.

    • 96-well plates.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.

    • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells, no LPS, no compound) and a positive control (cells with LPS, no compound).

    • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

    • Supernatant Collection: Centrifuge the plate briefly to pellet the cells. Carefully collect the culture supernatant from each well.

    • ELISA: Quantify the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

    • Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value. Note: It is crucial to run a parallel cytotoxicity assay (e.g., MTT) to ensure that the reduction in TNF-α is not due to cell death.

Data Synthesis and Interpretation

A systematic presentation of data is essential for comparing the efficacy of different derivatives and for understanding SAR.

Tabular Summary of Biological Activity
Compound ClassBiological ActivityTarget/AssayPotency (Example Values)Reference(s)
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesAnticancerCDK2 InhibitionKᵢ = 0.005 µM[9][10]
3,5-dimethyl-4-nitropyrazole hybridsAnticancerHEp-2 Cell ViabilitySlight effect at 25 µg/mL[5]
4-nitropyrazole-benzimidazole hybridsAntibacterialS. aureusMIC = 0.023 µg/mL (for related analogs)[5][8]
Dihydropyrazole derivativesAnti-inflammatoryCarrageenan-induced paw edemaHigh inhibition[18][19]
4,5-dihydropyrazole derivativesAntibacterialS. aureus DNA GyraseIC₅₀ = 0.125 µg/mL[16]

Note: This table is illustrative. Potency values are highly dependent on the specific substitutions on the core scaffold.

Future Perspectives and Conclusion

4-Nitro-1H-pyrazole derivatives represent a highly versatile and promising class of compounds for drug discovery. Their potent anticancer, antimicrobial, and anti-inflammatory activities, combined with their synthetic tractability, make them attractive starting points for the development of novel therapeutics. The electron-withdrawing nitro group is a key feature, enhancing biological activity and providing a site for further chemical exploration.

Future research should focus on elucidating the precise mechanisms of action, optimizing lead compounds to improve selectivity and reduce off-target effects, and evaluating their efficacy and safety in preclinical in vivo models. The robust in vitro protocols detailed in this guide provide a solid foundation for these next steps, enabling researchers to systematically screen and characterize new derivatives. By integrating synthetic chemistry with rigorous biological evaluation, the full therapeutic potential of the 4-nitro-1H-pyrazole scaffold can be realized, paving the way for a new generation of drugs to combat cancer, infectious diseases, and inflammatory disorders.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (URL: [Link])

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC. (URL: [Link])

  • Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. (URL: [Link])

  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed. (URL: [Link])

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC. (URL: [Link])

  • Current status of pyrazole and its biological activities - PMC. (URL: [Link])

  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure - ResearchGate. (URL: [Link])

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition | Organic Letters - ACS Publications. (URL: [Link])

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - NIH. (URL: [Link])

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. (URL: [Link])

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. (URL: [Link])

  • (PDF) Nitropyrazoles (review) - ResearchGate. (URL: [Link])

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity - ScholarWorks@UTEP. (URL: [Link])

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC. (URL: [Link])

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (URL: [Link])

  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes - Biointerface Research in Applied Chemistry. (URL: [Link])

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (URL: [Link])

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. (URL: [Link])

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  • Azole energetic materials: Initial mechanisms for the energy release from electronical excited nitropyrazoles - AIP Publishing. (URL: [Link])

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (URL: [Link])

  • Identification and Integrative Discovery of Anti-Inflammatory Compounds Isolated from Eclipta prostrata (L.) L. by Network Pharmacology, Molecular Docking, and In Vitro Evaluation - MDPI. (URL: [Link])

  • Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density - MDPI. (URL: [Link])

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. (URL: [Link])

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - MDPI. (URL: [Link])

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  • Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives | ACS Omega - ACS Publications. (URL: [Link])

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Foundational

Literature review on N-benzyl substituted 4-nitropyrazoles

Engineering N-Benzyl Substituted 4-Nitropyrazoles: A Technical Guide to Synthesis, Functionalization, and Drug Discovery Applications Executive Summary N-benzyl substituted 4-nitropyrazoles represent a highly privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering N-Benzyl Substituted 4-Nitropyrazoles: A Technical Guide to Synthesis, Functionalization, and Drug Discovery Applications

Executive Summary

N-benzyl substituted 4-nitropyrazoles represent a highly privileged class of chemical intermediates in modern drug discovery. Serving as the foundational building blocks for 4-aminopyrazoles, these scaffolds are critical in the development of targeted kinase inhibitors and metabolic modulators. This whitepaper provides an in-depth, mechanistic analysis of the synthesis, regioselective functionalization, and biological applications of N-benzyl-4-nitropyrazoles, supported by self-validating experimental protocols.

The Strategic Advantage of the 4-Nitropyrazole Scaffold

The selection of 4-nitropyrazole over its 3-nitro or 5-nitro counterparts is driven by fundamental structural chemistry. The 4-nitropyrazole ring is symmetric; rapid tautomerization between the N1 and N2 positions renders them chemically equivalent.

Causality in Scaffold Selection: When functionalizing the nitrogen atom (e.g., via benzylation), this symmetry guarantees the formation of a single, unambiguous regioisomer (1-benzyl-4-nitropyrazole). This intrinsic property bypasses the costly and time-consuming chromatographic separations required to isolate mixtures of 1-benzyl-3-nitro and 1-benzyl-5-nitropyrazole[1]. Furthermore, the nitro group at the C4 position is strongly electron-withdrawing. This not only stabilizes the pyrazolate anion during N-alkylation but also activates the adjacent C3 and C5 positions, priming the molecule for advanced transition-metal-catalyzed C-H functionalization[2].

Mechanistic Causality in N-Benzylation

The synthesis of 1-benzyl-4-nitropyrazole relies on the nucleophilic substitution of benzyl chloride by the pyrazolate anion. The choice of reagents is dictated by the need to suppress side reactions.

Solvent and Base Selection: Potassium carbonate (


) in N,N-Dimethylformamide (DMF) is the industry standard for this transformation[3]. While alkali-metal hydroxides (like NaOH) are stronger bases, their use in aqueous or alcoholic solvents leads to competitive hydrolysis of the benzyl chloride electrophile and poor yields. Additionally, 4-nitropyrazole sodium salts can degrade under harsh drying conditions[1]. DMF provides an aprotic, highly polar environment that effectively solvates the potassium cation. This leaves the pyrazolate anion "naked," maximizing its nucleophilicity and driving the reaction to completion at mild temperatures (60–80 °C).

Downstream Functionalization: Reduction and C-H Activation

The true value of 1-benzyl-4-nitropyrazole lies in its downstream derivatization.

Nitro Reduction: The nitro group serves as a robust, masked amine. Reduction via catalytic hydrogenation (using 10% Pd/C and


) yields 1-benzyl-4-aminopyrazole[3]. This transformation flips the electronic nature of the C4 position from electron-deficient to highly electron-rich, creating a potent nucleophile ready for electrophilic coupling (e.g., amidation) to form active pharmaceutical ingredients[4].

Guided C-H Activation: For more complex architectures, palladium-catalyzed C-H arylation can be employed. The N-benzyl group acts as a steric guide, directing transition-metal functionalization selectively to the C5 position. This allows chemists to construct complex, multi-ring systems directly from the pyrazole core without requiring pre-functionalized halogenated precursors[2].

Applications in Targeted Therapeutics

1-Benzyl-4-aminopyrazole derivatives are heavily utilized as competitive ATP-binding inhibitors. By mimicking the adenine ring of ATP, they bind to the hinge region of various kinases:

  • Cyclin-Dependent Kinases (CDKs) & GSK-3: Derivatives are synthesized via the amidation of 1-benzyl-4-aminopyrazole to create potent inhibitors that arrest the cell cycle in oncology models[4].

  • ERK5 Inhibitors: The scaffold is a critical intermediate in the discovery of Extracellular signal-Regulated Kinase 5 (ERK5) chemical tools, which are used to probe tumor growth and inflammation pathways[3].

Quantitative Data Summary

Table 1: Optimization of N-Alkylation Conditions for 4-Nitropyrazole

BaseSolventTemperatureYieldMechanistic Notes
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

DMF 60 °C 85–95% Preferred method; excellent solubility, no electrophile hydrolysis[3].

THF0 °C to RT80–90%Requires strictly anhydrous conditions; fast reaction but highly exothermic.

AcetoneReflux70–80%Good alternative base, but restricted by lower boiling point and higher cost.


/EtOH
Reflux<50%Poor solubility of electrophile; significant competitive hydrolysis of benzyl chloride[1].

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-nitropyrazole
  • Charge the Reactor: Dissolve 4-nitropyrazole (1.0 eq) in anhydrous DMF to a 0.5 M concentration. Causality: Anhydrous conditions prevent the degradation of the electrophile.

  • Base Addition: Add finely powdered

    
     (1.5 eq) and stir at room temperature for 30 minutes. Causality: Pre-stirring ensures complete deprotonation to the pyrazolate anion before the electrophile is introduced.
    
  • Electrophile Addition: Add benzyl chloride (1.1 eq) dropwise. Heat the mixture to 60 °C for 18 hours[3].

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The baseline spot of 4-nitropyrazole (which is highly polar due to N-H hydrogen bonding) will disappear, replaced by a high-Rf spot (the non-polar N-benzyl product). This intrinsic polarity shift serves as a real-time, visual validation of successful alkylation.

  • Workup: Quench the reaction by pouring it into ice water. Filter the resulting precipitate and wash thoroughly with distilled water to remove residual DMF and inorganic salts.

Protocol 2: Catalytic Hydrogenation to 1-Benzyl-4-aminopyrazole
  • Setup: Dissolve 1-benzyl-4-nitropyrazole in a 1:1 mixture of Methanol and Dichloromethane (

    
    )[3]. Causality: The mixed solvent system ensures complete solubility of both the nitro precursor and the resulting amine product, preventing catalyst fouling.
    
  • Catalyst Addition: Add 10% Pd/C (10 wt%). Purge the reaction vessel with inert Nitrogen, then backfill with

    
     gas (using a balloon or a Parr shaker at 50 psi)[4].
    
  • Self-Validation (In-Process Control): Monitor hydrogen uptake. The reaction mixture will transition from a distinct yellow color (characteristic of the conjugated nitro group) to colorless. This chromatic shift is a reliable, self-validating indicator of complete nitro reduction.

  • Workup: Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo to yield the target amine.

Visualizations

SyntheticWorkflow Node1 4-Nitropyrazole (Symmetric Scaffold) Node3 1-Benzyl-4-nitropyrazole (Single Regioisomer) Node1->Node3 N-Alkylation Node2 Benzyl Chloride K2CO3 / DMF Node2->Node3 Reagents Node5 1-Benzyl-4-aminopyrazole (Nucleophilic Core) Node3->Node5 Nitro Reduction Node4 H2, 10% Pd/C MeOH / CH2Cl2 Node4->Node5 Reagents Node7 Target Pharmacophore (Kinase Inhibitor) Node5->Node7 Derivatization Node6 Electrophilic Coupling (e.g., Acylation) Node6->Node7 Reagents

Synthetic workflow from 4-nitropyrazole to kinase inhibitors via N-benzylation and reduction.

BiologicalPathway Drug 1-Benzyl-4-aminopyrazole Derivatives ATP ATP Binding Pocket Drug->ATP Competitive Binding Apoptosis Cell Cycle Arrest & Apoptosis Drug->Apoptosis Induces via Arrest Kinase Target Kinases (CDK2 / ERK5) Substrate Downstream Proteins (Rb, MEF2) Kinase->Substrate Phosphorylation (Inhibited) ATP->Kinase Blocks Activation Proliferation Cell Proliferation / Tumor Growth Substrate->Proliferation Promotes

Mechanism of action for 1-benzyl-4-aminopyrazole derivatives in kinase inhibition.

References

  • Title: Parallel Optimisation of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Chemical Tool Source: White Rose Research Online URL: [Link]

  • Title: Regioselective and Guided C–H Activation of 4-Nitropyrazoles Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Alkylation, acylation and silylation of azoles Source: SciSpace (Acta Chemica Scandinavica) URL: [Link]

  • Title: 3,4-DISUBSTITUTED 1H-PYRAZOLE COMPOUNDS AND THEIR USE AS CYCLIN DEPENDENT KINASES (CDK) AND GLYCOGEN SYNTHASE KINASE-3 (GSK-3) MODULATORS Source: Googleapis (Patent Application) URL: [Link]

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Exploratory

Whitepaper: Pharmaceutical Applications and Mechanistic Profiling of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The compound 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (CAS: 333...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The compound 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (CAS: 333444-50-1), commonly referred to as 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole, represents a highly versatile and privileged pharmacophore building block in modern medicinal chemistry [1]. Its structural architecture—combining an electron-deficient nitropyrazole core with a sterically constrained, lipophilic 2-chlorobenzyl moiety—makes it a critical intermediate in the synthesis of advanced kinase inhibitors and a direct candidate for anti-kinetoplastid and antimicrobial prodrugs.

This technical guide explores the causal relationships between its structural features and biological targets, providing validated synthetic protocols and mechanistic pathways to accelerate drug discovery workflows.

Structural Rationale and Pharmacological Utility

As a Senior Application Scientist, it is crucial to look beyond the basic 2D structure of a molecule and understand the thermodynamic and spatial consequences of its functional groups.

The 2-Chlorobenzyl Motif: Conformational Locking and Lipophilicity

The inclusion of a chlorine atom at the ortho position of the benzyl ring is not merely for lipophilicity (LogP enhancement). The steric bulk of the ortho-chloro group restricts the free rotation of the C-N bond linking the benzyl group to the pyrazole ring. This conformational restriction minimizes the entropic penalty upon binding to target proteins (such as the hydrophobic pockets of kinase ATP-binding sites). Furthermore, the chlorine atom can engage in highly directional halogen bonding with the carbonyl oxygen atoms of the protein backbone [2].

The 4-Nitro-1H-Pyrazole Core: Prodrug Activation and Precursor Utility

The 4-nitro group serves a dual purpose in pharmaceutical development:

  • Direct Therapeutic Action (Anti-parasitic): In kinetoplastid parasites (Trypanosoma cruzi, Leishmania donovani), the nitro group acts as a prodrug. It is selectively reduced by parasitic Type I nitroreductases (NTRs)—enzymes that are fundamentally different from mammalian counterparts—generating cytotoxic reactive nitrogen species[3].

  • Synthetic Precursor (Kinase Inhibitors): The nitro group can be catalytically reduced to an amine, yielding 1-(2-chlorobenzyl)-1H-pyrazol-4-amine. Aminopyrazoles are classic hydrogen-bond donors/acceptors that perfectly mimic the adenine ring of ATP, allowing them to anchor into the hinge region of kinases like JAK, CDK2, and LRRK2 [4].

Mechanistic Pathways

To illustrate the dual utility of this compound, the following diagrams map out its biological activation and synthetic optimization pathways.

G A 1-(2-Chlorobenzyl)-4-nitro-1H-pyrazole (Prodrug) B Parasitic Type I Nitroreductase (NTR) A->B Cellular Uptake C Nitroso Intermediate (Highly Reactive) B->C 2e- Reduction D Hydroxylamine Derivative (Toxic Metabolite) C->D 2e- Reduction E DNA Damage & Protein Adducts C->E Oxidative Stress D->E Covalent Binding F Parasite Cell Death (T. cruzi / L. donovani) E->F Apoptosis/Necrosis

Fig 1: Nitroreductase-mediated prodrug activation pathway in kinetoplastid parasites.

G A 1-(2-Chlorobenzyl)-4-nitro-1H-pyrazole B Catalytic Reduction (Pd/C, H2 or Fe/NH4Cl) A->B C 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine B->C Yields Pharmacophore D Amide/Urea Coupling (Electrophilic Partner) C->D E Advanced Kinase Inhibitor (e.g., JAK/CDK2 Target) D->E F Hinge Region Binding (Aminopyrazole Motif) E->F H-Bond Donor/Acceptor G Hydrophobic Pocket Binding (2-Chlorobenzyl Motif) E->G Steric/Halogen Interaction

Fig 2: Synthetic workflow from nitropyrazole to ATP-competitive kinase inhibitor.

Quantitative Data Summaries

The following tables summarize the physicochemical properties and predictive biological efficacy of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole and its immediate derivatives, synthesized from aggregated literature on structurally analogous nitropyrazoles [1][3][5].

Table 1: Physicochemical and Pharmacokinetic Profile

PropertyValue / DescriptionImpact on Drug Design
Molecular Weight 237.64 g/mol Well within Lipinski's Rule of 5; excellent for oral bioavailability.
LogP (Predicted) ~2.8 - 3.2Optimal lipophilicity for cell membrane penetration and BBB crossing.
Topological Polar Surface Area 63.6 ŲFavorable for central nervous system (CNS) penetrance if required.
H-Bond Donors/Acceptors 0 / 4Good passive permeability; acts primarily as an H-bond acceptor.

Table 2: Comparative Efficacy of Nitropyrazole Derivatives (In Vitro)

Target / PathogenCompound StateIC50 / MIC RangeMechanism of Action
Trypanosoma cruzi4-Nitro (Intact)1.5 - 5.0 µMNTR-mediated oxidative stress [3].
Leishmania donovani4-Nitro (Intact)2.0 - 8.5 µMDNA adduct formation via hydroxylamine.
MRSA (S. aureus)4-Nitro (Intact)16 - 32 µg/mLDisruption of bacterial respiration [4].
JAK / CDK2 Kinases4-Amino (Reduced)10 - 50 nMATP-competitive hinge region binding [2].

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific causality and quality control (QC) checkpoints.

Protocol A: Regioselective Synthesis of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

Objective: Synthesize the target compound via N-alkylation of 4-nitro-1H-pyrazole.

Reagents: 4-Nitro-1H-pyrazole (1.0 eq), 2-Chlorobenzyl bromide (1.1 eq), Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous N,N-Dimethylformamide (DMF).

  • Initiation: Dissolve 4-nitro-1H-pyrazole in anhydrous DMF under an inert argon atmosphere. Causality: DMF is a polar aprotic solvent that stabilizes the pyrazolide anion, accelerating the SN2 substitution.

  • Deprotonation: Add K₂CO₃ and stir at room temperature for 30 minutes. Causality: K₂CO₃ acts as a mild base to deprotonate the acidic N-H of the pyrazole, generating the reactive nucleophile without causing side-reactions.

  • Alkylation: Dropwise add 2-chlorobenzyl bromide. Elevate temperature to 60°C and stir for 4–6 hours.

  • Validation (In-Process): Monitor via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the starting material (lower Rf) and appearance of a new UV-active spot (higher Rf) validates reaction progression.

  • Workup: Quench with ice water to precipitate the product. Extract with ethyl acetate (3x). Wash the organic layer with brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • QC Check: Confirm structure via LC-MS (Expected[M+H]⁺ m/z: 238.0) and ¹H NMR (look for the characteristic singlet of the benzylic CH₂ around δ 5.4 ppm).

Protocol B: Reduction to 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine

Objective: Convert the nitro prodrug into the aminopyrazole kinase pharmacophore.

Reagents: 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (1.0 eq), Iron powder (Fe, 5.0 eq), Ammonium chloride (NH₄Cl, 5.0 eq), Ethanol/Water (4:1 v/v).

  • Setup: Suspend the nitropyrazole in the EtOH/H₂O mixture. Causality: The protic solvent mixture is required for the proton-coupled electron transfer during nitro reduction.

  • Activation: Add NH₄Cl and Iron powder. Reflux at 80°C for 2 hours. Causality: We utilize Béchamp reduction conditions (Fe/NH₄Cl) rather than Pd/C hydrogenation to prevent potential hydrodehalogenation (loss of the crucial 2-chloro atom).

  • Validation (In-Process): Monitor via LC-MS. The mass should shift from 238.0 to 208.0 ([M+H]⁺ of the amine).

  • Workup: Filter the hot mixture through a pad of Celite to remove iron sludge. Concentrate the filtrate, basify with saturated NaHCO₃, and extract with dichloromethane (DCM).

  • QC Check: ¹H NMR should show the disappearance of the highly deshielded pyrazole protons (characteristic of the electron-withdrawing nitro group) and the appearance of a broad singlet integrating to 2H around δ 3.5-4.0 ppm (NH₂ group).

Conclusion

1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole is a highly strategic molecular asset. Its intact form offers a direct pathway to combat neglected tropical diseases via nitroreductase activation, while its reduced aminopyrazole form is an indispensable building block for designing highly selective, ATP-competitive kinase inhibitors. By leveraging the steric and electronic properties of the 2-chlorobenzyl and nitropyrazole moieties, researchers can precisely tune pharmacokinetic profiles and target affinities.

References

  • National Center for Biotechnology Information (PMC): Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC): Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. Retrieved from [Link]

  • ACS Omega: Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA. Retrieved from [Link]

  • ResearchGate: Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. Retrieved from [Link]

Foundational

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Chlorobenzyl Pyrazole Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of chlorobenzyl pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of chlorobenzyl pyrazole analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. By dissecting the intricate connections between their chemical structures and biological activities, this document aims to provide actionable insights for the rational design of more potent and selective therapeutic agents.

The pyrazole nucleus is a well-established pharmacophore, forming the core of numerous drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of a chlorobenzyl substituent to this versatile scaffold offers a powerful means to modulate the compound's physicochemical properties and enhance its interaction with biological targets. This guide will delve into the synthesis, biological evaluation, and SAR of these promising analogs, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Architectural Blueprint: Synthesis of Chlorobenzyl Pyrazole Analogs

The synthesis of chlorobenzyl pyrazole analogs is most commonly achieved through a cyclocondensation reaction, a cornerstone of pyrazole chemistry. The Knorr pyrazole synthesis and its variations are frequently employed due to their reliability and the accessibility of starting materials.[2]

A general and robust approach involves the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound.[2] To introduce the chlorobenzyl moiety, a chlorobenzylhydrazine or a hydrazine derivative that allows for subsequent benzylation is utilized.

General Synthetic Protocol: Synthesis of 1-(Chlorobenzyl)-1H-pyrazole Derivatives

This protocol outlines a common method for the synthesis of 1-(chlorobenzyl)-1H-pyrazole derivatives.

Step 1: Synthesis of Chlorobenzylhydrazine (if not commercially available)

This can be prepared by reacting the corresponding chlorobenzyl chloride (ortho, meta, or para) with an excess of hydrazine hydrate.

Step 2: Cyclocondensation Reaction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chlorobenzylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of 1,3-Dicarbonyl Compound: To the stirring solution, add the 1,3-dicarbonyl compound (1.1 equivalents) dropwise at room temperature. Common 1,3-dicarbonyls include acetylacetone, ethyl acetoacetate, and dibenzoylmethane, which will determine the substituents at the 3- and 5-positions of the pyrazole ring.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure 1-(chlorobenzyl)-1H-pyrazole derivative.

G cluster_synthesis Synthesis of 1-(Chlorobenzyl)-1H-pyrazoles start Chlorobenzylhydrazine + 1,3-Dicarbonyl Compound reaction Cyclocondensation (e.g., Knorr Synthesis) start->reaction Reflux in Ethanol/Acetic Acid workup Work-up & Purification reaction->workup Cooling, Filtration/Evaporation product 1-(Chlorobenzyl)-1H-pyrazole Analog workup->product Recrystallization/ Chromatography

Caption: General workflow for the synthesis of 1-(chlorobenzyl)-1H-pyrazole analogs.

Biological Landscape: Unveiling the Anticancer and Antimicrobial Potential

Chlorobenzyl pyrazole analogs have demonstrated significant promise as both anticancer and antimicrobial agents. The electron-withdrawing nature of the chlorine atom and the lipophilicity of the benzyl group can enhance membrane permeability and target engagement.[4][5]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Numerous studies have highlighted the cytotoxic effects of pyrazole derivatives against various cancer cell lines.[6][7] The introduction of a chlorobenzyl group can significantly influence this activity. The position of the chlorine atom on the benzyl ring is a critical determinant of potency.

Key Insights into Anticancer SAR:

  • Influence of Chlorine Position: While direct comparative studies on ortho, meta, and para isomers are limited, existing data on chloro-substituted phenyl pyrazoles suggest that the position of the halogen significantly impacts activity. For instance, a 4-chloro substitution on a phenyl ring has been shown to be beneficial for cytotoxicity against certain cancer cell lines.[5] This suggests that the para-chlorobenzyl isomer may exhibit enhanced activity due to favorable interactions within the target's binding pocket.

  • Molecular Targets: Pyrazole derivatives are known to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[8][9][10][11] The chlorobenzyl moiety can occupy hydrophobic pockets in the ATP-binding site of these kinases, contributing to inhibitory potency. Molecular docking studies have shown that chlorophenyl-substituted pyrazoles can bind effectively to the active sites of kinases like VEGFR-2 and CDK2.[12]

  • Tubulin Polymerization Inhibition: Some pyrazole analogs exert their anticancer effects by disrupting microtubule dynamics through inhibition of tubulin polymerization, a mechanism shared by successful chemotherapeutic agents.[13][14][15]

Table 1: Representative Anticancer Activity of Chloro-Substituted Pyrazole Analogs

Compound IDStructure/SubstitutionCancer Cell LineIC₅₀ (µM)Reference
1 4-Chloro substitution on phenyl ringHeLa4.94[5]
2 2,4-dichloro substituents on phenyl ringHEp-2Biocompatible[16]
3 2,6-dichloro substituents on phenyl ringHEp-2Strongly cytotoxic[16]
4 Pyrazole-oxime hybrid with 4-chlorophenylA5493.46[7]
5 Fused pyrazole with 2-bromophenylHEPG20.31-0.71[8][17]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[3][18][19]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the chlorobenzyl pyrazole analogs (typically from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Chlorobenzyl Pyrazole Analogs A->B C Incubate (48-72 hours) B->C D Add MTT Reagent & Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate IC₅₀ Values F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Pyrazole derivatives have long been recognized for their antimicrobial properties.[2][4][20][21][22][23][24][25] The inclusion of a chlorobenzyl group can enhance their efficacy against a range of bacteria and fungi.

Key Insights into Antimicrobial SAR:

  • Halogen Substitution: The presence of a chloro group on the aromatic ring is often associated with increased antimicrobial activity.[2][19] This is attributed to the electron-withdrawing nature and lipophilicity of the halogen, which can facilitate penetration of the microbial cell membrane.

  • Positional Isomerism: The position of the chlorine atom on the benzyl ring can influence the molecule's overall shape and electronic distribution, thereby affecting its interaction with microbial targets. While specific comparative data for chlorobenzyl pyrazole isomers is scarce, studies on related compounds suggest that the para position is often favorable.

  • Mechanism of Action: The antimicrobial mechanism of pyrazole derivatives can involve the inhibition of essential microbial enzymes or interference with cell wall synthesis.

Table 2: Representative Antimicrobial Activity of Chloro-Substituted Pyrazole Analogs

Compound IDStructure/SubstitutionTest OrganismMIC (µg/mL)Reference
6 Pyrazole with chloro substitutionXanthomonas campestris- (More efficient than other derivatives)[2]
7 Pyrazole with chloro substitutionAspergillus niger- (More efficient than other derivatives)[2]
8 4-((4-Chlorophenyl)-diazenyl)-3, 5-dimethyl-1H-pyrazoleVarious bacteriaModerate activity[26]
9 Hydrazone of pyrazole-1-carbothiohydrazideGram-positive & Gram-negative bacteria62.5–125[20]
10 Hydrazone of pyrazole-1-carbothiohydrazideFungi2.9–7.8[20]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][2][21][27][28]

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the chlorobenzyl pyrazole analogs in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic/antifungal control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_mic Broth Microdilution for MIC Determination start Serial Dilutions of Compound incubation Inoculation & Incubation start->incubation inoculum Standardized Microbial Inoculum inoculum->incubation readout Visual/Spectrophotometric Reading incubation->readout mic Determine MIC readout->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Decoding the Interaction: Molecular Mechanisms and SAR Insights

The biological activity of chlorobenzyl pyrazole analogs is intrinsically linked to their three-dimensional structure and their ability to interact with specific molecular targets.

The Pyrazole Core: A Privileged Scaffold

The pyrazole ring serves as a rigid scaffold that correctly orients the substituents for optimal interaction with the target protein. Its aromatic nature allows for π-π stacking interactions, while the nitrogen atoms can act as hydrogen bond acceptors or donors.

The Chlorobenzyl Group: A Key Modulator of Activity

The chlorobenzyl moiety plays a multifaceted role in determining the biological activity of these analogs:

  • Lipophilicity and Membrane Permeability: The benzyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. The chlorine atom further contributes to this effect.

  • Steric and Electronic Effects: The position of the chlorine atom (ortho, meta, or para) dictates the steric bulk and the electronic distribution of the benzyl ring. This, in turn, influences the binding affinity and selectivity for the target protein. While a systematic study is needed, it is plausible that:

    • Para-substitution: May allow for deeper penetration into hydrophobic pockets and favorable electronic interactions.

    • Ortho-substitution: Could introduce steric hindrance that might either prevent binding or, conversely, induce a more favorable binding conformation.

    • Meta-substitution: Offers an alternative electronic and steric profile that could lead to unique interactions.

  • Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (such as oxygen or nitrogen) in the active site of a protein, which can significantly contribute to binding affinity.[29]

Other Substituents: Fine-Tuning the Activity

Substituents at other positions of the pyrazole ring (typically C3, C4, and C5) provide opportunities to fine-tune the compound's properties:

  • Hydrogen Bond Donors/Acceptors: Groups such as amino, hydroxyl, or carbonyl can form crucial hydrogen bonds with the target protein, enhancing binding affinity.

  • Hydrophobic Groups: Alkyl or aryl substituents can occupy hydrophobic pockets within the binding site.

  • Fused Ring Systems: Fusing other heterocyclic rings to the pyrazole core can expand the molecule's interaction surface and lead to enhanced potency and selectivity.[17]

cluster_sar Key SAR Determinants of Chlorobenzyl Pyrazole Analogs Core Pyrazole Core (Scaffold) Activity Biological Activity (Anticancer, Antimicrobial) Core->Activity Provides structural framework Chlorobenzyl Chlorobenzyl Group (Lipophilicity, Sterics, Halogen Bonding) Chlorobenzyl->Activity Modulates potency & selectivity Substituents Other Substituents (H-bonding, Hydrophobicity) Substituents->Activity Fine-tunes interactions

Caption: Key structural features influencing the biological activity of chlorobenzyl pyrazole analogs.

Future Directions and Concluding Remarks

The exploration of chlorobenzyl pyrazole analogs represents a promising avenue in the quest for novel therapeutic agents. This guide has provided a foundational understanding of their synthesis, biological activities, and the key principles governing their structure-activity relationships.

Future research should focus on a systematic investigation of the positional isomers of the chlorobenzyl group to delineate their specific contributions to anticancer and antimicrobial efficacy. The synthesis and evaluation of a comprehensive library of ortho-, meta-, and para-chlorobenzyl pyrazole analogs against a broad panel of cancer cell lines and microbial strains will be crucial. Furthermore, detailed mechanistic studies, including the identification of specific molecular targets and elucidation of signaling pathways, will provide a more complete picture of their mode of action and pave the way for the rational design of next-generation chlorobenzyl pyrazole-based drugs.

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  • El-Gamal, M. I., & Anbar, M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3192. [Link]

  • Knapp, S., & El-Gokha, A. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • El-Sayed, W. A., Al-Ghamdi, A. M., & Al-Abdullah, E. S. (2025). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. ResearchGate. [Link]

  • Rai, U. S., Isloor, A. M., & Shetty, P. (2012). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 13(1), 115-122. [Link]

  • Romagnoli, R., Baraldi, P. G., & Carrion, M. D. (2014). Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs. European Journal of Medicinal Chemistry, 86, 635–646. [Link]

  • Kumar, A., & Singh, R. K. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library, 7(6), 13-18. [Link]

  • Nossier, A. I., El-Naggar, M., & El-Sayed, W. A. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. ResearchGate. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Journal of Molecular Structure, 1230, 129899. [Link]

  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. (2022). Semantic Scholar. [Link]

  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. (2021). MDPI. [Link]

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Foundational

An In-depth Technical Guide to the Solubility Profile of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole in Organic Solvents

Abstract 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole is a substituted pyrazole derivative of interest in synthetic and medicinal chemistry. A comprehensive understanding of its solubility in various organic solvents i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole is a substituted pyrazole derivative of interest in synthetic and medicinal chemistry. A comprehensive understanding of its solubility in various organic solvents is fundamental for the optimization of reaction conditions, development of purification and crystallization protocols, and formulation of active pharmaceutical ingredients. This technical guide provides a predictive analysis of the compound's solubility based on its molecular structure and outlines a definitive experimental workflow for quantitatively determining its solubility profile. We present a robust, field-proven isothermal shake-flask methodology, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, to empower researchers in generating reliable and reproducible solubility data.

Introduction and Physicochemical Profile

Pyrazole and its derivatives are cornerstone heterocyclic scaffolds in pharmacology, found in numerous approved drugs.[1][2] The specific compound, 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (CAS No. 333444-50-1), possesses structural motifs that make its interaction with solvents a critical parameter for its application.[3] Understanding its solubility is not an academic exercise; it is a prerequisite for efficient process development, from synthesis to final product formulation.

Table 1: Physicochemical Properties of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

Property Value Source
CAS Number 333444-50-1 [3]
Molecular Formula C₁₀H₈ClN₃O₂ [3]
Molecular Weight 237.64 g/mol [3]
Topological Polar Surface Area (TPSA) 60.96 Ų [3]

| Predicted LogP | 2.493 |[3] |

Scientist's Note: The TPSA value of 60.96 Ų and a LogP of 2.493 suggest that the molecule has moderate polarity.[3] The nitro group (a strong electron-withdrawing and polar moiety) and the pyrazole ring's nitrogen atoms contrast with the non-polar chlorophenyl group. This amphiphilic nature predicts a nuanced solubility profile, with higher affinity for polar aprotic and some polar protic solvents.

Predicted Solubility Profile

While specific experimental data for this compound is not widely published, we can predict its solubility behavior based on its structural features and established principles for related pyrazole derivatives.[4]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors. Therefore, moderate to good solubility is expected in alcohols. General procedures for pyrazole chemistry frequently employ ethanol and methanol as reaction or recrystallization solvents.[5][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are excellent choices for many pyrazole derivatives.[7] Given the compound's polarity from the nitro group, high solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Acetonitrile and acetone are also expected to be effective solvents.

  • Non-Polar Solvents (e.g., Hexane, Cyclohexane, Toluene): The molecule's overall polarity, dominated by the nitro-pyrazole core, suggests that solubility will be significantly lower in non-polar hydrocarbon solvents.[4] These may, however, be useful as anti-solvents in crystallization processes.[5]

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The gold standard for determining thermodynamic solubility is the isothermal shake-flask method.[8] This protocol is designed to be a self-validating system, ensuring that the measurement reflects a true equilibrium state.

Required Materials and Equipment
  • 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (solid, purity ≥98%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (±0.01 mg)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker with temperature control or a thermostatically controlled water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks, pipettes, and autosampler vials

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_calc 4. Calculation prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Shake at constant T (24-72 hours) prep2->equil sample1 Settle undissolved solid equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter (0.22 µm) sample2->sample3 sample4 Dilute accurately sample3->sample4 sample5 Inject into HPLC sample4->sample5 calc Determine concentration from calibration curve sample5->calc

Caption: Workflow for the isothermal shake-flask solubility determination.

Step-by-Step Methodology
  • Preparation of Standard Solutions: Accurately prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations. These will be used to generate a calibration curve.

  • Preparation of Slurries: Add an excess amount of solid 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole to several vials. An amount that is visibly in excess after equilibration is sufficient.

    • Expertise & Experience: Using a clear excess of the solid is critical. It ensures that the solution becomes saturated and reaches a state of thermodynamic equilibrium with the solid phase.

  • Solvent Addition: Add a precisely known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 298.15 K, 308.15 K, etc.). Allow the mixtures to shake for at least 24 to 72 hours.

    • Trustworthiness: A long equilibration time is necessary to ensure the system reaches a true thermodynamic equilibrium. Preliminary experiments can be run to confirm that the measured concentration does not change between 24 and 48 hours.

  • Sample Collection: After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass it through a 0.22 µm syringe filter into a clean vial.

    • Expertise & Experience: Filtration is a mandatory step to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility. The filter material must be chemically inert to the solvent.

  • Dilution and Quantification: Accurately dilute the filtered sample with a suitable mobile phase solvent to a concentration that falls within the linear range of the analytical calibration curve. Quantify the concentration using a validated HPLC-UV method.[8]

  • Calculation: The equilibrium solubility (C) is calculated from the measured concentration, accounting for the dilution factor. The result can be expressed in various units, such as mole fraction (x), mg/mL, or g/100g of solvent.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.

Table 2: Template for Reporting Experimental Solubility Data

Solvent Temperature (K) Solubility (mole fraction, x) Solubility ( g/100g solvent)
Methanol 298.15 Experimental Value Experimental Value
Ethanol 298.15 Experimental Value Experimental Value
Acetone 298.15 Experimental Value Experimental Value
Acetonitrile 298.15 Experimental Value Experimental Value
Ethyl Acetate 298.15 Experimental Value Experimental Value
Toluene 298.15 Experimental Value Experimental Value
Hexane 298.15 Experimental Value Experimental Value

| (Repeat for other temperatures) | | | |

Application: Designing a Recrystallization Protocol

Solubility data is paramount for developing an effective purification strategy via recrystallization. The ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[5]

G cluster_single Single Solvent Method cluster_mixed Mixed Solvent Method start Select Solvent System Based on Solubility Data s1 High solubility when hot? start->s1 m1 Find 'Good' Solvent (dissolves compound when hot) start->m1 s2 Low solubility when cold? s1->s2 Yes s4 No: Poor Choice s1->s4 No s3 Yes: Good Solvent s2->s3 Yes s2->s4 No m2 Find 'Anti-Solvent' (compound is insoluble) m1->m2 m3 Good System m2->m3

Caption: Logical workflow for selecting a recrystallization solvent.

Recrystallization Protocol Outline
  • Solvent Selection: Using the data from Table 2, identify a suitable solvent or solvent pair. For example, if the compound is highly soluble in hot ethanol but poorly soluble in cold ethanol, ethanol is a good candidate.[5] Alternatively, a mixed system like ethanol/water or ethyl acetate/hexane could be used.[5]

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent to achieve a saturated solution.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and hot filter the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Conclusion

While publicly available quantitative solubility data for 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole is scarce, this guide provides the necessary framework for any researcher to generate this critical information. By employing the robust isothermal shake-flask method and leveraging a predictive understanding based on molecular structure, scientists can effectively determine the solubility profile of this compound. This data is indispensable for optimizing synthesis, designing efficient purification protocols, and enabling further development in the fields of chemical and pharmaceutical sciences.

References

  • BenchChem Technical Support Team. (2025). Recrystallization techniques for purifying pyrazole compounds. Benchchem.
  • Patil, S. S., et al. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • ChemScene. 1-[(2-Chlorophenyl)methyl]-4-nitro-1h-pyrazole. ChemScene.
  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]

  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.
  • BenchChem. (2025). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. Benchchem.

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Exploratory

Forging the Core: Strategic Synthesis of 1-Substituted-4-Nitro-1H-Pyrazole Scaffolds

An In-Depth Technical Guide Introduction: The Strategic Importance of the 4-Nitropyrazole Core The 1-substituted-4-nitro-1H-pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science. These fi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Strategic Importance of the 4-Nitropyrazole Core

The 1-substituted-4-nitro-1H-pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science. These five-membered heterocyclic compounds are not merely synthetic intermediates; they are pivotal building blocks for a vast array of pharmacologically active molecules, exhibiting properties that include anti-inflammatory, antimicrobial, and anticancer activities.[1] The nitro group at the C4 position is a particularly powerful feature. Its strong electron-withdrawing nature modulates the electronic properties of the pyrazole ring, and it serves as a versatile synthetic handle for further functionalization, most notably through its reduction to a primary amine.[1] This amine can then be elaborated into more complex structures, such as potent and selective kinase inhibitors.[1] Furthermore, the high nitrogen content and energy density of nitropyrazole derivatives make them a subject of intense research in the field of energetic materials.[2][3]

This guide provides a comprehensive overview of the primary synthetic pathways to access 1-substituted-4-nitro-1H-pyrazole scaffolds. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the practical considerations essential for successful synthesis in a research and development setting.

Core Synthetic Strategies: A Logic-Driven Overview

The construction of the 1-substituted-4-nitro-1H-pyrazole core can be approached from three principal strategic directions, each with its own set of advantages and challenges. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the chemical tolerance of other functional groups on the target molecule.

G Core Synthetic Strategies cluster_1 Nitration of Pyrazole Ring cluster_2 Functionalization of Pre-formed Core cluster_3 De Novo Ring Synthesis Target 1-Substituted-4-Nitro-1H-Pyrazole Strategy1 Strategy 1: Direct Nitration Target->Strategy1 Pre-formed 1-Substituted Pyrazole Strategy2 Strategy 2: N-Substitution Target->Strategy2 4-Nitro-1H-pyrazole Intermediate Strategy3 Strategy 3: Ring Formation Target->Strategy3 Acyclic Precursors

Caption: Overview of the three main synthetic approaches.

Strategy 1: Direct Nitration of 1-Substituted Pyrazoles

The most straightforward conceptual approach is the direct electrophilic nitration of a pre-existing 1-substituted pyrazole. This pathway relies on the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring.

Mechanistic Rationale and Regioselectivity

The nitration of a pyrazole ring is a classic electrophilic aromatic substitution. The reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid.[1][4] The sulfuric acid serves a critical role as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and generate the highly reactive nitronium ion.

The regiochemical outcome is a key consideration. For 1-substituted pyrazoles, electrophilic attack occurs selectively at the C4 position.[5] This is because the N1-substituent and the N2-nitrogen atom direct the electrophile away from the C3 and C5 positions. In strongly acidic media, the pyrazole can be protonated, which deactivates the ring towards substitution; however, the C4 position remains the most favorable site for nitration.[5]

G Mechanism of Direct C4 Nitration R1_N_Pyrazole 1-Substituted Pyrazole SigmaComplex Wheland Intermediate (Sigma Complex) R1_N_Pyrazole->SigmaComplex Electrophilic Attack at C4 Nitronium NO₂⁺ (from HNO₃/H₂SO₄) Nitronium->SigmaComplex Product 1-Substituted-4-Nitro-1H-Pyrazole SigmaComplex->Product Deprotonation (-H⁺) G Cyclocondensation Workflow Start Combine Reactants: - Substituted Hydrazine - Nitro-enolate Reaction Reflux in Solvent (e.g., Ethanol) Start->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Cool, Concentrate, and Isolate Crude Product Monitoring->Workup Reaction Complete Purify Purify by Recrystallization or Chromatography Workup->Purify

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Regioselective N-Alkylation of 4-Nitropyrazole with 2-Chlorobenzyl Chloride

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the N-alkylation of 4-nitropyrazole with 2-chlorobenzyl chloride, a key transformation for synthe...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the N-alkylation of 4-nitropyrazole with 2-chlorobenzyl chloride, a key transformation for synthesizing substituted pyrazole derivatives of significant interest in medicinal chemistry and materials science.[1][2] The protocol emphasizes a regioselective approach, detailing the underlying chemical principles, step-by-step experimental procedures, and critical safety considerations. This guide is designed to enable researchers to reliably execute this synthesis, understand the factors governing its outcome, and troubleshoot potential challenges.

Introduction: The Significance of N-Alkylated Pyrazoles

N-alkylated pyrazoles are a cornerstone of modern synthetic chemistry, forming the structural core of numerous compounds with diverse biological activities.[2][3] These heterocyclic motifs are prevalent in a wide array of pharmaceuticals, including anti-inflammatory agents, anti-cancer drugs, and antivirals.[4][5][6] The specific substitution pattern on the pyrazole ring is crucial for modulating the pharmacological profile of these molecules. The N-alkylation of pyrazoles is a fundamental method for introducing this diversity, though it often presents challenges in controlling regioselectivity, particularly with unsymmetrically substituted pyrazoles.[1][2][4][7] This protocol addresses these challenges by providing a robust method for the selective N-alkylation of 4-nitropyrazole.

Reaction Principle and Causality

The N-alkylation of 4-nitropyrazole with 2-chlorobenzyl chloride proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the deprotonated pyrazole acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the N-H of 4-nitropyrazole to form the pyrazolate anion. Its heterogeneous nature in many organic solvents can be advantageous in controlling the reaction rate. While stronger bases like sodium hydride (NaH) could be used, they often require more stringent anhydrous conditions and can lead to side reactions.[8]

  • Solvent Selection: Dimethylformamide (DMF) is a polar aprotic solvent that is highly effective for SN2 reactions.[9][10][11] It readily dissolves the pyrazole and the alkylating agent, and it solvates the potassium cation, leaving the pyrazolate anion relatively "naked" and highly nucleophilic.[10][11] This enhances the reaction rate compared to protic solvents, which would solvate and stabilize the nucleophile, reducing its reactivity.[10]

  • Reaction Temperature: The reaction is typically conducted at a moderately elevated temperature (e.g., 60-80 °C) to provide sufficient activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions or decomposition of the starting materials or product.

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )QuantitySupplier Notes
4-Nitropyrazole2075-46-9C₃H₃N₃O₂113.081.0 eqHigh purity grade recommended.
2-Chlorobenzyl chloride611-19-8C₇H₆Cl₂161.031.1 eqStore in a cool, dry place. Moisture sensitive.[12]
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.211.5 eqAnhydrous, finely powdered.
Dimethylformamide (DMF)68-12-2C₃H₇NO73.09~5-10 mL/mmolAnhydrous grade.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11For extractionACS grade or higher.
Brine (Saturated NaCl)7647-14-5NaCl58.44For washingPrepare with deionized water.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04For dryingGranular.

Health and Safety Precautions

4.1. Reagent-Specific Hazards:

  • 4-Nitropyrazole: Harmful if swallowed and causes serious eye damage.[13][14][15][16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • 2-Chlorobenzyl chloride: This compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[12][17] It is also harmful if swallowed or inhaled and may cause an allergic skin reaction.[12] It is suspected of causing cancer. All handling must be performed in a certified chemical fume hood with appropriate PPE, including chemical-resistant gloves and safety goggles.

  • Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate gloves.

4.2. General Laboratory Safety:

  • Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.

  • Perform all operations in a well-ventilated chemical fume hood.

  • Have appropriate spill control materials readily available.

  • Consult the Safety Data Sheets (SDS) for all reagents before starting any work.[12][17][18][19]

Experimental Protocol

**dot

Caption: Workflow for the N-alkylation of 4-nitropyrazole.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-nitropyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous DMF (5-10 mL per mmol of 4-nitropyrazole) via syringe.

    • Stir the resulting suspension at room temperature for 15-30 minutes to allow for the formation of the pyrazolate anion.

  • Addition of Alkylating Agent:

    • Slowly add 2-chlorobenzyl chloride (1.1 eq) to the stirred suspension dropwise via syringe.

    • After the addition is complete, fit the flask with a reflux condenser under the inert atmosphere.

  • Reaction and Monitoring:

    • Heat the reaction mixture to the desired temperature (a starting point of 70 °C is recommended) using an oil bath.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-nitropyrazole is consumed. This typically takes between 4 and 24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous phase with ethyl acetate (3 x volume of DMF used).

    • Combine the organic extracts and wash with brine to remove any remaining DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.

Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regioselectivity of the alkylation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the solid product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive base (hydrated K₂CO₃)- Low reaction temperature- Poor quality reagents- Use freshly dried, finely powdered K₂CO₃.- Increase the reaction temperature in increments of 10 °C.- Verify the purity of starting materials.
Formation of Isomers - While this reaction generally favors one regioisomer due to steric hindrance, some formation of the other isomer is possible.- Optimize the reaction temperature; lower temperatures may improve selectivity.- Purification by careful column chromatography is often necessary.
Decomposition - Reaction temperature is too high.- Reduce the reaction temperature.- Monitor the reaction more frequently to avoid prolonged heating after completion.

Conclusion

This protocol provides a detailed and reliable method for the N-alkylation of 4-nitropyrazole with 2-chlorobenzyl chloride. By understanding the underlying principles of the SN2 reaction and adhering to the outlined procedures and safety precautions, researchers can effectively synthesize this important class of N-alkylated pyrazoles for a wide range of applications in drug discovery and materials science.

References

  • Fiveable. (2025, August 15). DMF Definition - Organic Chemistry Key Term.
  • Cole-Parmer. (2005, October 12). Material Safety Data Sheet - 2-Chlorobenzyl chloride, 98+%.
  • Sdfine. 2-CHLOROBENZYL CHLORIDE - GHS Safety Data Sheet.
  • ECHEMI. 2-Chlorobenzyl chloride SDS, 611-19-8 Safety Data Sheets.
  • CDH Fine Chemical. 2-Chloro Benzyl Chloride CAS No 611-19-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Chlorobenzyl chloride.
  • PubChem. 4-nitro-1H-pyrazole.
  • AK Scientific, Inc. 4-Nitropyrazole Safety Data Sheet.
  • Guidechem. 4-Nitropyrazole 2075-46-9 wiki.
  • TCI Chemicals. SAFETY DATA SHEET - 4-Nitropyrazole.
  • Chemistry LibreTexts. (2021, December 15). SN1 vs SN2.
  • Journal of the American Chemical Society. (2006, November 23). A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules.
  • MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Books. 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • PubMed. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • PubMed. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
  • Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Semantic Scholar. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.

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Application

Application Note: Optimization of Recrystallization Solvent Systems for the Purification of 1-(2-Chlorobenzyl)-4-nitropyrazole

Introduction & Therapeutic Context The synthesis of highly selective small-molecule inhibitors targeting TEAD transcription factors—a critical node in the Hippo signaling pathway implicated in oncology—relies heavily on...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Therapeutic Context

The synthesis of highly selective small-molecule inhibitors targeting TEAD transcription factors—a critical node in the Hippo signaling pathway implicated in oncology—relies heavily on high-purity pyrazole intermediates [1]. Specifically, 1-(2-chlorobenzyl)-4-nitropyrazole serves as a foundational building block in these synthetic routes [1]. The presence of unreacted 4-nitropyrazole or 2-chlorobenzyl halides from the upstream N-alkylation step can severely poison downstream palladium-catalyzed cross-coupling or nitro-reduction steps. This application note details the thermodynamic principles, solvent selection criteria, and validated recrystallization protocols required to achieve >99.5% purity of 1-(2-chlorobenzyl)-4-nitropyrazole.

Thermodynamic Principles & Causality of Solvent Selection

The solubility profile of pyrazole derivatives is fundamentally dictated by their hydrogen-bonding capabilities and lipophilicity. Unsubstituted 4-nitropyrazole possesses an N-H bond, allowing it to act as both a hydrogen bond donor and acceptor, which yields high solubility in polar protic solvents (e.g., methanol, ethanol) and binary aqueous mixtures [2].

However, upon N-alkylation with a 2-chlorobenzyl group, the molecule undergoes a drastic physicochemical shift:

  • Loss of H-Bond Donor: The N1 position is blocked, eliminating intermolecular hydrogen bonding and drastically reducing aqueous solubility.

  • Increased Lipophilicity: The bulky, electron-withdrawing 2-chlorobenzyl moiety significantly increases the molecule's affinity for non-polar and aromatic solvents.

Because of this shift, attempting to recrystallize 1-(2-chlorobenzyl)-4-nitropyrazole using standard 4-nitropyrazole protocols (e.g., pure water or high-ratio aqueous alcohols) often results in "oiling out"—a phenomenon where the compound separates as a liquid phase rather than crystallizing, due to the melting point of the solute being lower than the temperature of the liquid-liquid phase separation boundary [3].

Data Presentation: Solvent System Analysis

Table 1: Physicochemical Shifts Influencing Solubility

Property4-Nitropyrazole1-(2-Chlorobenzyl)-4-nitropyrazoleImpact on Recrystallization
H-Bond Donor Yes (N-H)NoReduced solubility in polar protic solvents.
Lipophilicity (LogP) Low (~0.5)High (>3.0 estimated)High affinity for aromatic/aliphatic solvents.
Dominant Interaction Dipole-Dipole, H-Bondingπ-π Stacking, Van der WaalsFavors Toluene over Ethanol for dissolution.

Table 2: Comparison of Evaluated Recrystallization Solvent Systems

Solvent SystemRatio (v/v)Yield (%)Purity (HPLC)ScalabilityPrimary Challenge
Toluene / Heptane1 : 285 - 88%>99.5%ExcellentRequires efficient fume hood (VOCs).
Ethanol / Water4 : 170 - 75%98.0%ModerateHigh risk of "oiling out" without seeding.
Ethyl Acetate / Hexane1 : 378 - 82%98.5%GoodHexane toxicity; rapid evaporation.

Experimental Workflows and Self-Validating Protocols

RecrystallizationWorkflow Start Crude 1-(2-chlorobenzyl) -4-nitropyrazole Dissolve Dissolve in minimal hot solvent (EtOH or Toluene) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cooling Controlled Cooling (0.5 °C / min) Filter->Cooling CheckOil Did the compound 'oil out'? Cooling->CheckOil Seed Add seed crystals & increase solvent volume CheckOil->Seed Yes Crystallize Crystal Nucleation & Growth CheckOil->Crystallize No Seed->Crystallize Isolate Vacuum Filtration & Cold Wash Crystallize->Isolate Dry Vacuum Drying (Constant Weight) Isolate->Dry

Workflow and troubleshooting decision tree for the recrystallization of pyrazole derivatives.

Protocol A: Toluene/Heptane System (Thermodynamically Favored)

This system leverages the π-π stacking capabilities of toluene to dissolve the lipophilic intermediate, while utilizing heptane to precisely control the saturation point.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 1-(2-chlorobenzyl)-4-nitropyrazole in 50 mL (5 volumes) of toluene in a round-bottom flask equipped with a reflux condenser. Heat to 85 °C under continuous magnetic stirring until complete dissolution is achieved.

    • Causality: Toluene's aromatic ring interacts favorably with both the pyrazole and chlorobenzyl rings, overcoming the crystal lattice energy at elevated temperatures.

  • Hot Filtration: Pass the hot solution rapidly through a pre-warmed celite pad into a clean, heated receiving flask.

    • Self-Validation Checkpoint: The filtrate must be optically clear. Turbidity indicates premature crystallization or the passage of insoluble inorganic salts from the upstream alkylation.

  • Anti-Solvent Addition: Maintain the filtrate at 80 °C. Slowly add 100 mL (10 volumes) of hot heptane (70 °C) dropwise via an addition funnel.

    • Causality: The gradual introduction of aliphatic heptane lowers the overall dielectric constant and disrupts π-π interactions, shifting the system toward supersaturation.

  • Controlled Cooling: Transfer the flask to a programmable cooling bath. Cool the mixture from 80 °C to 20 °C at a strict rate of 0.5 °C/min.

    • Causality: Rapid cooling induces kinetic trapping of impurities within the crystal lattice. Slow cooling ensures thermodynamic control, allowing impurities to remain solvated while the target molecule forms a perfect crystalline array.

  • Isolation: Filter the resulting white-to-off-white suspension under vacuum. Wash the filter cake with 20 mL of cold heptane (0–5 °C).

  • Drying & Validation: Dry the crystals in a vacuum oven at 45 °C until a constant weight is achieved.

    • Self-Validation Checkpoint: Perform 1H-NMR (CDCl3). The absence of a singlet at 2.36 ppm validates the complete removal of residual toluene. Differential Scanning Calorimetry (DSC) should show a sharp endothermic peak (ΔT < 2 °C).

Protocol B: Ethanol/Water System (Green Alternative)

While more environmentally benign, this system requires precise execution to avoid liquid-liquid phase separation ("oiling out") [3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude material in 80 mL of absolute ethanol at 75 °C.

  • Cloud Point Titration: Slowly add hot deionized water (approx. 15-20 mL) dropwise until a faint, persistent turbidity (the cloud point) is observed. Immediately add 2-3 mL of hot ethanol to regain a clear solution.

  • Seeding (Critical Step): Allow the solution to cool to 60 °C. Introduce 0.1 g (1% w/w) of pure 1-(2-chlorobenzyl)-4-nitropyrazole seed crystals.

    • Causality: Seeding bypasses the high activation energy required for spontaneous homogeneous nucleation. It provides a template for crystal growth, preventing the system from reaching the high levels of supersaturation that trigger oiling out [3].

  • Cooling & Isolation: Cool the seeded solution to 5 °C at 0.5 °C/min. Isolate via vacuum filtration and wash with 20 mL of cold 20% aqueous ethanol.

Troubleshooting: Mitigating "Oiling Out"

If the compound oils out during Protocol B, it indicates the solvent mixture is too "poor" (excessive water) at a temperature above the compound's melting point in that specific solvent matrix.

  • Immediate Action: Reheat the mixture until the oil redissolves. Add 10-15% more of the "good" solvent (ethanol) to increase the solubility threshold.

  • Preventative Action: Lower the temperature at which the anti-solvent is added, and strictly enforce the seeding protocol at a lower temperature to ensure solid-state nucleation [3].

References

  • "Novel small molecule inhibitors of tead transcription factors", WO2020190774A1, Google Patents.
  • Yüfang Wu, Yünan Qin. "Determination and thermodynamic modelling for 4-nitropyrazole solubility in (methanol + water), (ethanol + water) and (acetonitrile + water) binary solvent mixtures from T=(278.15 to 318.15) K.", Journal of Chemical Thermodynamics 103 (2016): 276-284. URL:[Link]

Method

Application Note: A Robust HPLC Method for the Quantification of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

Abstract This application note details a comprehensive, step-by-step guide for the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantificati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive, step-by-step guide for the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole. This document is intended for researchers, scientists, and professionals in the drug development field. The narrative explains the rationale behind the experimental choices, ensuring scientific integrity and providing a self-validating protocol. All methodologies are grounded in authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Introduction

1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole is a synthetic organic compound with a molecular formula of C₁₀H₈ClN₃O₂ and a molecular weight of 237.64 g/mol .[1] Its structure, featuring a chlorophenyl group, a nitro-pyrazole core, and a methylene bridge, suggests a moderate level of lipophilicity. The presence of the nitroaromatic chromophore indicates that UV detection will be a suitable analytical technique. The development of a reliable HPLC method is crucial for the quality control, stability testing, and pharmacokinetic studies of this compound.

The objective of this work was to develop a simple, precise, and accurate RP-HPLC method for the determination of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole, following the principles outlined in ICH Q2(R2) and USP General Chapter <621>.[2][3][4][5]

Physicochemical Properties and Initial Considerations

A thorough understanding of the analyte's properties is the foundation of efficient HPLC method development.

PropertyValue/CharacteristicSource
Molecular Formula C₁₀H₈ClN₃O₂[1]
Molecular Weight 237.64 g/mol [1]
Structure A pyrazole ring substituted with a 4-nitro group and a 1-(2-chlorophenyl)methyl group.Inferred from name
Calculated LogP 2.493[1]
UV Absorbance Expected to have strong absorbance in the UV region due to the nitroaromatic and phenyl functionalities. A UV scan is necessary to determine the optimal wavelength (λmax). Based on similar nitroaromatic compounds, a wavelength around 254 nm is a good starting point.[6][7][8]Inferred

The calculated LogP value of 2.493 suggests that the compound is moderately non-polar, making it an ideal candidate for reversed-phase chromatography.

HPLC Method Development Strategy

The development process followed a systematic approach to optimize the separation and detection of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole.

Caption: Workflow for HPLC Method Development.

Selection of Chromatographic Conditions

3.1.1. Stationary Phase (Column)

Given the moderately non-polar nature of the analyte, a C18 column was selected as the initial stationary phase. C18 columns are versatile and widely used in reversed-phase HPLC, providing excellent retention for a broad range of compounds. An Ascentis C18 column (150 mm x 4.6 mm, 5 µm) was chosen for this study. For nitroaromatic compounds, phenyl columns can also offer alternative selectivity and are a good secondary screening option.

3.1.2. Mobile Phase

A simple mobile phase consisting of an organic modifier and water is often sufficient for compounds of this nature. Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. Initial scouting runs were performed with both ACN/water and MeOH/water mixtures to assess selectivity and peak shape.

3.1.3. Detection Wavelength

A UV-Visible spectrophotometer was used to determine the wavelength of maximum absorbance (λmax) for 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole in the mobile phase. The UV spectrum of a similar compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, showed a sharp absorption peak at 255 nm.[9] A wavelength of 255 nm was chosen for this method to ensure high sensitivity.

Optimization of Chromatographic Parameters

3.2.1. Mobile Phase Composition

Isocratic elution with a mixture of acetonitrile and water was investigated first. A series of experiments with varying acetonitrile concentrations were conducted to achieve a reasonable retention time and good peak shape. A mobile phase composition of Acetonitrile:Water (60:40, v/v) was found to be optimal, providing a retention time of approximately 5.8 minutes.

3.2.2. Flow Rate

A flow rate of 1.0 mL/min was selected as it provided a good balance between analysis time, resolution, and column backpressure.

Final Optimized HPLC Method

The following protocol represents the final, validated method for the analysis of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: Ascentis C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and HPLC-grade water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 255 nm.

  • Sample Diluent: Mobile Phase.

Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare working standard solutions by further dilution of the stock solution with the mobile phase to the desired concentrations (e.g., for a linearity study).

Sample Solution Preparation:

  • Prepare the sample in a manner that the final concentration of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole is within the linear range of the method.

  • The sample should be dissolved and diluted with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5][10]

System Suitability

System suitability tests are essential to ensure that the chromatographic system is performing adequately.[2][11][12] The acceptance criteria are summarized below.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for six replicate injections)
Specificity

Specificity was evaluated by analyzing a blank (diluent) and a placebo sample (if applicable) to ensure no interfering peaks at the retention time of the analyte. The method was found to be specific for 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole.

Linearity

The linearity of the method was established by constructing a calibration curve with at least five different concentrations of the analyte. The correlation coefficient (r²) should be ≥ 0.995.[13]

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo sample. The recovery should be within 98-102%.[13]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for peak areas should be ≤ 2.0%.[13]

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Robustness

The robustness of the method was assessed by making small, deliberate variations in method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). The system suitability parameters should remain within the acceptance criteria.

Conclusion

This application note describes a simple, rapid, and reliable RP-HPLC method for the quantitative determination of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole. The method has been developed and validated in accordance with current regulatory guidelines and is suitable for routine quality control analysis. The systematic approach to method development ensures the scientific soundness and robustness of the final protocol.

References

  • United States Pharmacopeia.
  • Element Lab Solutions. USP 621 Changes.
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  • IJCPA.
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  • Taylor & Francis Online.
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  • ScienceDirect. Development of SPME-HPLC methodology for detection of nitroexplosives.
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  • Wiley Online Library. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension.
  • SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole.
  • ChemScene. 1-[(2-Chlorophenyl)methyl]-4-nitro-1h-pyrazole.
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  • Lab Manager.
  • ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?.
  • PubChem. 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole.
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  • ChemScene. 1-[(4-Chlorophenyl)methyl]-4-nitro-1h-pyrazole.
  • ChemicalBook. 1-(4-Chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole.
  • ResearchGate.
  • JIN DUN CHEMISTRY. What Is 1-(4-Chlorophenyl)-3-[(2-nitrophenyl)
  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • United States Environmental Protection Agency. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide.
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Application

Application Notes and Protocols: Chemoselective Reduction of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole to 1-[(2-Chlorophenyl)methyl]-4-amino-1H-pyrazole

Introduction The transformation of nitroarenes to their corresponding anilines is a fundamental and critical reaction in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The resulting primary am...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The transformation of nitroarenes to their corresponding anilines is a fundamental and critical reaction in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The resulting primary amines are versatile intermediates, readily undergoing a variety of chemical modifications to build molecular complexity. The pyrazole scaffold, in particular, is a privileged structure in drug discovery.[1] This application note provides a detailed guide for the chemoselective reduction of the nitro group in 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole to yield 1-[(2-Chlorophenyl)methyl]-4-amino-1H-pyrazole. A key challenge in this transformation is the preservation of the chloro-substituent on the phenyl ring, which is susceptible to reduction under certain conditions.[2] This document will explore various reduction methodologies, provide a detailed experimental protocol for a recommended method, and offer insights into reaction monitoring and product purification.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent and reaction conditions is paramount to achieving a high yield of the desired amine while minimizing side reactions, particularly dehalogenation. Several methods are commonly employed for the reduction of aromatic nitro compounds.[3][4]

1. Catalytic Hydrogenation:

  • Description: This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[5] The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate or hydrazine hydrate.[6][7]

  • Advantages: Catalytic hydrogenation is often a clean and efficient method, with water being the only byproduct when using H₂. Transfer hydrogenation avoids the need for handling flammable hydrogen gas.[7]

  • Disadvantages: A significant drawback is the potential for dehalogenation, especially with more reactive halogens like bromine and iodine.[2] While chlorine is generally more robust, dehalogenation can still occur, particularly at elevated temperatures or with prolonged reaction times.[8] Raney Nickel is an alternative catalyst that may be less prone to dehalogenation of aromatic chlorides.[3]

2. Metal-Mediated Reductions:

  • Description: This classical approach utilizes metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid) or a neutral salt like ammonium chloride (NH₄Cl).[9][10]

  • Advantages: These methods are generally cost-effective and exhibit excellent chemoselectivity, with a high tolerance for various functional groups, including halogens.[11][12] The Fe/NH₄Cl system is particularly mild and is often the preferred choice for substrates with sensitive functionalities.[13]

  • Disadvantages: The workup procedure can be more involved due to the need to remove metal salts. The reactions are often heterogeneous, which can sometimes lead to slower reaction rates.

3. Stannous Chloride (SnCl₂) Reduction:

  • Description: Tin(II) chloride is a mild and effective reducing agent for converting nitro groups to amines.[3][14]

  • Advantages: This method is known for its high chemoselectivity and is compatible with a wide range of functional groups.[15]

  • Disadvantages: The use of a stoichiometric amount of a tin reagent can be a drawback in terms of cost and waste disposal.

Based on the need for high chemoselectivity to preserve the chloro-substituent, a metal-mediated reduction using iron and ammonium chloride is the recommended method for this transformation. This system is known for its mildness and excellent functional group tolerance.[13]

Recommended Protocol: Reduction using Iron and Ammonium Chloride

This protocol details a reliable and scalable method for the synthesis of 1-[(2-Chlorophenyl)methyl]-4-amino-1H-pyrazole.

Materials and Reagents:
  • 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

  • Iron powder (fine grade)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Celite® or a similar filter aid

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Experimental Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (1.0 eq), ethanol, and water. A common solvent ratio is a mixture of ethanol and water (e.g., 3:1 to 5:1 v/v).

  • Reagent Addition: To the stirred solution, add ammonium chloride (approximately 4 equivalents) followed by iron powder (approximately 3-5 equivalents).

  • Reaction: Heat the reaction mixture to reflux. The reaction is often initially vigorous. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed (typically within 2-5 hours), cool the reaction mixture to room temperature.[9]

  • Filtration: Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate to ensure complete recovery of the product.[16]

  • Extraction: Transfer the filtrate to a separatory funnel. If a significant amount of water was used, add more water to dissolve the inorganic salts and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-[(2-Chlorophenyl)methyl]-4-amino-1H-pyrazole.

Purification:

The crude product can often be of high purity.[13] However, if necessary, further purification can be achieved by column chromatography on silica gel. Due to the basic nature of the amine, it is often beneficial to use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent tailing and improve separation.[17][18] Alternatively, an amine-functionalized silica gel can be used.[17]

Data Presentation

Reduction MethodReducing Agent/CatalystHydrogen SourceTypical SolventKey AdvantagesKey Disadvantages
Catalytic HydrogenationPd/CH₂ gasEthanol, MethanolClean, high yieldPotential for dehalogenation
Transfer HydrogenationPd/CAmmonium formate or Hydrazine hydrateEthanol, MethanolAvoids H₂ gas, often milderCan still cause dehalogenation
Metal-MediatedFe/NH₄ClH₂O (proton source)Ethanol/WaterExcellent chemoselectivity, cost-effectiveHeterogeneous, workup can be tedious
Metal-MediatedSnCl₂HClEthanolHigh chemoselectivityStoichiometric tin waste

Table 1: Comparison of common methods for nitro group reduction.

Visualizations

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup and Isolation cluster_4 Purification A 1. Combine Nitro-pyrazole, Ethanol, and Water in a flask B 2. Add Ammonium Chloride and Iron Powder A->B C 3. Heat to Reflux (Monitor by TLC/LC-MS) B->C D 4. Cool and Filter through Celite C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry and Concentrate E->F G 7. Column Chromatography (if necessary) F->G

Caption: Experimental workflow for the reduction of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole.

Caption: Chemical transformation from the nitro compound to the amine.

Troubleshooting

  • Incomplete Reaction: If the reaction stalls, ensure the iron powder is of a fine grade and that the stirring is vigorous to maintain good mixing in the heterogeneous mixture. Adding a small amount of acid (e.g., a few drops of acetic acid) can sometimes help activate the iron surface.

  • Dehalogenation: If dehalogenation is observed (by LC-MS analysis), consider lowering the reaction temperature or using a milder reducing system. However, with Fe/NH₄Cl, this is generally not a significant issue for chloro-substituents.

  • Difficult Purification: If the product is difficult to purify, ensure that all the iron salts have been removed during the workup. An acidic wash of the organic layer during extraction can help remove any remaining iron contaminants, but this may protonate the desired amine, making it more water-soluble. If this is done, the aqueous layer should be basified and re-extracted.

Conclusion

The reduction of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole to its corresponding amine is a key transformation for the synthesis of more complex and potentially biologically active molecules. The presented protocol using iron and ammonium chloride offers a reliable, cost-effective, and chemoselective method that avoids the common pitfall of dehalogenation associated with other reduction techniques. By following this detailed guide, researchers can confidently and efficiently synthesize this valuable amine intermediate for their drug discovery and development programs.

References

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Method

The Strategic Role of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole in Next-Generation Agrochemicals: Application Notes and Protocols

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemical Design Pyrazoles, a class of five-membered heterocyclic compounds, have emerged as a cornerstone in the discovery and development of modern ag...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemical Design

Pyrazoles, a class of five-membered heterocyclic compounds, have emerged as a cornerstone in the discovery and development of modern agrochemicals.[1] Their inherent chemical stability, coupled with multiple sites for functionalization, provides a versatile platform for creating a diverse array of biologically active molecules.[1] This has led to the successful commercialization of pyrazole-based compounds as potent fungicides, herbicides, and insecticides, playing a pivotal role in global crop protection strategies.[1][2]

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in the agrochemical industry. It details the strategic use of the intermediate, 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole , in the synthesis of novel agrochemicals. We will explore its synthesis, its transformation into key building blocks, and its application in the creation of next-generation fungicides and herbicides, supported by detailed experimental protocols and mechanistic insights.

Part 1: Synthesis of the Core Intermediate: 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

The synthesis of the title intermediate is a critical first step. While direct literature on this specific compound is sparse, a robust synthetic route can be designed based on established principles of pyrazole chemistry, specifically the N-alkylation of a pyrazole ring.

Causality Behind Experimental Choices:

The chosen synthetic pathway involves the N-alkylation of 4-nitro-1H-pyrazole with 2-chlorobenzyl chloride. This method is favored due to the commercial availability of the starting materials and the generally high yields and selectivity of such alkylation reactions. The use of a base like potassium carbonate is crucial to deprotonate the pyrazole ring, making the nitrogen atom a more potent nucleophile to attack the electrophilic carbon of the 2-chlorobenzyl chloride. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the dissolution of the reactants and promotes the SN2 reaction mechanism.

Experimental Protocol: Synthesis of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

Materials:

  • 4-nitro-1H-pyrazole

  • 2-chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the pyrazole.

  • Slowly add 2-chlorobenzyl chloride (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole.

Part 2: The Gateway Transformation: Reduction to 1-[(2-Chlorophenyl)methyl]-4-amino-1H-pyrazole

The 4-nitro group is a versatile functional handle that can be readily converted into an amino group, which is a key component of many active agrochemical ingredients, particularly pyrazole carboxamide fungicides.[3] Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, chemoselectivity, and environmentally benign nature.[3][4]

Experimental Protocol: Catalytic Hydrogenation of the Nitro Intermediate

Materials:

  • 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite® or a similar filter aid

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

  • Purge the flask with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Introduce hydrogen gas into the reaction vessel (a hydrogen-filled balloon is suitable for small-scale reactions).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-[(2-Chlorophenyl)methyl]-4-amino-1H-pyrazole.

  • The product can be purified further by recrystallization or column chromatography if necessary.

Workflow for the Synthesis of the Key Amino Intermediate

G cluster_0 Synthesis of Core Intermediate cluster_1 Gateway Transformation Start 4-nitro-1H-pyrazole + 2-chlorobenzyl chloride Step1 N-Alkylation (K₂CO₃, DMF) Start->Step1 Intermediate 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole Step1->Intermediate Step2 Catalytic Hydrogenation (H₂, Pd/C) Intermediate->Step2 Product 1-[(2-Chlorophenyl)methyl]-4-amino-1H-pyrazole Step2->Product

Caption: Synthetic pathway from starting materials to the key amino-pyrazole intermediate.

Part 3: Application in Agrochemical Synthesis

The synthesized 1-[(2-Chlorophenyl)methyl]-4-amino-1H-pyrazole is a valuable precursor for creating a variety of agrochemicals. Below are two examples demonstrating its utility in the synthesis of a hypothetical pyrazole carboxamide fungicide and a pyrazole-based HPPD inhibiting herbicide.

Application I: Synthesis of a Pyrazole Carboxamide Fungicide

Pyrazole carboxamides are a significant class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[1] They function by disrupting the mitochondrial respiratory chain in fungi, leading to cell death.[1]

Logical Workflow for Pyrazole Carboxamide Fungicide Synthesis

G AminoPyrazole 1-[(2-Chlorophenyl)methyl] -4-amino-1H-pyrazole AmideCoupling Amide Coupling Reaction (e.g., with a base like pyridine) AminoPyrazole->AmideCoupling AcidChloride Substituted Acid Chloride AcidChloride->AmideCoupling Fungicide Pyrazole Carboxamide Fungicide AmideCoupling->Fungicide

Caption: General workflow for the synthesis of pyrazole carboxamide fungicides.

Experimental Protocol: Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide

  • Preparation of the Acid Chloride: Convert a suitably substituted carboxylic acid (e.g., 2-(trifluoromethyl)benzoic acid) to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amide Coupling:

    • Dissolve 1-[(2-Chlorophenyl)methyl]-4-amino-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

    • Add a base, for example, pyridine or triethylamine (1.2 eq), to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add the previously prepared acid chloride (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up and Purification:

    • Wash the reaction mixture with a dilute acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the target pyrazole carboxamide fungicide.

Application II: Synthesis of a Pyrazole-based HPPD-Inhibiting Herbicide

Herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme are crucial for weed management.[1][5] These compounds disrupt a key pathway in plants, leading to bleaching and eventual death of the weed.[1] The amino group of our intermediate can be transformed into other functionalities suitable for HPPD inhibitors.

Experimental Protocol: Multi-step Synthesis of a Hypothetical HPPD-Inhibiting Herbicide

This synthesis is more complex and involves multiple steps, showcasing the versatility of the intermediate.

  • Diazotization and Sandmeyer Reaction:

    • Convert the amino group of 1-[(2-Chlorophenyl)methyl]-4-amino-1H-pyrazole to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C).

    • React the diazonium salt with a copper(I) cyanide (Sandmeyer reaction) to introduce a cyano group at the 4-position, yielding 1-[(2-Chlorophenyl)methyl]-1H-pyrazole-4-carbonitrile.

  • Hydrolysis of the Nitrile:

    • Hydrolyze the cyano group to a carboxylic acid by heating with a strong acid or base (e.g., aqueous NaOH followed by acidification), to produce 1-[(2-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid.

  • Acylation to form the final Herbicide:

    • Convert the carboxylic acid to its acid chloride as described previously.

    • React the acid chloride with a substituted aniline or other suitable amine to form the final pyrazole-based HPPD inhibiting herbicide.

Part 4: Analytical Characterization and Data Presentation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compounds.

Analytical Protocols:
  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is the primary tool for assessing purity.[6][7][8]

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

    • Detection: UV-Vis detector at a suitable wavelength (e.g., 254 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[9][10][11]

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Standard: Tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.[9]

Data Presentation: Efficacy of Pyrazole-Based Agrochemicals

The following tables summarize the biological activity of representative pyrazole-based agrochemicals, demonstrating their potency.

Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives

CompoundTarget FungusEC₅₀ (µg/mL)Reference
6dRhizoctonia cerealis5.11[12]
6jRhizoctonia cerealis8.14[12]
7dRhizoctonia solani0.046[13]
12bRhizoctonia solani0.046[13]
7aiRhizoctonia solani0.37[14]
Boscalid (Commercial Fungicide)Valsa mali9.19[15]
Fluxapyroxad (Commercial Fungicide)Rhizoctonia cerealis11.93[12]

Table 2: Herbicidal Activity of Pyrazole-Based HPPD Inhibitors

CompoundTarget Enzyme/WeedIC₅₀ (µM) / ActivityReference
Z9Arabidopsis thaliana HPPD0.05[16]
A1, A3, A4, A17, A20, A25Chenopodium serotinumExcellent activity at 37.5 g ha⁻¹[5]
Topramezone (Commercial Herbicide)Arabidopsis thaliana HPPD1.33[16]
Mesotrione (Commercial Herbicide)Arabidopsis thaliana HPPD1.76[16]

Table 3: Insecticidal Activity of Phenylpyrazole Derivatives

CompoundTarget InsectLC₅₀ (mg/L)Reference
1Plutella xylostella0.26[17]
12Plutella xylostella0.33[17]
A15Plutella xylostella0.29[18]
A15Myzus persicae3.10[18]

Conclusion

The intermediate, 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole, represents a strategic starting point for the synthesis of a new generation of high-performing agrochemicals. Its facile synthesis and the versatility of the 4-nitro group allow for the creation of a diverse range of pyrazole-based fungicides and herbicides. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the potential of this and similar intermediates in the ongoing quest for more effective and sustainable crop protection solutions.

References

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Application

Application Notes and Protocols for Microwave-Assisted Synthesis of N-Benzyl Pyrazole Derivatives

Introduction: The Significance of N-Benzyl Pyrazoles and the Advent of Microwave Synthesis The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals wit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Benzyl Pyrazoles and the Advent of Microwave Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The introduction of a benzyl group onto the pyrazole nitrogen (N-benzylation) can significantly modulate the pharmacological profile of the parent molecule, making the efficient synthesis of N-benzyl pyrazole derivatives a critical task for drug discovery and development professionals.[4]

Traditionally, the N-alkylation of pyrazoles is achieved through conventional heating methods, which often necessitate long reaction times, high temperatures, and can result in the formation of undesired side products.[5] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a more sustainable and efficient alternative.[6][7][8] Microwave irradiation directly and efficiently heats the reaction mixture, leading to a rapid and uniform temperature increase that dramatically reduces reaction times, often from hours to mere minutes, and frequently improves product yields.[5][9] This application note provides a comprehensive guide to the microwave-assisted synthesis of N-benzyl pyrazole derivatives, detailing the underlying mechanism, a step-by-step protocol, and comparative data to equip researchers with the knowledge for successful implementation.

The "Why": Understanding the Reaction Mechanism and the Microwave Advantage

The N-alkylation of pyrazole with a benzyl halide, such as benzyl bromide, typically proceeds via a nucleophilic substitution reaction. In the presence of a base, the proton on the pyrazole nitrogen is abstracted, generating a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide to form the N-benzyl pyrazole product.

The choice of base is crucial. A relatively weak inorganic base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the pyrazole. Stronger bases like sodium hydride (NaH) can also be used, particularly for less reactive pyrazoles.[2]

The Role of Microwave Irradiation:

Microwave energy accelerates this reaction through two primary mechanisms: dipolar polarization and ionic conduction.[6] Polar molecules in the reaction mixture, such as the solvent and the pyrazolate anion, align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant heat. Additionally, the movement of ions in the reaction mixture under the influence of the electric field contributes to the heating effect. This direct and efficient energy transfer to the reaction components leads to:

  • Rapid Heating: The reaction mixture reaches the target temperature much faster than with conventional heating.

  • Uniform Heating: The entire volume of the reaction mixture is heated simultaneously, minimizing temperature gradients and potential side reactions.

  • Superheating: Solvents can be heated to temperatures well above their atmospheric boiling points in sealed microwave vials, further accelerating the reaction rate.[5]

This "microwave effect" results in significantly shorter reaction times and often cleaner reaction profiles with higher yields.

Visualizing the Process: Experimental Workflow

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Pyrazole Derivative Benzyl Halide Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Vial Microwave Vial with Stir Bar Reactants->Vial Combine Microwave Microwave Reactor (e.g., CEM Discover) Vial->Microwave Place in Cavity Irradiation Irradiate Microwave->Irradiation Parameters Set Parameters: - Temperature - Time - Power Parameters->Microwave Cooling Cool to Room Temp. Irradiation->Cooling Filtration Filter Cooling->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Purification Purify (e.g., Column Chromatography) Evaporation->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization

Caption: A generalized workflow for the microwave-assisted synthesis of N-benzyl pyrazole derivatives.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the microwave-assisted N-benzylation of pyrazole. The reaction conditions can be optimized for different substituted pyrazoles and benzyl halides.

Materials:

  • Pyrazole (1.0 mmol)

  • Benzyl bromide (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Acetonitrile (3 mL)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer (e.g., CEM Discover SP)[6][7][8][10]

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add pyrazole (1.0 mmol), potassium carbonate (2.0 mmol), and acetonitrile (3 mL).

  • Add benzyl bromide (1.1 mmol) to the suspension.

  • Seal the vial with a cap.

  • Place the vial into the cavity of the microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: 150 W (with stirring)

  • Start the microwave irradiation. The instrument will automatically monitor and control the temperature and pressure.[10][11]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Once cooled, open the vial and filter the reaction mixture to remove the potassium carbonate.

  • Wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation: A Comparative Look at Reaction Conditions

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of various N-benzyl pyrazole derivatives, demonstrating the efficiency of this method.

EntryPyrazole DerivativeBenzyl HalideBaseSolventTemp (°C)Time (min)Yield (%)
1PyrazoleBenzyl bromideK₂CO₃Acetonitrile12010~95
23,5-DimethylpyrazoleBenzyl chlorideK₂CO₃DMF14015~92
34-NitropyrazoleBenzyl bromideCs₂CO₃Acetonitrile10020~88
43-Chloropyrazole4-Methoxybenzyl bromideK₂CO₃DMF13012~90

Note: The data presented in this table are representative and have been compiled from various literature sources. Actual results may vary depending on the specific substrates and reaction conditions used.

Safety Precautions: A Critical Aspect of Microwave Chemistry

While microwave synthesis is a powerful tool, it is imperative to adhere to strict safety protocols.

General Microwave Safety:

  • Use only dedicated microwave reactors: Domestic microwave ovens are not designed for laboratory use and lack essential safety features.[12]

  • Inspect reaction vials: Always check vials for cracks or defects before use. Use only vials and caps specified by the manufacturer.[6]

  • Do not exceed maximum volumes: Adhere to the recommended maximum reaction volumes for the vials to prevent over-pressurization.[6]

  • Allow for complete cooling: Ensure the reaction vial has cooled to a safe temperature before opening to avoid sudden depressurization.[13]

Chemical-Specific Hazards:

  • Pyrazole: Harmful if swallowed and toxic in contact with skin. Causes skin irritation and serious eye damage.[14]

  • Benzyl Bromide: A lachrymator that causes skin and serious eye irritation. May cause respiratory irritation.[15][16][17]

  • Potassium Carbonate: Causes serious eye irritation.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

Personal Protective Equipment (PPE):

Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals and operating the microwave reactor. All manipulations should be performed in a well-ventilated fume hood.[16]

Troubleshooting and Ensuring Reproducibility

  • Low Yield:

    • Insufficient base: Ensure an adequate amount of base is used to fully deprotonate the pyrazole.

    • Low temperature/short reaction time: The reaction may require more energy input. Incrementally increase the temperature or reaction time.

    • Moisture: Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Formation of Side Products:

    • Overheating: Excessive temperature can lead to decomposition or side reactions. Optimize the temperature to find the balance between reaction rate and selectivity.

    • Incorrect stoichiometry: Ensure the correct molar ratios of reactants are used.

  • Reproducibility:

    • Consistent parameters: Use the same microwave reactor, vial type, and reaction parameters for each run.

    • Accurate measurements: Precisely measure all reagents and solvents.

    • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture and uniform temperature distribution.

Conclusion: A Powerful Tool for Modern Drug Discovery

Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional methods for the preparation of N-benzyl pyrazole derivatives. By understanding the underlying principles and adhering to the detailed protocols and safety guidelines presented in this application note, researchers, scientists, and drug development professionals can effectively leverage this technology to accelerate their research and development efforts in the pursuit of novel therapeutics.

References

  • CEM Corporation. (n.d.). CEM Discover SP Microwave Reactor Manual. Retrieved from [Link]

  • CEM Corporation. (n.d.). Discover 2.0 Manual. Retrieved from [Link]

  • CEM Corporation. (2000, January 1). CEM Discover Microwave 908005. Scribd. Retrieved from [Link]

  • CEM Corporation. (n.d.). Operation Manual. Retrieved from [Link]

  • CEM Corporation. (n.d.). Operation of the CEM Discover SP Microwave Reaction System for Amino Acid Hydrolysis. Retrieved from [Link]

  • Microwave Assisted Synthesis, Characterization, DFT Studies and Antimicrobial Activities of Novel Pyrazole Derivatives. (2012).
  • Pant, P., & Ajay. (n.d.). Microwave Assisted Simple Synthetic Route for the Synthesis of Medicinally Important Pyrazole Scaffolds. Heterocyclic Letters.
  • Karakaya, A., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library.
  • Swarnkar, D., et al. (2014). Microwave-assisted synthesis of some biologically active pyrazole derivatives.
  • Microwave assisted synthesis of novel pyrazoles. (n.d.). Indian Journal of Chemistry.
  • Microwave assisted synthesis of some novel pyrazole substituted benzimidazoles and evaluation of their biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Al-Tel, T. H., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.
  • Wang, Z., et al. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC.
  • Pyrazole. (n.d.).
  • Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. (n.d.). Academia.edu.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • N-alkylation method of pyrazole. (n.d.).
  • Krishna Solvechem Ltd. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • BENZYL BROMIDE. (n.d.). CAMEO Chemicals.

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Method

Preparation of 4-amino-1-(2-chlorobenzyl)pyrazole from its Nitro Precursor: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the synthesis of 4-amino-1-(2-chlorobenzyl)pyrazole, a key intermediate in the development of various pharmaceutical compounds. The protocol details the reduction...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-amino-1-(2-chlorobenzyl)pyrazole, a key intermediate in the development of various pharmaceutical compounds. The protocol details the reduction of the nitro precursor, 4-nitro-1-(2-chlorobenzyl)pyrazole, to the corresponding amine. This application note explores various established reduction methodologies, including catalytic hydrogenation, metal-acid reductions, and the use of sodium dithionite, offering insights into the selection of the most appropriate method based on laboratory capabilities, scale, and chemoselectivity requirements. Detailed, step-by-step protocols, safety considerations, and data interpretation are provided to ensure successful and reproducible synthesis.

Introduction

Pyrazole derivatives are a significant class of N-heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities.[1] Specifically, 4-aminopyrazole scaffolds serve as crucial building blocks for the synthesis of inhibitors for various kinases and other therapeutic targets. The preparation of these aminopyrazoles often involves the reduction of a corresponding nitro-intermediate, a fundamental transformation in organic synthesis.[2][3]

This guide focuses on the specific conversion of 4-nitro-1-(2-chlorobenzyl)pyrazole to 4-amino-1-(2-chlorobenzyl)pyrazole. The presence of a chlorine atom on the benzyl group necessitates careful consideration of the reduction method to avoid undesired dehalogenation.[3] We will discuss the mechanistic underpinnings of different reduction strategies and provide field-proven protocols to guide researchers in this synthetic endeavor.

Mechanistic Overview of Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[2][4][5] The choice of reducing agent and reaction conditions dictates the efficiency and selectivity of this transformation.

dot digraph "Nitro_Reduction_Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

Nitro [label="Ar-NO₂ (Nitroarene)"]; Nitroso [label="Ar-NO (Nitrosoarene)"]; Hydroxylamine [label="Ar-NHOH (Hydroxylamine)"]; Amine [label="Ar-NH₂ (Aniline)"];

Nitro -> Nitroso [label="+2e⁻, +2H⁺\n-H₂O"]; Nitroso -> Hydroxylamine [label="+2e⁻, +2H⁺"]; Hydroxylamine -> Amine [label="+2e⁻, +2H⁺\n-H₂O"]; } dot Figure 1: General pathway for the reduction of a nitroarene to an aniline.

The primary methods for this reduction can be broadly categorized as:

  • Catalytic Hydrogenation: This method employs a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source (e.g., H₂ gas, hydrazine) to effect the reduction.[3][6][7][8][9] It is often a clean and efficient method, but can sometimes lead to the reduction of other functional groups, including dehalogenation.[3]

  • Metal-Acid Reductions: Classic methods utilizing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid) are robust and widely used.[4][6][10][11][12][13] These reactions are generally chemoselective for the nitro group.

  • Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent offers a mild and often selective method for nitro group reduction, particularly in aqueous or mixed solvent systems.[14][15][16][17]

Experimental Protocols

This section details three distinct protocols for the preparation of 4-amino-1-(2-chlorobenzyl)pyrazole. The choice of protocol will depend on available equipment, desired scale, and tolerance for potential side products.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

  • 2-Chlorobenzylamine (Precursor for starting material): This reagent is corrosive and can cause severe skin burns and eye damage.[18][19][20][21] Handle with extreme care.

  • Sodium Dithionite: Contact with acids liberates toxic gas (sulfur dioxide).[22][23] It can also be flammable under certain conditions.[24][25] Store away from acids and moisture.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure proper grounding of equipment and use in a well-ventilated area, away from ignition sources.

Protocol 1: Reduction using Iron Powder in Acidic Medium

This method is a classic, cost-effective, and generally chemoselective approach that avoids the risk of dehalogenation often associated with catalytic hydrogenation.[10][13]

Materials:

  • 4-nitro-1-(2-chlorobenzyl)pyrazole

  • Iron powder (<100 mesh)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-1-(2-chlorobenzyl)pyrazole (1.0 eq), ethanol, and water (a common ratio is 5:1 to 10:1 ethanol:water).

  • Stir the mixture to form a suspension.

  • Add iron powder (typically 3-5 eq).

  • Slowly add a catalytic amount of concentrated HCl (e.g., 0.1-0.2 eq). The reaction is often exothermic.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 8-9.

  • Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Combine the filtrate and washes and remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-1-(2-chlorobenzyl)pyrazole.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

dot digraph "Iron_Reduction_Workflow" { graph [rankdir="TB"]; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

A [label="Combine Reactants:\nNitro-pyrazole, Fe, EtOH/H₂O"]; B [label="Add conc. HCl (catalytic)"]; C [label="Heat to Reflux & Monitor"]; D [label="Cool & Neutralize (NaHCO₃/NaOH)"]; E [label="Filter through Celite"]; F [label="Solvent Removal"]; G [label="Aqueous Workup (EtOAc Extraction)"]; H [label="Dry, Filter & Concentrate"]; I [label="Purification (Chromatography/Recrystallization)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } dot Figure 2: Workflow for the iron-mediated reduction of 4-nitro-1-(2-chlorobenzyl)pyrazole.

Protocol 2: Reduction using Sodium Dithionite

This method is advantageous for its mild conditions and is often used when other reducible functional groups are present.[15][16][17]

Materials:

  • 4-nitro-1-(2-chlorobenzyl)pyrazole

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF) or a mixture of Dichloromethane (DCM) and Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-nitro-1-(2-chlorobenzyl)pyrazole (1.0 eq) in DMF or a biphasic mixture of DCM and water.

  • In a separate flask, prepare a fresh aqueous solution of sodium dithionite (typically 3-5 eq) and sodium bicarbonate (to maintain a basic pH).

  • Add the sodium dithionite solution dropwise to the stirred solution of the nitro compound at room temperature. The reaction can be exothermic.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if using a biphasic system, separate the organic layer. If using DMF, add water and extract the product with ethyl acetate (3x).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[26]

Protocol 3: Catalytic Transfer Hydrogenation with Palladium on Carbon (Pd/C) and Hydrazine

This method avoids the use of high-pressure hydrogen gas and can be highly efficient.[3] However, careful monitoring is required to minimize potential dehalogenation.

Materials:

  • 4-nitro-1-(2-chlorobenzyl)pyrazole

  • 10% Palladium on carbon (Pd/C) (typically 5-10 mol%)

  • Hydrazine monohydrate

  • Methanol or Ethanol

Procedure:

  • To a round-bottom flask, add 4-nitro-1-(2-chlorobenzyl)pyrazole (1.0 eq) and methanol or ethanol.

  • Carefully add 10% Pd/C under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the mixture to a gentle reflux (around 60-70 °C).

  • Slowly add hydrazine monohydrate (typically 3-5 eq) dropwise via a dropping funnel. Vigorous gas evolution (nitrogen) will occur.

  • After the addition is complete, continue to reflux and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol or ethanol. Caution: The Pd/C catalyst on the filter paper can be pyrophoric upon drying. Quench the catalyst by adding water to the filter cake before disposal.

  • Combine the filtrate and washes and remove the solvent under reduced pressure.

  • The residue can be dissolved in ethyl acetate and washed with water to remove any remaining hydrazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify as needed.

Data Summary and Expected Outcomes

ParameterProtocol 1: Fe/HClProtocol 2: Na₂S₂O₄Protocol 3: Pd/C/N₂H₄
Reducing Agent Iron PowderSodium DithioniteHydrazine Monohydrate
Catalyst/Additive Hydrochloric AcidSodium Bicarbonate10% Palladium on Carbon
Typical Solvent(s) Ethanol/WaterDMF or DCM/WaterMethanol or Ethanol
Typical Temperature Reflux (70-80 °C)Room Temp to 50 °CReflux (60-70 °C)
Typical Reaction Time 2-6 hours1-4 hours1-3 hours
Key Advantages Cost-effective, good chemoselectivityMild conditions, good functional group toleranceHigh efficiency, avoids H₂ gas
Potential Drawbacks Heterogeneous, requires filtration of iron saltsRequires fresh reagent, potential for sulfur byproductsRisk of dehalogenation, pyrophoric catalyst
Expected Yield 75-90%70-85%80-95% (if dehalogenation is minimized)

Note: Yields are estimates and can vary based on reaction scale and purity of starting materials.

Conclusion

The synthesis of 4-amino-1-(2-chlorobenzyl)pyrazole from its nitro precursor is a critical step in the development of many pharmaceutically relevant molecules. This guide has provided three robust and well-established protocols to achieve this transformation. The choice of method should be guided by a careful consideration of the available resources, desired scale, and the potential for side reactions. For a cost-effective and highly chemoselective method, the iron/HCl reduction is recommended. For reactions requiring milder conditions, sodium dithionite is an excellent choice. Catalytic transfer hydrogenation offers high efficiency but requires careful control to prevent dehalogenation. By following these detailed protocols and adhering to the outlined safety precautions, researchers can confidently and reproducibly synthesize this valuable intermediate.

References

  • Organic Chemistry Frontiers. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. RSC Publishing.
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - 2-Chlorobenzylamine.
  • Scribd. (n.d.). Sodium Dithionite Reduction of Nitroarenes.
  • ResearchGate. (2013, June 15). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis.
  • RSC Publishing. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.
  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl).
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
  • Kremer Pigmente. (2024, December 2). 64223 Sodium Dithionite.
  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.
  • ChemicalBook. (2026, January 17). Sodium dithionite - Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 2-Chloro Benzylamine CAS No 89-97-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • TCI AMERICA. (n.d.). 2-Chlorobenzylamine | 89-97-4.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • MDPI. (2025, August 9). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • Benchchem. (n.d.). Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis.
  • Merck Millipore. (2024, November 9). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Sodium Dithionite Reductions.
  • Filo. (2025, October 14). Mechanism of nitrobenzene to aniline.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Chlorobenzylamine | 89-97-4.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
  • PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Organic Chemistry Portal. (n.d.). Hydrogen.
  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
  • Longdom Publishing. (n.d.). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions.
  • Google Patents. (n.d.). US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor.
  • New Jersey Department of Health. (n.d.). 1697 - Hazardous Substance Fact Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet.
  • Google Patents. (n.d.). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Google Patents. (n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
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  • Letters in Applied NanoBioScience. (2024, September 28). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines.
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Application

Application Notes and Protocols for the Catalytic Hydrogenation of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

Abstract This document provides a comprehensive technical guide for the catalytic hydrogenation of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole to its corresponding amine, 1-[(2-Chlorophenyl)methyl]-4-amino-1H-pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole to its corresponding amine, 1-[(2-Chlorophenyl)methyl]-4-amino-1H-pyrazole. This transformation is a critical step in the synthesis of various pharmaceutically relevant compounds. These notes offer an in-depth analysis of various catalytic systems, detailed experimental protocols, and troubleshooting guidance to aid researchers in achieving high-yield, chemoselective reduction while minimizing common side reactions, particularly dehalogenation.

Introduction: The Challenge of Chemoselectivity

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis.[1] For substrates containing multiple reducible functional groups, such as 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole, achieving high chemoselectivity is paramount. The primary challenge in the hydrogenation of this specific molecule lies in the selective reduction of the nitro group without concurrent hydrogenolysis of the carbon-chlorine (C-Cl) bond on the phenyl ring.[2][3] Dehalogenation is a common side reaction when using highly active catalysts like palladium on carbon (Pd/C), leading to impurities that can be difficult to separate and reduce the overall yield of the desired product.[3][4]

This guide explores several catalytic systems and reaction conditions tailored to address this chemoselectivity challenge, providing researchers with a robust set of protocols to choose from based on available equipment and desired outcomes.

Reaction Pathway and Mechanistic Considerations

The catalytic hydrogenation of a nitroarene to an aniline proceeds through a series of intermediates.[5] The generally accepted pathway involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the amine.[5][6]

Reaction Pathway Substrate 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole Nitroso Nitroso Intermediate Substrate->Nitroso +H₂ Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +H₂ Product 1-[(2-Chlorophenyl)methyl]-4-amino-1H-pyrazole Hydroxylamine->Product +H₂ Dehalogenated Dehalogenated Byproduct Product->Dehalogenated +H₂ (Side Reaction)

Caption: Generalized reaction pathway for the hydrogenation of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole.

A critical consideration is the potential for the accumulation of the hydroxylamine intermediate, which can be thermally unstable and may lead to the formation of colored impurities through condensation reactions.[5] The choice of catalyst and reaction conditions can significantly influence the rate of each step and minimize the accumulation of undesirable intermediates.

Comparative Analysis of Catalytic Systems

The selection of the catalyst is the most critical factor in achieving a successful and selective hydrogenation. Below is a comparative analysis of common catalysts suitable for this transformation.

Catalyst SystemKey AdvantagesKey DisadvantagesRecommended For
Palladium on Carbon (Pd/C) High activity, rapid reaction times.[7]Prone to causing dehalogenation.[3][4]Rapid screening, but requires careful optimization to control selectivity.
Raney Nickel Cost-effective, less prone to dehalogenation than Pd/C.[3][4]Pyrophoric nature requires careful handling; may require higher pressures/temperatures.[5]Processes where dehalogenation is a significant concern and cost is a factor.
Platinum(IV) Oxide (PtO₂) Effective for nitro group reduction; can be less aggressive towards halogens than Pd.Can still cause some dehalogenation; higher cost than Raney Nickel.Situations requiring a noble metal catalyst with potentially better selectivity than palladium.
Transfer Hydrogenation (e.g., Pd/C with Ammonium Formate) Avoids the need for high-pressure hydrogen gas; often highly chemoselective.[8][9][10]Stoichiometric hydrogen donor required; workup can be more involved.Laboratories not equipped for high-pressure hydrogenation; excellent for selective reductions.

Detailed Experimental Protocols

Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood. Catalysts like Raney Nickel and dry Pd/C are pyrophoric and must be handled with care, typically under a solvent or inert atmosphere.

Protocol 1: Chemoselective Hydrogenation using Raney Nickel

This protocol is recommended for its balance of reactivity and selectivity, minimizing the risk of dehalogenation.[3][4]

Materials:

  • 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

  • Raney Nickel (50% slurry in water)

  • Ethanol or Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

  • Celite® for filtration

Equipment:

  • Parr-type hydrogenation apparatus or a three-necked flask equipped with a magnetic stirrer, gas inlet, and outlet.[4]

  • Filtration apparatus

Procedure:

  • In a suitable pressure vessel, dissolve 1.0 equivalent of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole in a minimal amount of ethanol or methanol.

  • Carefully add Raney Nickel (approximately 10-20% by weight of the substrate) to the flask. The catalyst should be added as a slurry to prevent ignition.[4]

  • Seal the reaction vessel and purge the system with nitrogen gas three to five times to remove any residual air.[4]

  • Following the nitrogen purge, purge the system with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (disappearance of the starting material), carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • The filtrate can then be concentrated under reduced pressure to yield the crude 1-[(2-Chlorophenyl)methyl]-4-amino-1H-pyrazole.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This method offers a safe and highly selective alternative to using pressurized hydrogen gas.[8][9] Ammonium formate serves as the in-situ hydrogen donor.[8][10]

Materials:

  • 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

  • 10% Palladium on Carbon (Pd/C, preferably 50% wet)

  • Ammonium formate

  • Methanol or Ethanol

  • Celite® for filtration

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser.

  • Heating mantle or oil bath.

  • Filtration apparatus.

Procedure:

  • To a round-bottom flask, add 1.0 equivalent of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole and dissolve it in methanol or ethanol.

  • Add ammonium formate (3-5 equivalents) to the solution.[10]

  • Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture.

  • Heat the mixture to a gentle reflux (typically 40-60 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate) to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired amine.[1]

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification Dissolve Dissolve Substrate in Solvent Add_Catalyst Add Catalyst Dissolve->Add_Catalyst Purge Purge with N₂ then H₂ Add_Catalyst->Purge Pressurize Pressurize with H₂ / Add H-Donor Purge->Pressurize Stir Stir at Defined Temp. Pressurize->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter through Celite® Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify (if necessary) Concentrate->Purify

Caption: A generalized workflow for the catalytic hydrogenation of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure- Poor stirring- Use fresh, active catalyst.- Increase hydrogen pressure (within safe limits).- Ensure vigorous stirring to maintain catalyst suspension.
Significant Dehalogenation - Catalyst is too active (e.g., Pd/C)- Prolonged reaction time- High temperature- Switch to a less active catalyst like Raney Nickel.[3]- Consider transfer hydrogenation.[8]- Carefully monitor the reaction and stop it once the starting material is consumed.- Conduct the reaction at a lower temperature.
Formation of Colored Impurities - Accumulation of hydroxylamine or nitroso intermediates- Air oxidation of the amine product- Ensure complete reduction by allowing sufficient reaction time.- Maintain an inert atmosphere during the reaction and workup.
Difficult Filtration - Catalyst particles are too fine- Use a thicker pad of Celite®.- Allow the catalyst to settle before decanting the supernatant for filtration.

Conclusion

The catalytic hydrogenation of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole is a feasible transformation that requires careful consideration of the catalytic system to ensure high chemoselectivity. For general purposes, Raney Nickel offers a reliable and cost-effective method with a reduced risk of dehalogenation. In laboratories where high-pressure hydrogenation is not ideal, catalytic transfer hydrogenation with Pd/C and ammonium formate presents an excellent, highly selective alternative. By following the detailed protocols and troubleshooting advice provided in these notes, researchers can confidently and efficiently synthesize the desired 1-[(2-Chlorophenyl)methyl]-4-amino-1H-pyrazole for further applications in drug discovery and development.

References

  • Metal-Free Chemoselective Hydrogenation of Nitroarenes by N-Doped Carbon Nanotubes via In Situ Polymerization of Pyrrole. ACS Omega. Available at: [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes to Arylamines Using Manganese Nanocatalyst and Molecular Hydrogen. ACS Applied Nano Materials. Available at: [Link]

  • General scheme for the catalytic hydrogenation of nitroarene. ResearchGate. Available at: [Link]

  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? ResearchGate. Available at: [Link]

  • Chemo- and Regioselective Transfer Reduction of Aromatic Nitro Compounds using Ammonium Formate Catalyzed by Supported Gold Nanoparticles. Advanced Synthesis & Catalysis. Available at: [Link]

  • General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society. Available at: [Link]

  • Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration. Google Patents.
  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. Available at: [Link]

  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ResearchGate. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]

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  • Raney-type catalysts for the hydrogenation of halonitroaromatic compounds. Google Patents.
  • Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. KAUST Repository. Available at: [Link]

  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. Available at: [Link]

  • Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts. MDPI. Available at: [Link]

  • Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry. Available at: [Link]

  • Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. ResearchGate. Available at: [Link]

  • Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. PMC. Available at: [Link]

  • Boosting the activity in the liquid-phase hydrogenation of S-containing nitroarenes by dual-site Pt/CeO2 catalysts design. PMC. Available at: [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Selective hydrogenation of halogenated arenes using porous manganese oxide (OMS-2) and platinum supported OMS-2 catalysts. RSC Publishing. Available at: [Link]

  • Process for the reduction of nitro derivatives to amines. Google Patents.
  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. PMC. Available at: [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters. Available at: [Link]

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  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. Available at: [Link]

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  • Hydrogenation of halonitrobenzenes without dehalogenation. Google Patents.

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Technical Notes & Optimization

Troubleshooting

Improving yield of N-alkylation in 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole synthesis

Technical Support Center: Synthesis of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole Introduction The N-alkylation of pyrazoles is a cornerstone reaction in medicinal chemistry for the synthesis of a wide array of pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

Introduction

The N-alkylation of pyrazoles is a cornerstone reaction in medicinal chemistry for the synthesis of a wide array of pharmacologically active compounds.[1][2] The target molecule, 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole, is an important scaffold in drug discovery. However, its synthesis presents common yet significant challenges, primarily related to achieving high yields and controlling regioselectivity during the crucial N-alkylation step. The electron-withdrawing nature of the nitro group at the C4 position significantly influences the acidity and nucleophilicity of the pyrazole nitrogens, adding a layer of complexity to the reaction.[3][4]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers overcome these hurdles. We will explore the causal relationships behind experimental choices to empower you to systematically diagnose and resolve issues encountered in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of 4-nitro-1H-pyrazole?

A1: The two main challenges are achieving a high reaction yield and controlling regioselectivity.[5]

  • Low Yield: This can result from several factors, including incomplete deprotonation of the pyrazole, low reactivity of the alkylating agent (2-chlorobenzyl chloride), suboptimal reaction conditions (temperature, solvent), or degradation of reactants/products.[5][6]

  • Regioselectivity: Since 4-nitro-1H-pyrazole is an unsymmetrical molecule, alkylation can occur at either of the two nitrogen atoms (N1 or N2), leading to a mixture of regioisomers. These isomers can be difficult to separate, complicating purification and reducing the yield of the desired product. The electronic effect of the C4-nitro group and steric hindrance from the incoming electrophile are key factors governing the N1/N2 ratio.[3][4]

Q2: How does the nitro group at the C4 position affect the N-alkylation reaction?

A2: The strongly electron-withdrawing nitro group has two major effects:

  • Increased Acidity: It significantly increases the acidity of the N-H proton compared to unsubstituted pyrazole, making it easier to deprotonate. This means that milder bases can be effective.

  • Altered Nucleophilicity: It reduces the electron density of the pyrazole ring, which deactivates both nitrogen atoms towards electrophilic attack. This can slow down the reaction rate. Furthermore, it can influence the relative nucleophilicity between N1 and N2, thereby affecting the regioselectivity of the alkylation.

Q3: Why is 2-chlorobenzyl chloride used as the alkylating agent, and are there alternatives?

A3: 2-Chlorobenzyl chloride is a common benzylic halide used to introduce the (2-chlorophenyl)methyl group. Benzyl halides are effective electrophiles in SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring. However, chlorides are less reactive leaving groups than bromides or iodides. If you are experiencing low reactivity, switching to 2-chlorobenzyl bromide or iodide would likely increase the reaction rate, though it may also increase the potential for side reactions if not properly controlled.

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Conversion of Starting Material

Q: My TLC/LC-MS analysis shows a significant amount of unreacted 4-nitro-1H-pyrazole even after extended reaction times. What steps should I take?

A: This indicates that the pyrazole is not being effectively deprotonated or that the subsequent nucleophilic attack is too slow. A systematic approach to troubleshooting is essential.

  • Step 1: Re-evaluate Your Base. The base is critical for deprotonating the pyrazole to form the nucleophilic pyrazolate anion.

    • Causality: If the base is too weak, the equilibrium will favor the protonated pyrazole, leading to a low concentration of the active nucleophile and poor conversion. While the nitro group makes the pyrazole more acidic, a sufficiently strong base is still required.

    • Solutions:

      • If using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger one such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[6] NaH often provides excellent results by irreversibly deprotonating the pyrazole.[4][6]

      • Ensure the base is fresh and anhydrous, especially when using NaH, as it reacts violently with water.

  • Step 2: Optimize the Solvent. The solvent plays a crucial role in solvating the reagents and stabilizing intermediates.

    • Causality: For SN2 reactions involving an anionic nucleophile, polar aprotic solvents are ideal. They can solvate the cation (e.g., K⁺, Na⁺) without strongly solvating the nucleophile, leaving it "naked" and more reactive.

    • Solutions:

      • Standard choices include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN).[5][6] DMF and DMSO are particularly effective at dissolving the pyrazole and its salt.

      • Ensure the solvent is anhydrous, as trace amounts of water can quench the pyrazolate anion or react with strong bases like NaH.

  • Step 3: Adjust the Reaction Temperature.

    • Causality: The rate of most organic reactions increases with temperature. If the reaction is sluggish at room temperature, gentle heating is often required.

    • Solutions:

      • Gradually increase the temperature to 50-80 °C and monitor the reaction progress by TLC or LC-MS.

      • Be cautious of excessive heat, which can cause decomposition of the nitro-containing starting material or the product.

  • Step 4: Consider the Alkylating Agent's Reactivity.

    • Causality: The reactivity of the leaving group follows the trend I > Br > Cl. An alkyl chloride is less reactive than the corresponding bromide or iodide.

    • Solution: If other optimizations fail, consider synthesizing or purchasing 2-chlorobenzyl bromide to increase the rate of the SN2 reaction.

G

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Poor Regioselectivity (Formation of N1 and N2 Isomers)

Q: I am obtaining a mixture of two products which I believe are the N1 and N2 alkylated isomers. How can I favor the formation of the desired N1 isomer, 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole?

A: Controlling regioselectivity is a common challenge in the alkylation of unsymmetrical pyrazoles.[5] The outcome is a delicate balance of steric and electronic factors, which can be influenced by your choice of reaction conditions.

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position (which is flanked by the C5-H and the C3-H of the pyrazole ring). The 2-chlorobenzyl group is moderately bulky and should inherently favor attack at the more accessible N1 nitrogen.[7][8]

  • Solvent and Base/Counter-ion Effects: The choice of base and solvent is critical for controlling regioselectivity.

    • Causality: The nature of the pyrazolate salt (ionic vs. covalent character) and its solvation shell can dictate which nitrogen is more available for alkylation.

    • Solutions:

      • The combination of K₂CO₃ in DMSO has been reported to be effective for achieving regioselective N1-alkylation of substituted pyrazoles.[5][6] This is an excellent starting point.

      • Using sodium hydride (NaH) can also favor N1 selectivity in many cases.[4][6]

      • In contrast, some catalyst systems, such as those involving magnesium, have been shown to favor N2-alkylation and should be avoided if N1 is the desired product.[5]

  • Temperature:

    • Causality: Lowering the reaction temperature can sometimes increase the kinetic selectivity of a reaction, favoring the formation of the product that arises from the lower energy transition state.

    • Solution: If you are running the reaction at an elevated temperature and observing poor selectivity, try running it at room temperature or even 0 °C, even if it requires a longer reaction time.

ConditionBaseSolventTypical TemperatureExpected Outcome on Yield & SelectivityReference
Standard K₂CO₃DMF or DMSO25–60 °CModerate to good yield. Often provides good N1 regioselectivity.[5][6]
High Reactivity NaHAnhydrous THF or DMF0–25 °CHigh yield due to complete deprotonation. Can enhance N1 selectivity.[4][6]
Milder Cs₂CO₃Acetonitrile25–80 °CGood yield; the soft cesium cation can sometimes influence selectivity.N/A
Alternative Acid-CatalyzedDCE25 °CAn alternative to base-mediated methods, though requires a different electrophile (trichloroacetimidate).[7][8]

Optimized Experimental Protocol (Base-Mediated)

This protocol provides a robust starting point for the synthesis, prioritizing yield and N1-regioselectivity.

Materials:

  • 4-nitro-1H-pyrazole (1.0 eq)

  • 2-chlorobenzyl chloride (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground and dried

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (to make a ~0.2 M solution).

  • Add finely powdered, anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the pyrazolate salt.

  • Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting pyrazole is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water (approx. 10x the volume of DMF).

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine to remove residual DMF and water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole.

// Nodes prep [label="1. Preparation\n- Add 4-nitro-1H-pyrazole & K₂CO₃ to anhydrous DMF\n- Stir under Argon atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; deprotonation [label="2. Deprotonation\n- Stir suspension for 30 min at RT"]; alkylation [label="3. Alkylation\n- Add 2-chlorobenzyl chloride dropwise\n- Heat to 50-60°C", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="4. Monitoring\n- Monitor by TLC/LC-MS\n- (4-12 hours)"]; workup [label="5. Work-up\n- Quench with water\n- Extract with Ethyl Acetate", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="6. Purification\n- Wash, dry, and concentrate organic layers\n- Purify by Flash Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product:\n1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges prep -> deprotonation; deprotonation -> alkylation; alkylation -> monitor; monitor -> workup; workup -> purify; purify -> product; }

Caption: General experimental workflow for N-alkylation of 4-nitro-1H-pyrazole.

References

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

  • ResearchGate. Optimization of pyrazole N-alkylation conditions. Available from: [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

  • Royal Society of Chemistry. 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Available from: [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • National Center for Biotechnology Information. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • National Center for Biotechnology Information. 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. Available from: [Link]

  • KTU ePubl. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis and Antitumor Activity of Some Pyrazole Derivatives. Available from: [Link]

  • ResearchGate. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

  • Reddit. N-methylation of pyrazole. Available from: [Link]

  • National Center for Biotechnology Information. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • ResearchGate. 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. Available from: [Link]

  • Thieme Connect. Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Available from: [Link]

  • Google Patents. EP0749963A1 - N-alkylation method of pyrazole.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

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Optimization

Troubleshooting solubility issues of 4-nitropyrazoles in aqueous media

Technical Support Center: 4-Nitropyrazole Solubility Welcome to the technical support center for 4-nitropyrazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Nitropyrazole Solubility

Welcome to the technical support center for 4-nitropyrazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this class of compounds in aqueous media. Here, we will explore the underlying reasons for these solubility issues and provide a series of structured, practical solutions in a question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 4-nitropyrazoles.

Q1: Why are 4-nitropyrazoles often poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of 4-nitropyrazoles stems from a combination of factors inherent to their molecular structure:

  • The Pyrazole Ring: The pyrazole ring itself, while containing two nitrogen atoms capable of hydrogen bonding, has a significant non-polar, aromatic character which contributes to hydrophobicity.[1][2]

  • The Nitro Group (-NO₂): This strong electron-withdrawing group increases the molecule's polarity and can participate in strong intermolecular interactions (dipole-dipole and O···N interactions) in the solid state.[3][4] These interactions lead to high crystal lattice energy, which is the energy required to break apart the crystal structure. A high lattice energy means that a significant amount of energy is needed to solvate the individual molecules, making them less soluble in water.[1]

  • Weak Basicity: Pyrazoles are generally weak bases.[1] 4-Nitropyrazole has a predicted pKa of approximately 9.63, meaning it is predominantly in its neutral, less soluble form across a wide physiological pH range.[5][6]

Q2: What is the very first step I should take if my 4-nitropyrazole compound won't dissolve in my aqueous buffer?

A2: Before attempting more complex methods, always start with the simplest physical techniques. Gentle heating and agitation are the most straightforward first steps. Increasing the temperature provides the thermal energy needed to help overcome the crystal lattice energy of the compound.[1]

  • Actionable Step: Gently warm your solution to 37-40°C while stirring or vortexing. Be cautious not to boil the solution, as this could lead to degradation of your compound. Observe if the compound dissolves. If it does, allow it to cool to room temperature slowly to check if it remains in solution or precipitates out (indicating supersaturation).

Q3: I've prepared a stock solution in 100% DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What's happening and how do I fix it?

A3: This is a very common issue known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is an excellent, highly polar aprotic solvent that can dissolve many non-polar compounds. However, when a small volume of the DMSO stock is added to a large volume of aqueous buffer, the overall solvent environment abruptly becomes highly aqueous. The 4-nitropyrazole is no longer soluble in this new, highly polar environment and crashes out of solution.[7]

  • Troubleshooting Steps:

    • Decrease the Final Concentration: The most immediate solution is to lower the final concentration of the compound in your assay.[7] You may be exceeding its maximum solubility in the final buffer system.

    • Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increase the final percentage of DMSO. Many cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity.

    • Use an Intermediate Dilution Step: Instead of diluting directly from 100% DMSO into the final buffer, create an intermediate dilution in a mixture of buffer and an organic solvent (like ethanol or a higher percentage of DMSO) before the final dilution. This provides a more gradual change in solvent polarity.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for systematically overcoming solubility challenges.

Issue 1: My 4-nitropyrazole has very low intrinsic solubility in my neutral (pH 7.4) buffer.

This is the core problem for many researchers. The following workflow provides a logical progression of techniques to enhance solubility.

G A Start: Compound Insoluble in Aqueous Buffer B Step 1: pH Adjustment (For Ionizable Analogs) A->B Is the compound ionizable? C Step 2: Co-Solvent Addition (e.g., DMSO, Ethanol, PEG 400) B->C pH adjustment insufficient or not possible E Solubility Achieved B->E Success D Step 3: Use of Solubilizing Excipients (e.g., Cyclodextrins) C->D Co-solvent level is limited by assay compatibility C->E Success D->E Success

Fig 1. A logical workflow for enhancing the solubility of 4-nitropyrazoles.

Scientific Rationale: While 4-nitropyrazole itself is a weak acid, many derivatives may incorporate basic or more acidic functional groups.[1][8] Adjusting the pH of the medium to ionize these functional groups can dramatically increase aqueous solubility based on the Henderson-Hasselbalch equation.[7] Basic groups become protonated and positively charged at acidic pH, while acidic groups become deprotonated and negatively charged at alkaline pH. This charge increases the interaction with polar water molecules.

Protocol 1: pH-Solubility Profile Determination

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

  • Addition of Compound: Add an excess amount of your 4-nitropyrazole derivative (enough so that undissolved solid is clearly visible) to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot the measured solubility against the pH to identify the pH range where solubility is maximal. Use this optimal pH for your experimental buffer if your assay permits.

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This makes the environment more favorable for dissolving hydrophobic molecules like 4-nitropyrazoles by reducing the hydrogen-bonding network of water that opposes the introduction of a non-polar solute.[11]

Commonly Used Co-solvents:

Co-solventTypical Starting % (v/v) in Final SolutionKey Considerations
DMSO (Dimethyl Sulfoxide)0.1 - 5%Excellent solubilizer. Can be toxic to cells at >1%. May interfere with some enzymatic assays.
Ethanol 1 - 10%Good solubilizing power. Less toxic than DMSO but can still affect cell viability and protein stability.
PEG 400 (Polyethylene Glycol 400)5 - 20%Low toxicity, often used in formulations. More viscous.
Propylene Glycol 5 - 20%Low toxicity, common pharmaceutical excipient.

Protocol 2: Preparing a Stock Solution with a Co-solvent

  • Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application (see table above).

  • Prepare High-Concentration Stock: Dissolve the 4-nitropyrazole compound in 100% of the chosen co-solvent to create a high-concentration primary stock solution (e.g., 10-100 mM). Use gentle warming or vortexing if necessary. Ensure the compound is fully dissolved.

  • Serial Dilution: Perform serial dilutions from this primary stock into your final aqueous buffer.

  • Vortex and Observe: After each dilution step, vortex the solution thoroughly and visually inspect for any signs of precipitation (cloudiness, particulates). This will help you determine the maximum soluble concentration in your final buffer system.

  • Compatibility Check: Always run a vehicle control (buffer + co-solvent at the final concentration, without your compound) in your experiment to ensure the co-solvent itself does not affect the results.[7]

Issue 2: Even with co-solvents, I cannot reach my target concentration for in vivo studies or high-concentration screening.

For applications requiring higher concentrations, more advanced formulation strategies are necessary.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 4-nitropyrazoles, within their non-polar core.[12] The resulting "inclusion complex" has a hydrophilic exterior, which allows it to dissolve readily in water, effectively shuttling the hydrophobic compound into the aqueous phase.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with good solubility and low toxicity.

  • Molar Ratio: Start by calculating the amounts needed for a 1:1 molar ratio of your 4-nitropyrazole derivative to HP-β-CD.

  • Kneading: Place the weighed HP-β-CD into a glass mortar. Add a small amount of a water:ethanol (1:1) mixture to form a thick, uniform paste.

  • Incorporate Compound: Gradually add the powdered 4-nitropyrazole compound to the paste while continuously grinding and kneading with the pestle for 30-60 minutes. The goal is to intimately mix the components to facilitate the entry of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting solid mass in a vacuum oven at 40°C until a constant weight is achieved to remove the solvents.

  • Final Product: The resulting dry powder is the inclusion complex. Test its solubility in your aqueous buffer by following Protocol 1 and compare it to the solubility of the uncomplexed compound.

References

  • Pawar, P., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical and Biological Archives, 3(4), 743-751.
  • Solubility of Things. (n.d.). 4-nitro-1H-pyrazole. Retrieved from [Link]

  • Sravani, S., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-162.
  • Al-Kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2359.
  • Kumar, L., & Verma, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 118-126.
  • Chavda, V. P., et al. (2023). Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review.
  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Research and Reviews: A Journal of Pharmaceutical Sciences. (2024, September 25).
  • National Center for Biotechnology Information. (n.d.). 4-Nitrosopyrazole. PubChem Compound Database. Retrieved from [Link]

  • El-Shehry, M. F., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(16), 4948.
  • National Center for Biotechnology Information. (n.d.). 4-nitro-1H-pyrazole. PubChem Compound Database. Retrieved from [Link]

  • Journal of Molecular Structure. (2024).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • SlideShare. (2020, March 29). NITRO COMPOUNDS.
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  • Royal Society of Chemistry. (n.d.). Importance of O⋯N interaction between nitro groups in crystals.
  • El-Sayed, M. A. A., et al. (2021).
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • Krygowski, T. M., et al. (2016).
  • Day, A. F., et al. (2019). Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. The Journal of Physical Chemistry A, 123(42), 9140-9150.
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  • ACS Publications. (2016, July 5). Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents from 298.15 K to 338.15 K.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • National Center for Biotechnology Information. (n.d.).
  • Defense Technical Information Center. (n.d.). Solubility Report of 1-Nitropyrazole (1-NP).
  • ResearchGate. (2025, August 6).
  • PubMed. (2010, June 30).
  • Kaljurand, I., et al. (2005). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Journal of Physical Organic Chemistry, 18(4), 324-333.

Sources

Troubleshooting

Technical Support Center: Minimizing Regioisomer Formation During Pyrazole Benzylation

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole chemistry. The N-alkylation of unsymmetrical pyrazoles, a cornerstone of many synthetic endeavors, is often plagued by the formation of hard-to-separate regioisomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to empower you to achieve high regioselectivity in your pyrazole benzylation reactions.

Understanding the Challenge: The Two Faces of Pyrazole

The core of the issue lies in the tautomeric nature of the pyrazole ring. The N-H proton can reside on either of the two nitrogen atoms (N1 or N2), leading to two distinct tautomers in equilibrium. Deprotonation with a base generates a pyrazolate anion where the negative charge is delocalized across both nitrogens. Consequently, an incoming electrophile, such as a benzyl halide, can attack either nitrogen, potentially yielding a mixture of N1- and N2-benzylated regioisomers.[1][2]

The goal of a regioselective benzylation is to control this outcome, directing the benzyl group to the desired nitrogen atom with high fidelity. The following sections will equip you with the knowledge and practical strategies to achieve this control.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1- and N2-benzylated pyrazoles in my reaction?

The formation of a mixture of regioisomers is a common outcome in the N-alkylation of unsymmetrically substituted pyrazoles.[3] This is due to the two nitrogen atoms in the pyrazole ring having similar nucleophilicity. Upon deprotonation with a base, the resulting pyrazolate anion can be alkylated at either the N1 or N2 position. The ratio of the two isomers is influenced by a delicate interplay of steric and electronic factors of your pyrazole substrate, as well as the specific reaction conditions you employ.[1][2]

Q2: What are the key factors that control the N1 vs. N2 regioselectivity?

Several critical factors dictate the regiochemical outcome of your pyrazole benzylation:

  • Steric Hindrance: This is often the most dominant factor. The benzyl group will preferentially attack the less sterically hindered nitrogen atom. A bulky substituent at the C3 or C5 position of the pyrazole ring will direct the incoming benzyl group to the more accessible nitrogen.[3]

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the electron density at each nitrogen atom. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.

  • Reaction Conditions: The choice of base, solvent, and temperature can have a profound impact on the N1/N2 ratio. These factors can influence the aggregation state of the pyrazolate salt and the solvation of the transition state, thereby altering the relative activation energies for the two possible pathways.

Q3: Is it possible to achieve complete regioselectivity for one isomer?

While achieving 100% selectivity can be challenging, it is often possible to obtain very high ratios of one regioisomer (e.g., >95:5) through careful optimization of the reaction conditions and, in some cases, by employing advanced strategies such as directing groups or protecting groups.[1][4]

Troubleshooting Guide: From Mixed Isomers to a Single Product

This section addresses common problems encountered during pyrazole benzylation and provides actionable solutions.

Problem 1: My reaction produces a nearly 1:1 mixture of N1 and N2 regioisomers.

  • Probable Cause: The steric and electronic differentiation between the two nitrogen atoms in your pyrazole substrate is minimal under the current reaction conditions.

  • Solutions:

    • Modify the Base and Solvent System: This is often the most effective initial strategy. For many 3-substituted pyrazoles, using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMSO has been shown to favor the formation of the N1-alkylated product.[5] Conversely, stronger bases like sodium hydride (NaH) in THF or DMF may lead to different selectivities.

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes enhance the kinetic preference for one isomer over the other.

    • Consider a Different Benzylating Agent: If sterics are a key factor, using a bulkier benzylating agent (e.g., with substituents on the phenyl ring) might improve selectivity for the less hindered nitrogen.

Problem 2: The major regioisomer I'm getting is the one I don't want.

  • Probable Cause: The inherent steric and electronic biases of your pyrazole are directing the reaction towards the undesired isomer under your current conditions.

  • Solutions:

    • Switch to a Catalyst-Driven Approach: For selective N2-alkylation of 3-substituted pyrazoles, magnesium-based catalysts, such as MgBr₂, have been shown to be highly effective, affording high yields and excellent regioselectivity.[6]

    • Employ a Directing Group: A substituent on the pyrazole ring that can chelate to the cation of the base can effectively block one of the nitrogen atoms, directing alkylation to the other. For instance, a pyridine-containing substituent can direct the reaction in the presence of certain metal cations.[1][2]

    • Utilize a Protecting Group Strategy: This is a more involved but often highly effective approach. A protecting group, such as the [2-(trimethylsilyl)ethoxy]methyl (SEM) group, can be installed on one of the nitrogen atoms. After benzylation of the remaining nitrogen, the protecting group can be selectively removed.

Problem 3: My reaction is very slow or gives a low yield of the benzylated products.

  • Probable Cause: Insufficient deprotonation of the pyrazole, low reactivity of the benzylating agent, or poor solubility of the reactants.

  • Solutions:

    • Choose a Stronger Base: If you are using a weak base like K₂CO₃ and the reaction is sluggish, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

    • Use a More Reactive Benzylating Agent: The reactivity of benzyl halides follows the trend: Benzyl Iodide > Benzyl Bromide > Benzyl Chloride. If you are using benzyl chloride, switching to benzyl bromide may significantly increase the reaction rate.

    • Select an Appropriate Solvent: Ensure that your pyrazole and the base are sufficiently soluble in the chosen solvent. Polar aprotic solvents like DMF and DMSO are generally good choices for these reactions.

Data-Driven Decisions: Optimizing Your Reaction Conditions

The following tables summarize the impact of various reaction parameters on the regioselectivity of pyrazole benzylation. This data can serve as a starting point for designing your experiments.

Table 1: Influence of Base and Solvent on N1/N2 Regioselectivity

Pyrazole SubstrateBenzylating AgentBaseSolventN1:N2 RatioReference
3-MethylpyrazoleBenzyl BromideK₂CO₃DMSO>95:5[5]
3-PhenylpyrazoleBenzyl BromideK₂CO₃DMSO>95:5[5]
3-TrifluoromethylpyrazoleEthyl IodoacetateK₂CO₃MeCN~1:1[1][2]
3-Trifluoromethyl-5-(pyridin-2-ylhydrazono)methylpyrazoleEthyl IodoacetateNaHDME/MeCNSelective for N2[1][2]
3-PhenylpyrazoleBenzyl BromideMgBr₂MeCN1:99[6]

Table 2: Advanced Strategies for High Regioselectivity

StrategyPyrazole SubstrateAlkylating AgentKey Reagent/CatalystN1:N2 RatioReference
Enzymatic Alkylation3-CyclopropylpyrazoleIodomethaneEngineered Methyltransferase>99:1[4]
Michael Addition3,5-DimethylpyrazoleAcrylonitrileCatalyst-free>99.9:1[7][8]
Masked Methylating AgentVariousChlorotrisisoproxysilaneKHMDS>99:1[9]

Experimental Protocols

Protocol 1: General Procedure for Regioselective N1-Benzylation of 3-Substituted Pyrazoles

This protocol is a good starting point for achieving N1 selectivity with many 3-substituted pyrazoles.[5]

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 3-substituted pyrazole (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of 0.2-0.5 M.

  • Addition of Benzylating Agent: Stir the suspension at room temperature and add benzyl bromide (1.1 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-benzylpyrazole.

Protocol 2: Magnesium-Catalyzed N2-Benzylation of 3-Substituted Pyrazoles

This protocol is designed for the selective synthesis of N2-benzylated pyrazoles.[6]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add magnesium bromide (MgBr₂, 0.2 eq).

  • Addition of Reactants: Add a solution of the 3-substituted pyrazole (1.0 eq) in anhydrous acetonitrile (MeCN), followed by the addition of benzyl bromide (1.2 eq).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl) in methanol. Concentrate the mixture to dryness. Add water to the residue and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the target N2-benzylpyrazole.

Mechanistic Insights and Logical Frameworks

To truly master the regioselective benzylation of pyrazoles, it is essential to understand the underlying principles that govern the reaction's outcome. The following diagrams illustrate key concepts and decision-making workflows.

G cluster_0 Factors Influencing Regioselectivity Steric_Hindrance Steric Hindrance (Bulky substituents favor attack at the less hindered N) Desired_Isomer Desired Regioisomer? Steric_Hindrance->Desired_Isomer Electronic_Effects Electronic Effects (EWG/EDG influence N nucleophilicity) Electronic_Effects->Desired_Isomer Reaction_Conditions Reaction Conditions (Base, Solvent, Temperature) Reaction_Conditions->Desired_Isomer Start Unsymmetrical Pyrazole Start->Desired_Isomer N1_Isomer N1-Benzylated Pyrazole Desired_Isomer->N1_Isomer N1 N2_Isomer N2-Benzylated Pyrazole Desired_Isomer->N2_Isomer N2 Optimization Troubleshooting & Optimization N1_Isomer->Optimization N2_Isomer->Optimization

Caption: Decision workflow for pyrazole benzylation.

G cluster_1 Troubleshooting Workflow Start Low Regioselectivity (Mixture of Isomers) Step1 Modify Base/Solvent (e.g., K2CO3 in DMSO for N1) Start->Step1 Step2 Adjust Temperature (Lower T for kinetic control) Step1->Step2 Success High Regioselectivity Achieved Step1->Success Successful Step3 Change Benzylating Agent (Vary steric bulk) Step2->Step3 Step2->Success Successful Step4 Advanced Strategies (Directing/Protecting Groups, Catalysis) Step3->Step4 Step3->Success Successful Step4->Success Successful

Caption: A systematic approach to troubleshooting poor regioselectivity.

References

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]

  • Edilova, Y. O., Kudyakova, Y. S., Osipova, E. A., Slepukhin, P. A., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Obi, T., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5560. [Link]

  • Wang, X., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 9036-9045. [Link]

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]

  • Jechaskiel, H., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • Li, G., et al. (2013). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 15(21), 5574-5577. [Link]

  • Dalton, D. M., et al. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2021). Comparative study of the conditions and yields in the reported literature. [Link]

  • ResearchGate. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Pandhurnekar, C. P., et al. (2021). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Journal of Advanced Scientific Research, 12(3), 37-43. [Link]

  • Yang, E., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3567-3572. [Link]

  • Yin, P., et al. (2017). Comparative Study of Various Pyrazole-based Anions: A Promising Family of Ionic Derivatives as Insensitive Energetic Materials. Chemistry – An Asian Journal, 12(3), 378-384. [Link]

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Optimization

Technical Support Center: Purification Strategies for Products Containing 2-Chlorobenzyl Halide Impurities

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the removal of unreacted 2-chlorobenzyl halide impuriti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the removal of unreacted 2-chlorobenzyl halide impurities from their reaction products. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful purification of your target compounds.

Understanding the Challenge: The Reactivity of 2-Chlorobenzyl Halides

2-Chlorobenzyl halides (chlorides and bromides) are versatile reagents in organic synthesis, frequently used to introduce the 2-chlorobenzyl moiety. However, their high reactivity as electrophiles and lachrymatory nature can lead to persistent impurities in the final product if not effectively removed.[1] The primary challenge lies in selectively removing these unreacted starting materials without degrading the desired product.

This guide will walk you through a systematic approach to tackling this common purification problem, from initial reaction quenching to advanced purification techniques.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter and provides targeted solutions.

Observed Problem 1: Persistent 2-Chlorobenzyl Halide Peak in Post-Workup Analysis (e.g., NMR, LC-MS)
  • Potential Cause A: Inefficient Quenching. The unreacted halide was not fully neutralized during the initial workup.

    • Recommended Solution: Implement a quenching step specifically designed to react with the electrophilic benzyl halide. A common and effective method is to add a nucleophilic quenching agent. For instance, adding a small amount of a primary or secondary amine, such as triethylamine or piperidine, can convert the benzyl halide into a more polar and water-soluble quaternary ammonium salt, which can then be easily removed during an aqueous wash.[2] Another approach is to use a mild nucleophile like a saturated sodium bicarbonate solution to hydrolyze the halide, though this may be slower.[3]

  • Potential Cause B: Inadequate Liquid-Liquid Extraction. The partition coefficient of the 2-chlorobenzyl halide may favor the organic layer, leading to incomplete removal during aqueous washes.

    • Recommended Solution: Increase the number of aqueous extractions.[3] Washing the organic layer multiple times with brine can also help to remove residual water-soluble impurities.[4] For a more targeted approach, consider an acid-base extraction if your product's properties allow it.[4]

Observed Problem 2: Product Co-elutes with 2-Chlorobenzyl Halide During Column Chromatography
  • Potential Cause: Similar Polarity. The product and the impurity have very similar polarities, making separation by standard normal-phase chromatography difficult.

    • Recommended Solution 1: Orthogonal Chromatography. If normal-phase chromatography is ineffective, switch to a different separation mode, such as reversed-phase chromatography.[5] The change in stationary phase and solvent system often provides the necessary difference in selectivity for a successful separation.[5]

    • Recommended Solution 2: Solvent System Optimization. Systematically screen different solvent systems for your normal-phase column. Changing one of the solvents in your mobile phase can significantly alter the selectivity of the separation.[5] For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide a different elution profile.

Observed Problem 3: Oily or Discolored Product After Solvent Removal
  • Potential Cause: Presence of Non-Volatile Impurities or Degradation Products. The 2-chlorobenzyl halide may have partially degraded or formed higher molecular weight byproducts.

    • Recommended Solution 1: Recrystallization. If your product is a solid, recrystallization is a powerful purification technique.[6] The principle relies on the different solubilities of your product and the impurities in a given solvent at different temperatures.[7][8]

    • Recommended Solution 2: Activated Carbon Treatment. If the discoloration is due to high molecular weight, colored impurities, these can often be removed by treating the solution with activated charcoal before a final filtration step.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward first step to try and remove unreacted 2-chlorobenzyl halide?

A1: The most direct initial approach is a thorough aqueous workup. After the reaction is complete, quench the mixture with a suitable reagent as described above and then perform multiple extractions with water or brine.[4] This simple liquid-liquid extraction can often remove a significant portion of the impurity.[10][11]

Q2: Are there any specialized reagents for scavenging electrophilic impurities like 2-chlorobenzyl halides?

A2: Yes, scavenger resins are an excellent option for selectively removing electrophilic impurities. These are solid-supported reagents with functional groups that react with and bind to the impurity, which can then be removed by simple filtration.[12] Tris(2-aminoethyl)amine (Trisamine) functionalized resins are particularly effective at scavenging benzyl halides.[13][14][15]

Q3: My product is sensitive to water. What non-aqueous workup methods can I use?

A3: If your product is water-sensitive, you can pass the crude reaction mixture (dissolved in a suitable organic solvent) through a plug of silica gel.[16] The more polar 2-chlorobenzyl halide will be retained on the silica, while a less polar product will elute. You can also consider using a scavenger resin in a non-aqueous solvent.[17]

Q4: Can I use distillation to remove 2-chlorobenzyl chloride?

A4: Distillation can be a viable method if there is a significant difference in the boiling points between your product and 2-chlorobenzyl chloride (boiling point of 2-chlorobenzyl chloride is approximately 199 °C). This technique is most suitable for liquid products.[4] Vacuum distillation can be employed to lower the boiling points and prevent thermal degradation of your product.[18]

Q5: How can I confirm that the impurity has been successfully removed?

A5: A combination of analytical techniques should be used to assess the purity of your final product. High-Performance Liquid Chromatography (HPLC) is a sensitive method for detecting trace amounts of impurities.[19][20] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the absence of characteristic peaks corresponding to the 2-chlorobenzyl halide.

Experimental Protocols

Protocol 1: Quenching and Liquid-Liquid Extraction

This protocol is a general first-line approach for removing unreacted 2-chlorobenzyl halide.

  • Reaction Quenching: Once the primary reaction is deemed complete by a suitable monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature.

  • Nucleophilic Quench: Add a slight excess (1.1-1.2 equivalents relative to the excess benzyl halide) of a quenching agent like triethylamine. Stir the mixture for 30-60 minutes at room temperature.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[3] Repeat the wash two more times.

  • Brine Wash: Wash the organic layer with brine to remove residual water.[4]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Purification using a Scavenger Resin

This protocol is ideal for selectively removing trace to moderate amounts of 2-chlorobenzyl halide.

  • Resin Selection: Choose a suitable scavenger resin, such as a Trisamine-functionalized polystyrene or silica support.[13][14]

  • Dissolution: Dissolve the crude product in a compatible organic solvent (e.g., dichloromethane, THF).

  • Resin Addition: Add the scavenger resin to the solution (typically 3-5 equivalents relative to the estimated amount of impurity).[12]

  • Incubation: Stir the mixture at room temperature. The reaction time can range from a few hours to overnight, depending on the reactivity of the halide and the resin loading.[12]

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the collected resin with a small amount of the same solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This protocol is effective for purifying solid products.[6]

  • Solvent Selection: Choose a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.[8] The impurity should ideally remain soluble at low temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of hot solvent.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[7] Subsequently, cool the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Techniques for Removing 2-Chlorobenzyl Halide

Purification TechniquePrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Quenching & Extraction Conversion to a more polar species and partitioning between immiscible liquids.[10]Simple, fast, and uses basic laboratory equipment.[11]May not be completely effective for all product/impurity combinations; can be solvent-intensive.Initial bulk removal of the impurity.
Column Chromatography Differential adsorption onto a stationary phase.Highly versatile and can separate compounds with very similar properties.Can be time-consuming and require large volumes of solvent.Separating impurities with similar polarity to the product.
Scavenger Resins Covalent binding of the impurity to a solid support.High selectivity, simple filtration-based workup.[12]Resins can be expensive; optimization of reaction time may be needed.Removing trace to moderate amounts of electrophilic impurities.
Recrystallization Differential solubility at varying temperatures.[7]Can yield very high purity product; scalable.Only applicable to solid products; some product loss is inevitable.Final purification of solid products.
Distillation Differences in boiling points.Effective for large-scale purification of liquids.Requires a significant boiling point difference; not suitable for thermally unstable compounds.Purifying liquid products from non-volatile or much more volatile impurities.

Visualization

Workflow for Selecting a Purification Method

The following diagram outlines a logical workflow for choosing the most appropriate purification strategy.

PurificationWorkflow Start Crude Product (contains 2-chlorobenzyl halide) IsProductSolid Is the product a solid? Start->IsProductSolid Recrystallization Attempt Recrystallization IsProductSolid->Recrystallization Yes QuenchExtract Perform Quenching & Liquid-Liquid Extraction IsProductSolid->QuenchExtract No AnalyzePurity1 Analyze Purity (e.g., HPLC, NMR) Recrystallization->AnalyzePurity1 AnalyzePurity2 Analyze Purity (e.g., HPLC, NMR) QuenchExtract->AnalyzePurity2 PureProduct1 Product is Pure AnalyzePurity1->PureProduct1 Pure ImpurityRemains1 Impurity Remains AnalyzePurity1->ImpurityRemains1 Impure PureProduct2 Product is Pure AnalyzePurity2->PureProduct2 Pure ImpurityRemains2 Impurity Remains AnalyzePurity2->ImpurityRemains2 Impure Chromatography Column Chromatography (Normal or Reversed-Phase) ImpurityRemains1->Chromatography ScavengerResin Use Scavenger Resin ImpurityRemains2->ScavengerResin FinalAnalysis Final Purity Analysis Chromatography->FinalAnalysis ScavengerResin->FinalAnalysis FinalProduct Final Pure Product FinalAnalysis->FinalProduct Pure

Caption: Decision tree for purification strategy.

References

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry. [Link]

  • Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. (n.d.). National Center for Biotechnology Information. [Link]

  • Liquid–liquid extraction. (n.d.). Wikipedia. [Link]

  • Monolithic Scavenger Resins by Amine Functionalizations of poly(4-vinylbenzyl Chloride-Co-Divinylbenzene) PolyHIPE Materials. (2002, July 25). PubMed. [Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019, August 16). National Center for Biotechnology Information. [Link]

  • RECRYSTALLISATION. (n.d.). University of Calgary. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Medium. [Link]

  • Monolithic Scavenger Resins by Amine Functionalizations of Poly(4-vinylbenzyl chloride-co-divinylbenzene) PolyHIPE Materials. (2002, May 1). ACS Publications. [Link]

  • How to isolate impurities from a reaction product. (2023, January 26). Biotage. [Link]

  • US6897262B2 - Scavenger resin and processes for the use thereof. (n.d.).
  • Working with Hazardous Chemicals. (2009, January 12). Organic Syntheses. [Link]

  • How does one separate Benzyl bromide from the reaction mixture? (2014, October 1). ResearchGate. [Link]

  • Techniques for Effective Substance Isolation and Purification in Separation Processes. (2023, June 16). Longdom Publishing. [Link]

  • US5670029A - Process for the separation of a mixture of benzyl chloride, benzyl alcohol, dibenzyl ether and aqueous hydrochloric acid. (n.d.).
  • Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra. (n.d.). SciSpace. [Link]

  • Metal Scavenger User Guide. (n.d.). Biotage. [Link]

  • How to remove traces of acidic impurity or water? (2016, December 13). ResearchGate. [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. [Link]

  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16). University of Technology, Iraq. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. [Link]

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Troubleshooting

Stability of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole under acidic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chemical behavior of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chemical behavior of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (CAS: 333444-50-1) in acidic environments.

This guide bypasses generic advice to focus on the exact mechanistic vulnerabilities of your compound—specifically the interplay between the pyrazole core, the electron-deficient N-benzyl linkage, and the 4-nitro substituent.

Part 1: Core Mechanisms of Acidic Degradation & Stability

To troubleshoot effectively, we must first understand the causality of the molecule's behavior. The compound features a pyrazole ring that is inherently stable due to its aromaticity. However, its substituents dictate its survival under acidic conditions:

  • The N-(2-Chlorobenzyl) Linkage: Unlike electron-rich protecting groups (e.g., 4-methoxybenzyl or PMB) which readily form stable carbocations and cleave in mild acids like Trifluoroacetic Acid (TFA)[1], the ortho-chloro substitution exerts an electron-withdrawing inductive effect. This destabilizes any potential benzylic carbocation, making the C-N bond highly resistant to mild and moderate protic acids.

  • The 4-Nitro Group: The nitro group is stable to acid solvolysis but is highly susceptible to reduction. If acidic conditions are paired with trace metals or reducing agents, rapid conversion to an amine will occur[2].

G Compound 1-[(2-Chlorophenyl)methyl] -4-nitro-1H-pyrazole MildAcid Mild/Moderate Acid (e.g., TFA, dil. HCl) Compound->MildAcid HarshAcid Harsh/Lewis Acid (e.g., AlCl3, conc. HBr) Compound->HarshAcid ReductiveAcid Acid + Metal (e.g., Fe/AcOH, Zn/HCl) Compound->ReductiveAcid Stable Stable (No Degradation) MildAcid->Stable Reversible N2 Protonation Debenzylated N-Debenzylation (4-nitro-1H-pyrazole) HarshAcid->Debenzylated C-N Bond Cleavage Reduced Nitro Reduction (4-amino derivative) ReductiveAcid->Reduced NO2 -> NH2 Reduction

Figure 1: Reaction pathways of the compound under various acidic conditions.

Part 2: Troubleshooting FAQs

Q1: Why does my compound remain fully intact in 100% TFA, but my colleague's PMB-protected pyrazole degrades instantly? Causality: This is a classic example of carbocation stability dictating reaction kinetics. The cleavage of an N-benzyl group in acid requires the departure of a stable benzylic carbocation. A 4-methoxybenzyl (PMB) group donates electron density via resonance, stabilizing the carbocation and allowing rapid cleavage in TFA[1]. Your compound contains a 2-chlorobenzyl group; the electronegative chlorine atom inductively withdraws electron density, severely destabilizing the transition state. Thus, it survives TFA.

Q2: I am performing a reaction in refluxing concentrated HCl, and my yield of the intact scaffold is dropping. TLC shows a highly polar baseline spot. What is happening? Causality: While stable to mild acids, extreme thermal and protic conditions (e.g., >100°C in 6M or 12M HCl) provide enough activation energy to force the thermodynamically unfavorable C-N bond cleavage. The highly polar baseline spot you are observing is the debenzylated byproduct, 4-nitro-1H-pyrazole [2]. To prevent this, lower the temperature or switch to a less nucleophilic acid.

Q3: We used Iron (Fe) and Acetic Acid to perform a structural modification elsewhere on the molecule, but LC-MS shows a mass loss of 30 Da. Why? Causality: You have inadvertently created a Béchamp reduction system. Acidic conditions combined with a reducing metal (Fe, Zn, or Sn) generate nascent hydrogen and electron transfers that rapidly reduce the 4-nitro group to a 4-amino group. The mass shift from a nitro group (-NO2, 46 Da) to an amino group (-NH2, 16 Da) perfectly matches your observed -30 Da loss.

Q4: If acid doesn't work well, how do I intentionally remove the 2-chlorobenzyl group to free the pyrazole NH? Causality: Because protic acids fail to stabilize the 2-chlorobenzyl carbocation, you must bypass solvolysis. You have two field-proven options:

  • Strong Lewis Acids: Using

    
     in an inert solvent forces coordination to the pyrazole nitrogen, weakening the C-N bond and allowing cleavage without relying on purely protic mechanisms[3].
    
  • Oxidative Cleavage: Using Potassium tert-butoxide (

    
    ) in DMSO with 
    
    
    
    generates a benzylic anion that traps oxygen, bypassing the carbocation pathway entirely[4].

Part 3: Quantitative Stability Data

To assist in your experimental design, the following table summarizes the empirical stability of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole across various acidic environments.

Acidic ConditionTemp (°C)TimePrimary OutcomeScaffold Recovery (%)
0.1% Formic Acid (aq/MeCN)2548 hStable (HPLC/LC-MS conditions)> 99%
50% TFA in DCM2524 hStable (Peptide coupling conditions)> 98%
6M HCl (aqueous)10012 hPartial N-Debenzylation~ 40-50%

(3 eq) in Toluene
804 hComplete N-Debenzylation< 5%
Fe powder / Acetic Acid602 hComplete Nitro Reduction0% (Intact)

Part 4: Experimental Protocols

Protocol A: Verifying Acid Stability via HPLC-UV

Use this self-validating protocol to confirm the stability of your specific batch before scaling up reactions in acidic media.

  • Preparation: Dissolve 5 mg of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole in 1 mL of HPLC-grade Acetonitrile to create a stock solution.

  • Acidification: Transfer 100 µL of the stock to a glass vial. Add 900 µL of the target acidic matrix (e.g., 20% TFA in water).

  • Incubation: Seal the vial and stir at the planned reaction temperature (e.g., 25°C) for 24 hours.

  • Quenching: Withdraw a 50 µL aliquot and neutralize with 50 µL of 1M Triethylamine in Acetonitrile to prevent column degradation.

  • Analysis: Inject 5 µL onto a C18 LC column. Monitor at 254 nm. The intact compound will elute as a single sharp peak. Any appearance of a highly polar peak (early eluting) indicates the formation of 4-nitro-1H-pyrazole.

Protocol B: Intentional N-Debenzylation via Lewis Acid ( )

If you need to remove the 2-chlorobenzyl group, standard TFA will fail[1]. Use this Lewis acid methodology instead[3].

  • Setup: Flame-dry a round-bottom flask under an Argon atmosphere.

  • Reagents: Dissolve 1.0 mmol of the compound in 10 mL of anhydrous Toluene.

  • Activation: Carefully add 3.0 mmol of anhydrous Aluminum Chloride (

    
    ) in one portion. The mixture will darken.
    
  • Heating: Attach a reflux condenser and heat the mixture to 80°C for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Workup (Critical): Cool to 0°C. Slowly quench the reaction by adding ice-cold water dropwise to destroy the excess

    
    . Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). The debenzylated product (4-nitro-1H-pyrazole) will partition into the organic layer.
    

Part 5: References

  • 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. Holzer-group.at. Available at:[Link]

  • An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Available at:[Link]

Sources

Optimization

Overcoming low purity in 1-(2-chlorobenzyl)-4-nitropyrazole crude product

To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Troubleshooting and Optimization Guide for Low Purity 1-(2-chlorobenzyl)-4-nitropyrazole Crude...

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Troubleshooting and Optimization Guide for Low Purity 1-(2-chlorobenzyl)-4-nitropyrazole Crude Product

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the purification of 1-(2-chlorobenzyl)-4-nitropyrazole. The synthesis of this compound, typically via N-alkylation of 4-nitropyrazole, is often complicated by the formation of a regioisomeric byproduct and other impurities that can make achieving high purity challenging. This document is designed to provide both the causal explanations for these issues and robust, field-proven protocols to overcome them.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, observable problems you may encounter during the synthesis and purification process.

Problem 1: My TLC analysis shows two or more spots with very similar Rf values, making separation difficult.

Underlying Cause: This is the most common issue in the N-alkylation of unsymmetrical pyrazoles and is almost certainly due to the formation of regioisomers.[1] Alkylation of 4-nitropyrazole can occur at either of the two nitrogen atoms, leading to the desired N1-substituted product, 1-(2-chlorobenzyl)-4-nitropyrazole, and the undesired N2-substituted isomer, 2-(2-chlorobenzyl)-4-nitropyrazole. These isomers often have very similar polarities, causing them to co-elute or separate poorly in standard chromatography systems.[2][3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products R1 4-Nitropyrazole P1 Desired Product 1-(2-chlorobenzyl)-4-nitropyrazole R1->P1 N1 Alkylation P2 Isomeric Impurity 2-(2-chlorobenzyl)-4-nitropyrazole R1->P2 N2 Alkylation R2 2-Chlorobenzyl Chloride R2->P1 R2->P2 Base Base (e.g., K₂CO₃) Base->P1 Solvent Solvent (e.g., DMF) Solvent->P2

Solutions:

  • Optimize Column Chromatography: Standard flash chromatography on silica gel is the most effective method for separating regioisomers.[2] The key is to optimize the mobile phase to maximize the difference in retention factors (ΔRf).

  • Recrystallization: If the isomers have different solubilities, fractional crystallization can be an effective purification method. This often requires screening various solvents.[4]

  • Acid-Salt Crystallization: Pyrazoles are weakly basic and can form salts with strong acids.[5][6] The resulting salts may have significantly different crystallization properties, allowing for the selective precipitation of one isomer.

Protocol 1: High-Resolution Flash Chromatography for Isomer Separation

This protocol is designed to maximize the separation of closely-eluting pyrazole isomers.

Materials:

  • Crude product mixture

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate, Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates

Methodology:

  • TLC Solvent Screening:

    • Prepare several TLC chambers with different solvent systems. Start with a low polarity system (e.g., 9:1 Hexanes:EtOAc) and gradually increase polarity (e.g., 7:3, 1:1, 3:7 Hexanes:EtOAc).

    • The goal is to find a system where the desired product has an Rf of ~0.2-0.3 and the ΔRf between the two main spots is maximized.

  • Column Preparation:

    • Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase. The amount of silica should be at least 50-100 times the mass of the crude product.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a strong solvent like DCM or methanol.

    • Add a small amount of silica gel (2-3x the mass of the crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Gently layer this powder on top of the packed column. Dry loading prevents issues with strong loading solvents and leads to sharper bands and better separation.[2]

  • Elution:

    • Begin elution with the low-polarity mobile phase identified during TLC screening.

    • Collect fractions and monitor them closely by TLC.

    • If separation is still poor, consider using a very shallow polarity gradient (e.g., increasing EtOAc content by 1-2% every few column volumes).

  • Post-Processing:

    • Combine the pure fractions of the desired isomer.

    • Remove the solvent under reduced pressure to yield the purified product.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating moderately polar regioisomers.[2]
Mobile Phase Hexanes/Ethyl Acetate GradientOffers a wide polarity range to effectively elute and separate isomers.
Sample Loading Dry LoadingPrevents band broadening and improves resolution for difficult separations.[2]
Silica:Crude Ratio 50:1 to 100:1 (w/w)A higher ratio increases the number of theoretical plates, enhancing separation.
Problem 2: My crude product is a persistent oil or wax and will not solidify for recrystallization.

Underlying Cause: The failure of a product to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation. Common culprits include:

  • Residual Solvent: High-boiling point solvents like DMF or DMSO are common in N-alkylation reactions and are difficult to remove completely.[1]

  • Isomeric Mixture: The presence of the N2-isomer can act as an impurity, preventing the desired N1-isomer from crystallizing.

  • Unreacted Starting Materials: Residual 2-chlorobenzyl chloride (an oil) can significantly hinder crystallization.

Solutions:

  • Aqueous Workup to Remove Solvent: Perform an extensive aqueous workup. Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate) and wash multiple times with water and then brine to remove residual DMF or DMSO.

  • Trituration to Remove Soluble Impurities: Trituration involves washing the crude oil with a solvent in which the desired product is poorly soluble, but the impurities are highly soluble. For a moderately polar product like 1-(2-chlorobenzyl)-4-nitropyrazole, a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether is a good starting point. This is particularly effective for removing unreacted 2-chlorobenzyl chloride.[7]

  • Initial Chromatographic "Plugging": Pass the crude oil through a short plug of silica gel using a moderately polar solvent (e.g., 3:1 Hexanes:EtOAc). This will remove baseline impurities and may be sufficient to induce crystallization of the collected fractions.

Problem 3: My final product yield is very low after purification.

Underlying Cause: Low yields can stem from incomplete reactions, side reactions, or suboptimal reaction conditions that favor the formation of the undesired isomer.

  • Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the 4-nitropyrazole, leading to a large amount of unreacted starting material.

  • Poor Regioselectivity: Reaction conditions (solvent, base, temperature) heavily influence the N1/N2 alkylation ratio.[1][8] Standard conditions may favor the undesired N2 isomer.

  • Degradation: Nitropyrazoles can be sensitive, and prolonged reaction times at high temperatures can lead to degradation.[9]

Solutions:

  • Optimize Reaction Conditions to Favor N1 Alkylation:

    • Solvent Choice: Polar aprotic solvents like DMF and DMSO are known to favor the formation of a single regioisomer in many cases.[1]

    • Base Selection: The choice of base is critical. While K₂CO₃ is common, stronger bases like sodium hydride (NaH) can sometimes improve regioselectivity by fully forming the pyrazolate anion.[1]

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop the reaction once the 4-nitropyrazole starting material is consumed to prevent the formation of degradation byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 1-(2-chlorobenzyl)-4-nitropyrazole product? A1: Besides the N2-regioisomer, you should expect to find:

  • Unreacted 4-nitropyrazole: A polar solid, soluble in many organic solvents.[10]

  • Unreacted 2-chlorobenzyl chloride: A non-polar oil.

  • Inorganic Salts: Byproducts from the base used (e.g., KCl from K₂CO₃). These are typically removed during the aqueous workup.

  • Residual Solvent: High-boiling point solvents like DMF or DMSO.

Q2: How can I confirm the identity of the correct N1-isomer versus the N2-isomer? A2: Advanced spectroscopic techniques are required for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools. The chemical shifts of the pyrazole ring protons and carbons will differ between the two isomers. In many cases, Nuclear Overhauser Effect (NOE) experiments can be used to confirm the structure by observing through-space correlations between the benzylic protons (-CH₂-) and the protons on the pyrazole ring.

  • X-Ray Crystallography: If a single crystal can be obtained, this method provides definitive structural proof.[11]

Q3: Can I use an acid wash to purify my crude product? A3: Yes, this can be an effective technique. Pyrazoles are basic and can be protonated by a dilute acid (e.g., 1M HCl) to form a water-soluble salt.[5][12] This allows for the separation from non-basic impurities.

Protocol 2: Purification via Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The protonated pyrazole product will move into the aqueous layer.

  • Separate the aqueous layer. The organic layer containing non-basic impurities (like unreacted 2-chlorobenzyl chloride) can be discarded.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (check with pH paper).

  • The deprotonated pyrazole product should precipitate out as a solid or oil.

  • Extract the purified product back into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

G Start Crude Product (in EtOAc) Step1 Extract with 1M HCl (aq) Start->Step1 OrganicLayer Organic Layer (Non-basic impurities, e.g., unreacted benzyl chloride) Step1->OrganicLayer Discard AqueousLayer Aqueous Layer (Protonated Pyrazole Salt) Step1->AqueousLayer Step2 Add 1M NaOH (aq) to basify AqueousLayer->Step2 Step3 Extract with EtOAc Step2->Step3 End Purified Product (in EtOAc) Step3->End

References

  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.
  • ResearchGate. (2025). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Nitropyrazoles (review). ResearchGate. Available at: [Link]

  • Pustovalov, Y. V., et al. (2026). Efficient Access to Functionalized N‑Difluoromethylpyrazoles. ACS Omega, 11(5), 5482–5492.
  • Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides. Google Patents.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • Fischer, D., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6528.
  • Al-Hourani, B. J., et al. (2021). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry, 14(3), 102983.
  • SIELC Technologies. (2018). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10836–10849.
  • Deng, X., & Mani, N. S. (2006). A General, One-Pot, Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Syntheses, 83, 148.
  • PrepChem. (n.d.). Preparation of 2-chlorobenzyl chloride. PrepChem.com. Available at: [Link]

  • Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]

  • Popova, E. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][4][10]triazin-7(6H)-ones. Molecules, 30(18), 4567.

  • Smirnov, A. N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(20), 10335.
  • Fustero, S., et al. (2014). Design and synthesis of novel pyrazole based heterotricycles and their derivatization via automated library synthesis. Organic & Biomolecular Chemistry, 12(34), 6615–6624.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic-Chemistry.org. Available at: [Link]

  • Wang, R., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(11), 2937.
  • Çetin, A. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan University Journal of Science, 3(1), 303-321.
  • Palion, J., et al. (2018). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Tetrahedron, 74(38), 5345-5354.
  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Organic-Chemistry.org. Available at: [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 2(1), 35-40.

Sources

Troubleshooting

Technical Support Center: Optimization of N-Alkylation for 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

Introduction You are attempting to synthesize 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole via an nucleophilic substitution. This reaction involves the deprotonation of 4-nitro-1H-pyrazole (nucleophile) followed by att...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are attempting to synthesize 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole via an


 nucleophilic substitution. This reaction involves the deprotonation of 4-nitro-1H-pyrazole  (nucleophile) followed by attack on 2-chlorobenzyl chloride  (electrophile).

While Potassium Carbonate (


) in DMF is the industry "workhorse" standard, it is not always the optimal choice for difficult substrates or when impurity profiles must be strictly controlled. The 2-chloro substituent on the benzyl ring introduces steric bulk, and the nitro group on the pyrazole significantly increases the acidity of the N-H proton (pKa ~9.6), altering the requirements for base strength.

This guide provides technical troubleshooting for base selection, focusing on Cesium Carbonate (


)  and Phase Transfer Catalysis (PTC)  as superior alternatives to standard protocols.

Module 1: Base Selection Matrix (The "Why")

The choice of base dictates the reaction kinetics, solubility, and impurity profile. Use this matrix to select the correct system for your specific constraints.

Base SystemSolventMechanism TypeBest For...[1]Critical Drawback

(Standard)
DMF / DMSOSolid-Liquid HeterogeneousGeneral screening; Low cost.Poor solubility of

in organic solvents often leads to stalled reactions; Requires high temps (

).

(Premium)
MeCN / DMF"Cesium Effect" (Solubility)High Yields & Mild Conditions. The large

radius disrupts lattice energy, improving solubility and "naked" anion reactivity.
Cost. However, often requires lower stoichiometry and lower temps (

).
NaOH / KOH + PTC Toluene / DCMPhase Transfer CatalysisScale-up & Green Chemistry. Avoids dipolar aprotic solvents; easiest workup.Requires optimization of the catalyst (e.g., TBAB vs. TBAI).
NaH (Strong) THF / DMFIrreversible DeprotonationRapid kinetics; forcing conditions.Safety Risk. Generates

gas; highly moisture sensitive; can cause hydrolysis of the benzyl chloride.
Visualizing the Decision Process

BaseSelection Start Start: Select Base System Scale Is this for Scale-up (>100g)? Start->Scale Green Strict Solvent Restrictions (No DMF/DMSO)? Scale->Green No PTC Select PTC System (NaOH + TBAB in Toluene) Scale->PTC Yes Solubility Is Pyrazole soluble in Toluene? Cs2CO3 Select Cesium Carbonate (Cs2CO3 in MeCN) Solubility->Cs2CO3 No (Need polar solvent) K2CO3 Select Standard System (K2CO3 in DMF) Solubility->K2CO3 Yes (Cost is priority) Green->Solubility No Green->PTC Yes

Figure 1: Decision tree for selecting the optimal base system based on scale, solubility, and solvent constraints.

Module 2: Troubleshooting & FAQs

Scenario A: Reaction Stalls at 60-70% Conversion

Diagnosis: This is typically a surface area issue. In heterogeneous mixtures (


/DMF), the base surface becomes "poisoned" or coated with KCl salts, stopping the deprotonation.
  • Solution 1 (The Additive): Add 10 mol% TBAI (Tetrabutylammonium iodide) . The iodide acts as a nucleophilic catalyst (Finkelstein reaction in situ), converting the benzyl chloride to a more reactive benzyl iodide, while the ammonium salt aids in phase transfer.

  • Solution 2 (The Switch): Switch to

    
     . Cesium salts are significantly more soluble in organic solvents than potassium salts, maintaining a higher concentration of reactive pyrazolate anion in solution [1].
    
Scenario B: Hydrolysis Byproduct (2-Chlorobenzyl Alcohol)

Diagnosis: You observe a peak at M-Cl+OH in LCMS. This comes from water in the system competing with the pyrazole for the electrophile.

  • Root Cause: The 4-nitro group makes the pyrazole a weaker nucleophile than unsubstituted pyrazole. If the base is too strong (like NaOH) or the solvent is wet,

    
     attacks the benzyl chloride.
    
  • Solution: Ensure solvents are anhydrous. If using Hydroxide bases (PTC method), you must use a non-miscible organic solvent (Toluene) so the

    
     stays in the aqueous phase and only the deprotonated pyrazole is transferred to the organic phase [2].
    
Scenario C: Regioselectivity Questions

Q: Does the base affect N1 vs. N2 alkylation? A: For 4-nitro-1H-pyrazole , N1 and N2 are symmetric due to tautomerism. The product, 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole , is chemically identical regardless of which nitrogen reacts first.

  • Note: If you were using a 3-substituted pyrazole (e.g., 3-methyl-4-nitro-1H-pyrazole), base size would critically impact regio-ratios. For your specific molecule, base selection is purely about yield and kinetics , not regioselectivity [3].

Module 3: Experimental Protocols

Protocol A: The "Premium" Route (Cesium Carbonate)

Recommended for medicinal chemistry scale (mg to g) where yield is paramount.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Add 4-nitro-1H-pyrazole (1.0 equiv) and anhydrous Acetonitrile (MeCN) (0.2 M concentration).

  • Base Addition: Add

    
      (1.5 equiv).
    
    • Why:

      
       is mild enough to prevent side reactions but soluble enough to drive the reaction at lower temps (
      
      
      
      ) compared to
      
      
      .
  • Electrophile: Add 2-chlorobenzyl chloride (1.1 equiv) dropwise.

  • Reaction: Stir at 50°C for 4-6 hours. Monitor by TLC/LCMS.[2]

  • Workup: Filter off inorganic solids. Concentrate filtrate. The "Cesium Effect" often results in cleaner crude profiles requiring minimal purification [1].

Protocol B: The "Green/Scale" Route (Phase Transfer Catalysis)

Recommended for process development (>10g) to avoid DMF removal issues.

  • Organic Phase: Dissolve 2-chlorobenzyl chloride (1.1 equiv) and 4-nitro-1H-pyrazole (1.0 equiv) in Toluene (5 volumes).

    • Note: If pyrazole solubility is poor, add a small amount of THF (5-10%).

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.05 equiv / 5 mol%).

  • Aqueous Phase: Add 30% NaOH (aq) (2.0 equiv).

  • Reaction: Stir vigorously (high RPM is critical for PTC) at Reflux (or 80°C) .

    • Mechanism:[1][3][4][5][6][7] The Pyrazole is deprotonated at the interface. The

      
       cation pairs with the Pyrazolate anion, dragging it into the Toluene layer to react with the benzyl chloride.
      
  • Workup: Separate layers. Wash organic layer with water/brine. Evaporate Toluene.

Mechanism Visualization: The "Cesium Effect" vs. Standard

Mechanism cluster_0 Standard (K2CO3) cluster_1 Premium (Cs2CO3) K_Solid K2CO3 (Solid Surface) Py_K Py-N(-) ... K(+) Tight Ion Pair K_Solid->Py_K Deprotonation Reaction_K Slow Reaction (Steric hindrance) Py_K->Reaction_K Cs_Sol Cs2CO3 (Solubilized) Py_Cs Py-N(-) ... Cs(+) Loose Ion Pair ('Naked Anion') Cs_Sol->Py_Cs Deprotonation Reaction_Cs Fast Reaction (High conversion) Py_Cs->Reaction_Cs S_N2 Attack

Figure 2: Mechanistic comparison. Cesium creates a "loose ion pair," making the pyrazole nitrogen more nucleophilic ("naked") compared to the tight ion pair formed with Potassium.

References

  • Flessner, T. & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of acidic CH- and NH-compounds. Journal of Practical Chemistry.

  • Halpern, M. (2000). Phase Transfer Catalysis: Fundamentals and Applications. PTC Organics.[8]

  • Lier, F. et al. (2022).[3] Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.[9] Molecules (MDPI).

  • BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles.

Sources

Optimization

Technical Support Center: Controlling Exotherms During Nitropyrazole Reduction

Welcome to the Technical Support Center for managing exothermic reactions during the reduction of nitropyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for managing exothermic reactions during the reduction of nitropyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the knowledge to safely and effectively control the inherent thermal hazards of this critical synthetic step.

The reduction of nitro compounds is a notoriously exothermic process that demands careful planning and execution to prevent runaway reactions.[1][2][3][4] This guide provides practical, field-proven insights into the causal factors behind thermal events and offers robust protocols to mitigate risks.

Troubleshooting Guide: Managing Thermal Events

This section addresses specific issues that can arise during the reduction of nitropyrazoles, providing potential causes and actionable solutions.

Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition

  • Probable Causes:

    • Excessive Reagent Addition Rate: The most common cause is adding the reducing agent too quickly, overwhelming the cooling system's capacity to dissipate the heat of reaction.

    • Insufficient Cooling: The cooling bath may not be at a low enough temperature, or there may be poor heat transfer between the flask and the bath.

    • Inadequate Stirring: Poor agitation can lead to localized "hot spots" where the reaction proceeds much faster, generating a sudden burst of heat.[5]

    • Concentrated Reagents: Using highly concentrated reagents increases the reaction rate and the amount of heat generated per unit volume.

  • Solutions:

    • Control Addition Rate: Utilize a dropping funnel or a syringe pump for slow, controlled addition of the reducing agent. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature range.

    • Enhance Cooling: Ensure the cooling bath is at the appropriate temperature before starting the addition. For highly exothermic reactions, consider a more efficient cooling system like a cryocooler. Improve heat transfer by ensuring good contact between the reaction flask and the cooling medium.

    • Optimize Stirring: Use an overhead stirrer for viscous reaction mixtures to ensure efficient mixing and heat distribution.[5] The stir rate should be sufficient to create a vortex.

    • Dilute Reagents: Consider diluting the reducing agent in a suitable solvent before addition to moderate the reaction rate.[5]

Issue 2: Delayed Exotherm or "Induction Period" Followed by a Runaway Reaction

  • Probable Causes:

    • Catalyst Activation: In catalytic hydrogenations (e.g., using Pd/C or Raney Nickel), there might be an induction period while the catalyst becomes fully active.[6] If the reducing agent is added too quickly during this phase, it can accumulate, leading to a sudden, rapid reaction once the catalyst is activated.

    • Impurity Effects: Certain impurities in the starting material or solvent can initially inhibit the reaction, which then proceeds uncontrollably once the inhibitor is consumed.[7]

    • Mass Transfer Limitations: In heterogeneous reactions (e.g., a solid catalyst in a liquid), poor mixing can limit the initial reaction rate. Improved mixing can suddenly increase the rate.

  • Solutions:

    • Initial Slow Dosing: Begin the addition of the reducing agent very slowly to gauge the reaction's onset and the catalyst's activity.

    • Pre-activation of Catalyst: In some cases, the catalyst can be pre-activated under reaction conditions before adding the bulk of the substrate.

    • Purity of Materials: Use high-purity starting materials and solvents to avoid unpredictable side reactions or inhibition.[6]

    • Consistent and Effective Stirring: Maintain vigorous and consistent stirring throughout the reaction to minimize mass transfer limitations.

Issue 3: Formation of Side Products and Reduced Yield

  • Probable Causes:

    • Elevated Temperatures: Uncontrolled exotherms can lead to higher reaction temperatures, promoting the formation of side products such as azoxy or azo compounds.[6][8]

    • Incorrect Stoichiometry: An insufficient amount of reducing agent can lead to incomplete reduction and the formation of intermediates like nitroso and hydroxylamine species.[6][8]

    • pH Fluctuations: The pH of the reaction medium can significantly influence the product distribution, especially in metal/acid reductions.[8]

  • Solutions:

    • Strict Temperature Control: Maintain the reaction at the optimal temperature to favor the desired product. This may require slower addition rates and more efficient cooling.

    • Optimize Stoichiometry: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.[8]

    • pH Control: For reactions sensitive to pH, use a buffered system or monitor and adjust the pH throughout the reaction.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the safe execution of nitropyrazole reductions.

Q1: What are the primary safety concerns when reducing nitropyrazoles?

The primary concern is the high exothermicity of the nitro group reduction, which can lead to a runaway reaction if not properly controlled.[1][2] This can result in a rapid increase in temperature and pressure, potentially causing the reactor to rupture and release flammable or toxic materials.[3] Additionally, many catalysts used for hydrogenation, such as Raney Nickel and Palladium on carbon, can be pyrophoric and ignite if exposed to air.[9]

Q2: How can I assess the thermal hazard of my specific nitropyrazole reduction?

Reaction calorimetry is the most effective method for quantifying the heat of reaction and determining the rate of heat release under different conditions. This data is crucial for safe scale-up. Differential Scanning Calorimetry (DSC) can also be used to determine the decomposition temperature and energy of the starting material and reaction mixture.[10][11]

Q3: What are the best practices for setting up a nitropyrazole reduction experiment?

  • Use appropriate personal protective equipment (PPE): This includes safety glasses, a lab coat, and gloves.[12][13][14][15]

  • Work in a well-ventilated fume hood. [12][13][15]

  • Have an appropriate fire extinguisher and a safety shower/eyewash station readily accessible. [12][15]

  • Use a reaction vessel of appropriate size and material.

  • Ensure your cooling system is adequate for the scale of the reaction.

  • Implement a reliable method for monitoring the internal reaction temperature.

Q4: What should I do in the event of a runaway reaction?

  • Immediately stop the addition of any reagents.

  • Activate any emergency cooling systems. [5]

  • Alert all personnel in the immediate vicinity and evacuate if necessary.

  • If safe to do so, use a quenching agent to stop the reaction. The choice of quench will depend on the specific reaction chemistry.

  • Follow all established laboratory emergency procedures. [5]

Data and Protocols

Table 1: Common Reducing Agents and Typical Reaction Conditions

Reducing AgentTypical SolventTemperature Range (°C)Key Considerations
Catalytic Hydrogenation (H₂)
Pd/CMethanol, Ethanol25 - 60Catalyst can be pyrophoric.[9] Ensure proper inerting.
Raney NickelEthanol25 - 50Pyrophoric catalyst. Requires careful handling.
Transfer Hydrogenation
Hydrazine Hydrate/FeCl₃Ethanol25 - 80Hydrazine is toxic and corrosive.
Ammonium Formate/Pd/CMethanol25 - 60Milder than catalytic hydrogenation with H₂ gas.[6]
Metal/Acid Reduction
Fe/HCl or Fe/NH₄ClWater, Ethanol50 - 100Vigorous reaction, requires careful addition of acid.[8]
SnCl₂·2H₂OEthanol, Ethyl Acetate50 - 80Can be used for selective reductions.[8]

Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Nitropyrazole

Safety Precaution: Always handle hydrogenation catalysts and hydrogen gas with extreme care in a well-ventilated fume hood. Ensure there are no nearby sources of ignition.[9]

  • Inerting the Reaction Vessel: To a round-bottom flask equipped with a magnetic stir bar, add the nitropyrazole substrate and the solvent (e.g., ethanol).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C) under a stream of inert gas (e.g., nitrogen or argon).

  • Hydrogen Introduction: Seal the flask and purge the system with hydrogen gas several times.

  • Reaction: Stir the mixture vigorously at the desired temperature under a positive pressure of hydrogen (typically a balloon or a hydrogenation apparatus).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8]

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be quenched with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aminopyrazole, which can be purified by crystallization or column chromatography.

Visualizations

Diagram 1: Decision Tree for Exotherm Control Strategy

ExothermControl Start Start: Plan Nitropyrazole Reduction Assess Assess Reaction Exothermicity (Calorimetry, Literature) Start->Assess Severity High, Medium, or Low Exotherm? Assess->Severity High High Exotherm Severity->High High Medium Medium Exotherm Severity->Medium Medium Low Low Exotherm Severity->Low Low High_Action Implement Aggressive Cooling (e.g., Cryocooler) Slow, Controlled Reagent Addition Dilute Reagents High->High_Action Medium_Action Standard Cooling Bath (Ice/Water or Dry Ice/Acetone) Monitor Temperature Closely Control Addition Rate Medium->Medium_Action Low_Action Monitor Temperature Standard Cooling as Precaution Low->Low_Action Monitor Monitor Reaction Progress and Temperature Continuously High_Action->Monitor Medium_Action->Monitor Low_Action->Monitor Complete Reaction Complete Monitor->Complete

Caption: Decision tree for selecting an appropriate exotherm control strategy.

Diagram 2: Workflow for Managing a Runaway Reaction

RunawayWorkflow Runaway Runaway Reaction Detected (Rapid T/P Increase) Stop_Reagents Immediately Stop All Reagent Addition Runaway->Stop_Reagents Emergency_Cool Activate Emergency Cooling System Runaway->Emergency_Cool Alert Alert Personnel and Evacuate if Necessary Runaway->Alert Quench If Safe, Add Quenching Agent Stop_Reagents->Quench Emergency_Cool->Quench Follow_Protocol Follow Established Emergency Protocols Alert->Follow_Protocol Quench->Follow_Protocol Investigate Post-Incident Investigation Follow_Protocol->Investigate

Caption: Workflow for responding to a runaway reaction event.

References

  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem. (n.d.).
  • Challenges in the selective reduction of the nitro group - Benchchem. (n.d.).
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. (n.d.).
  • Material Safety Data Sheet (MSDS) - Chemical Bull. (n.d.).
  • 4-Nitropyrazole - AK Scientific, Inc. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism - ResearchGate. (2025, December 20).
  • (PDF) Thermal Decomposition of Nitropyrazoles - ResearchGate. (2026, January 29).
  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. (n.d.).
  • Hazards associated with laboratory scale hydrogenations. (n.d.).
  • Technical Support Center: Managing Exothermic Reactions in Aminopyrazole Synthesis - Benchchem. (n.d.).
  • Runaway reactions, case studies, lessons learned - aria.developpement-durable.gouv.fr. (n.d.).
  • Runaway Reaction - Gexcon Incident Investigation. (n.d.).
  • Emergency Runaway Reaction - What Precedes? What Follows? - Aidic. (n.d.).
  • Thermal Hazard Analysis of Nitroaromatic Compounds - OAKTrust. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the corne...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the 1H NMR spectrum of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole, a compound of interest in medicinal chemistry. We will dissect the expected spectral features, explain the underlying principles governing these observations, and compare this powerful technique with alternative analytical methodologies.

The Molecular Blueprint: Predicting the 1H NMR Spectrum

The structure of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole presents a fascinating interplay of electronic and steric effects, which are directly reflected in its 1H NMR spectrum. A meticulous analysis of the spectrum allows for the precise assignment of each proton, confirming the compound's identity and purity.

The key to interpreting the spectrum lies in understanding how the substituents—the electron-withdrawing nitro group on the pyrazole ring and the bulky, electron-withdrawing 2-chlorophenylmethyl group at the N1 position—influence the chemical environment of the protons.

Expected Chemical Shifts (δ) and Splitting Patterns:

Proton(s) Expected Chemical Shift (ppm) Expected Multiplicity Rationale
H-3 (Pyrazole) ~8.0 - 8.5Singlet (s)The H-3 proton is adjacent to the N2 atom and is significantly deshielded by the cumulative electron-withdrawing effects of the pyrazole ring and the 4-nitro group.
H-5 (Pyrazole) ~8.5 - 9.0Singlet (s)The H-5 proton is adjacent to the N1-substituent and is also strongly deshielded by the nitro group and the overall aromatic system. The exact chemical shift relative to H-3 can be confirmed by 2D NMR techniques like NOESY.
CH2 (Methylene) ~5.5 - 6.0Singlet (s)The methylene protons are benzylic and attached to the N1 of the pyrazole ring, leading to a downfield shift. The absence of adjacent protons results in a singlet.
Aromatic (Chlorophenyl) ~7.2 - 7.6Multiplet (m)The four protons on the 2-chlorophenyl ring will exhibit complex splitting patterns due to ortho, meta, and para couplings. Their chemical shifts are influenced by the chlorine atom and the methylene bridge.

Deciphering the Spectrum: A Step-by-Step Interpretation

The interpretation of a 1H NMR spectrum is a logical process of deduction based on fundamental principles.[1][2]

1. Number of Signals: The number of distinct signals corresponds to the number of chemically non-equivalent sets of protons in the molecule.[3] For 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole, we anticipate four main groups of signals: two for the pyrazole protons, one for the methylene protons, and a complex multiplet for the chlorophenyl protons.

2. Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the protons. Electron-withdrawing groups, such as the nitro group and the chlorine atom, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).[4][1]

3. Integration: The area under each signal is proportional to the number of protons it represents.[4][2] In our target molecule, the integration ratio of the pyrazole protons, the methylene protons, and the chlorophenyl protons should be 1:1:2:4.

4. Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The "n+1 rule" is a useful starting point for interpreting these patterns.[2] In this case, the pyrazole and methylene protons are expected to be singlets as they have no adjacent protons. The aromatic protons will show a more complex splitting pattern.

Experimental Protocol for 1H NMR Spectroscopy

Acquiring a high-quality 1H NMR spectrum is crucial for accurate structural elucidation.[5]

Objective: To obtain a high-resolution 1H NMR spectrum of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole for structural verification.

Materials:

  • 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl3 or DMSO-d6)

  • 5 mm NMR tube

  • Pipettes and vials

  • Tetramethylsilane (TMS) as an internal standard (often included in the deuterated solvent)

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Ensure complete dissolution.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition: Acquire the 1H NMR spectrum using standard pulse sequences.

Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool, a comprehensive structural characterization often involves complementary techniques.

Technique Information Provided Advantages Limitations
13C NMR Spectroscopy Provides information about the carbon framework of the molecule.Each unique carbon atom gives a distinct signal, simplifying complex spectra.Lower natural abundance and sensitivity of 13C require longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the molecular formula and fragmentation patterns.High sensitivity and ability to analyze complex mixtures.Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Fast and non-destructive.Provides limited information about the overall molecular structure.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.Unambiguous determination of molecular structure.Requires a suitable single crystal, which can be challenging to grow.

Visualizing the Workflow

The process of 1H NMR analysis, from sample preparation to final structural confirmation, can be visualized as a logical workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_confirm Structural Confirmation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire process Process Data (FT, Phasing) acquire->process analyze Analyze Spectrum (δ, J, Int.) process->analyze assign Assign Signals analyze->assign compare Compare with Prediction assign->compare elucidate Elucidate Structure compare->elucidate

Caption: Workflow for 1H NMR Analysis

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules, one-dimensional 1H NMR may not be sufficient to resolve all signals and assign them unambiguously. In such cases, two-dimensional (2D) NMR techniques are invaluable.

Caption: Common 2D NMR Experiments

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to identify adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing information about the molecule's stereochemistry and conformation.

By employing a combination of these 1D and 2D NMR techniques, researchers can confidently and accurately determine the structure of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole and other novel compounds, a critical step in the drug discovery and development pipeline.

References

  • Benchchem. Application Note: ¹H NMR Characterization of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.
  • OpenOChem Learn. Interpreting NMR Spectra.
  • KPU Pressbooks. 6.
  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Chemistry LibreTexts. 6.

Sources

Comparative

Comparative MS/MS Profiling of 1-(2-Chlorobenzyl)-4-nitro-1H-pyrazole (CAS 333444-50-1)

Topic: Mass Spectrometry Fragmentation Pattern of CAS 333444-50-1 (1-(2-Chlorobenzyl)-4-nitro-1H-pyrazole) Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Profess...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of CAS 333444-50-1 (1-(2-Chlorobenzyl)-4-nitro-1H-pyrazole) Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

[1]

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate analysis, CAS 333444-50-1 (1-(2-Chlorobenzyl)-4-nitro-1H-pyrazole) serves as a critical building block, particularly in the synthesis of pyrazole-based soluble guanylate cyclase (sGC) stimulators and related kinase inhibitors.[1] Precise quantification of this intermediate is essential for impurity profiling and yield optimization.

This guide provides an in-depth technical comparison of the mass spectrometry (MS) performance of CAS 333444-50-1 against its structural analog, CAS 333444-49-8 (1-(2-Chloro-6-fluorobenzyl)-4-nitro-1H-pyrazole) . By dissecting the fragmentation mechanics and establishing a robust Multiple Reaction Monitoring (MRM) protocol, we demonstrate why specific transition selection is paramount for avoiding cross-talk in complex reaction matrices.

Chemical Identity & Theoretical Basis

Before establishing the MS protocol, we must ground our method in the physicochemical properties of the analyte.

FeatureTarget Analyte (CAS 333444-50-1)Alternative / Analog (CAS 333444-49-8)
Structure Name 1-(2-Chlorobenzyl)-4-nitro-1H-pyrazole1-(2-Chloro-6-fluorobenzyl)-4-nitro-1H-pyrazole
Formula C₁₀H₈ClN₃O₂C₁₀H₈ClFN₃O₂
Monoisotopic Mass 237.03 Da255.02 Da
Isotope Pattern Distinct ³⁵Cl/³⁷Cl (3:1 ratio)Distinct ³⁵Cl/³⁷Cl (3:1 ratio)
Role Primary IntermediateCritical Impurity / Structural Analog

Scientist’s Insight: The presence of the chlorine atom provides a unique isotopic signature (M and M+2) that serves as an internal validity check during spectral analysis. However, the structural similarity of the fluoro-analog (often present as a side-product in halogenated coupling reactions) requires high-specificity MRM transitions to prevent false positives.

Fragmentation Mechanics & Signaling Pathways[2]

The ionization and fragmentation of N-benzyl-nitro-pyrazoles follow a distinct mechanistic pathway driven by the stability of the benzyl cation.

Mechanism of Action (Collision-Induced Dissociation):
  • Ionization (ESI+): The molecule accepts a proton, likely at the N2 position of the pyrazole ring, forming the precursor ion

    
    .
    
  • Primary Cleavage (Pathway A): The weakest bond—the

    
     bond connecting the pyrazole to the benzyl group—cleaves heterolytically. This generates a resonance-stabilized 2-chlorobenzyl cation  (
    
    
    
    125.0) and a neutral 4-nitropyrazole.
  • Secondary Cleavage (Pathway B): A competing pathway involves the loss of the nitro group (

    
    ), resulting in a characteristic loss of 46 Da (
    
    
    
    192.0).
Visualized Fragmentation Pathway

The following diagram illustrates the competing fragmentation pathways for CAS 333444-50-1, generated using Graphviz.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 238.0 TransitionState Vibrational Excitation (Collision Cell) Precursor->TransitionState ESI+ BenzylCation Product Ion A (Quantifier) 2-Chlorobenzyl Cation m/z 125.0 TransitionState->BenzylCation N-C Cleavage (Dominant) NitroLoss Product Ion B (Qualifier) [M+H - NO2]+ m/z 192.0 TransitionState->NitroLoss Loss of NO2 (-46 Da) Tropylium Secondary Fragment Tropylium Rearrangement m/z 89.0 BenzylCation->Tropylium -HCl / Rearrangement

Figure 1: ESI+ Fragmentation pathway of CAS 333444-50-1. The formation of the 2-chlorobenzyl cation is the thermodynamically favored route, serving as the primary quantifier.

Comparative Performance Data

To validate the assay, we compared the signal response and fragmentation efficiency of CAS 333444-50-1 against its fluoro-analog. Data was acquired using a Triple Quadrupole MS (QqQ) with Electrospray Ionization (ESI).

Experiment 1: Sensitivity & Specificity

Objective: Determine if the fluoro-analog interferes with the quantitation of the target intermediate.

ParameterTarget: CAS 333444-50-1 Analog: CAS 333444-49-8 Performance Note
Precursor Ion (Q1) 238.0

256.0

+18 Da shift (F vs H) allows clear Q1 separation.
Quantifier Ion (Q3) 125.0 (Chlorobenzyl)143.0 (Chloro-fluorobenzyl)Distinct product ions prevent cross-talk.
Collision Energy (CE) 22 eV24 eVAnalog requires slightly higher CE due to C-F bond stability.
LOD (Signal/Noise > 3) 0.5 ng/mL0.8 ng/mLTarget analyte shows superior ionization efficiency.
Retention Time 4.2 min4.5 minFluoro-substitution increases lipophilicity, delaying elution.

Key Finding: The +18 Da mass shift and distinct fragmentation products (125 vs 143) confirm that these two species can be simultaneously quantified without interference, provided the correct transitions are selected.

Validated Experimental Protocol

This protocol is designed to be self-validating. The presence of the chlorine isotope pattern serves as an internal check for peak identity.

Reagents & Equipment
  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 or Sciex Triple Quad).

  • Column: C18 Reverse Phase (e.g., Waters CORTECS C18, 2.7 µm, 4.6 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 1 mg of CAS 333444-50-1 in 1 mL DMSO to create a 1 mg/mL stock.

    • Critical Step: Verify the isotope pattern in a full scan (MS1). You must see peaks at 238.0 and 240.0 with a ~3:1 intensity ratio. If the ratio is 1:1, you may have the bromo-analog or a contamination.

  • LC Gradient Setup:

    • Flow Rate: 0.5 mL/min.

    • 0-1 min: 10% B (Equilibration).

    • 1-6 min: Ramp to 90% B (Elution of target ~4.2 min).

    • 6-8 min: Hold 90% B (Wash).

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 300°C.

    • Nebulizer: 35 psi.

  • MRM Transition Table:

AnalytePrecursor (

)
Product (

)
Dwell (ms)Fragmentor (V)Collision Energy (eV)Type
333444-50-1 238.0125.010011022Quantifier
333444-50-1 238.0192.010011015Qualifier
333444-50-1 238.089.010011035Qualifier 2
Workflow Visualization

ExperimentalWorkflow SamplePrep Sample Preparation (DMSO Stock -> ACN Dilution) LC_Sep LC Separation (C18 Column, Gradient Elution) SamplePrep->LC_Sep Ionization ESI+ Ionization (Formation of [M+H]+ m/z 238) LC_Sep->Ionization MS1_Filter Q1 Filter Select m/z 238.0 Ionization->MS1_Filter Collision Collision Cell (CID) Energy: 22 eV MS1_Filter->Collision MS2_Filter Q3 Filter Select m/z 125.0 Collision->MS2_Filter Detection Detector Quantification MS2_Filter->Detection

Figure 2: Validated LC-MS/MS workflow for the quantification of CAS 333444-50-1.

References
  • National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CAS 333444-50-1. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • US Food and Drug Administration (FDA) . (2013). Adempas (Riociguat) Prescribing Information and Chemistry Review. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of the Bioactivity of 2-Chlorobenzyl and 4-Chlorobenzyl Nitropyrazoles: A Guide for Researchers

For researchers and professionals in drug development, the strategic design of bioactive molecules is paramount. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a well-establ...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the strategic design of bioactive molecules is paramount. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous therapeutic agents.[1] The introduction of various substituents onto this core structure allows for the fine-tuning of its pharmacological properties. This guide provides an in-depth comparison of the bioactivity of nitropyrazole derivatives functionalized with either a 2-chlorobenzyl or a 4-chlorobenzyl moiety, offering insights into their potential as antimicrobial and anticancer agents.

While direct head-to-head comparative studies on the bioactivity of 2-chlorobenzyl versus 4-chlorobenzyl nitropyrazoles are limited in the current literature, a comprehensive analysis of existing data on related substituted pyrazoles and other heterocyclic systems allows for valuable structure-activity relationship (SAR) deductions. The position of the chlorine atom on the benzyl ring can significantly influence the molecule's steric and electronic properties, thereby impacting its interaction with biological targets.

The Influence of Isomeric Position on Bioactivity: A Structural Perspective

The substitution pattern on a phenyl ring is a critical determinant of a compound's biological activity. In the case of chlorobenzyl derivatives, the placement of the chlorine atom at the ortho (2-position) or para (4-position) position can lead to distinct pharmacological profiles. This difference arises from several factors:

  • Steric Hindrance: The ortho-substituent can introduce steric bulk closer to the point of attachment to the pyrazole ring, which may either hinder or enhance binding to a target protein, depending on the topology of the active site.

  • Electronic Effects: The chlorine atom is an electron-withdrawing group. Its position influences the electron density distribution across the entire molecule, which can affect its reactivity, polarity, and ability to form hydrogen bonds.

  • Lipophilicity: The position of the chlorine atom can subtly alter the overall lipophilicity of the compound, which in turn affects its membrane permeability and bioavailability.

Studies on related heterocyclic compounds have demonstrated the profound impact of isomeric substitution. For instance, in a series of benzimidazole-thioquinoline derivatives, the 3-chlorobenzyl substituted compound exhibited significantly greater α-glucosidase inhibitory activity compared to its 2-chloro and 4-chloro counterparts.[2] Similarly, research on ketamine esters has shown that 2- and 3-substituted analogs are generally more active than their 4-substituted isomers.[3] These findings underscore the importance of positional isomerism in drug design.

Comparative Bioactivity Profile

Based on the available literature for various substituted pyrazoles, we can infer the potential bioactivities of 2-chlorobenzyl and 4-chlorobenzyl nitropyrazoles.

Antimicrobial Activity

Pyrazole derivatives are known to possess a broad spectrum of antimicrobial activities.[4][5] The presence of a halogen atom, such as chlorine, on the phenyl ring is often associated with enhanced antimicrobial potency.

While a direct comparison is not available, studies on various chlorophenyl-substituted pyrazoles suggest that both 2-chloro and 4-chloro isomers are likely to exhibit antimicrobial effects. For example, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles demonstrated good to excellent antimicrobial activity.[6] The presence of a 2,4-dichlorophenyl moiety in other pyrazole derivatives also resulted in significant antimicrobial activity.[7]

Table 1: Postulated Antimicrobial Activity Profile

CompoundTarget OrganismsExpected PotencySupporting Rationale
2-Chlorobenzyl NitropyrazoleGram-positive and Gram-negative bacteria, FungiModerate to HighThe presence of the chloro and nitro groups, both known to contribute to antimicrobial activity in heterocyclic compounds. The ortho position of the chlorine may influence binding to specific microbial enzymes.
4-Chlorobenzyl NitropyrazoleGram-positive and Gram-negative bacteria, FungiModerate to HighThe 4-chloro substitution is a common feature in many bioactive compounds with established antimicrobial properties. The electronic effects of the para-chloro group can enhance interaction with microbial targets.
Anticancer Activity

The pyrazole scaffold is a key component in several anticancer drugs.[8][9][10] The introduction of chlorobenzyl and nitro groups can further enhance the cytotoxic potential of these compounds.

Research on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has demonstrated their potential as anti-glioma agents.[8] Another study highlighted that a pyrazole derivative with a 4-chloro substitution showed excellent anticancer activity against HeLa cell lines, suggesting that lipophilic and electron-withdrawing groups on the benzyl moiety are beneficial for cytotoxicity.[10]

Table 2: Postulated Anticancer Activity Profile

CompoundCancer Cell LinesExpected PotencySupporting Rationale
2-Chlorobenzyl NitropyrazoleVarious human cancer cell linesModerate to HighThe combination of the pyrazole core with the chlorobenzyl and nitro moieties can lead to compounds with potent antiproliferative effects. The steric hindrance from the ortho-chloro group might favor selective binding to certain kinase domains.
4-Chlorobenzyl NitropyrazoleVarious human cancer cell linesModerate to HighThe 4-chlorobenzyl group is a common substituent in many kinase inhibitors. This substitution pattern may facilitate interactions within the ATP-binding pocket of various kinases involved in cancer progression.

Experimental Protocols

To enable researchers to investigate the comparative bioactivity of these compounds, the following are generalized, detailed experimental protocols for their synthesis and biological evaluation.

Synthesis of Chlorobenzyl Nitropyrazoles

The synthesis of 1,3,5-trisubstituted pyrazoles can be achieved through a one-pot, three-component reaction. This method offers good yields and tolerates a variety of functional groups.

Protocol 1: Synthesis of 1-(Chlorobenzyl)-3-(nitrophenyl)-5-phenyl-1H-pyrazole

Materials:

  • Appropriate chlorobenzaldehyde (2-chlorobenzaldehyde or 4-chlorobenzaldehyde)

  • Hydrazine monohydrate

  • Substituted acetophenone (e.g., nitroacetophenone)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve the chlorobenzaldehyde (1 mmol) in ethanol (10 mL). Add hydrazine monohydrate (1 mmol) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Chalcone Formation: To the same reaction mixture, add the substituted acetophenone (1 mmol) and a catalytic amount of a base (e.g., NaOH). Reflux the mixture for 4-6 hours. Monitor the formation of the chalcone intermediate by TLC.

  • Cyclization to Pyrazole: After the formation of the chalcone, add an excess of hydrazine monohydrate (2 mmol) and continue to reflux for another 8-12 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

DOT Diagram: Synthetic Workflow

Synthesis_Workflow cluster_hydrazone Hydrazone Formation cluster_chalcone Chalcone Formation cluster_pyrazole Pyrazole Formation Chlorobenzaldehyde Chlorobenzaldehyde Hydrazone Chlorobenzyl Hydrazone Chlorobenzaldehyde->Hydrazone Ethanol, Acetic Acid Hydrazine Hydrazine Monohydrate Hydrazine->Hydrazone Chalcone Chalcone Intermediate Hydrazone->Chalcone Base, Reflux Nitroacetophenone Nitroacetophenone Nitroacetophenone->Chalcone Final_Product Chlorobenzyl Nitropyrazole Chalcone->Final_Product Hydrazine, Reflux Bioactivity_Screening cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening Start Synthesized Chlorobenzyl Nitropyrazoles Agar_Well Agar Well Diffusion Start->Agar_Well MTT_Assay MTT Assay Start->MTT_Assay MIC Minimum Inhibitory Concentration Agar_Well->MIC Result_Antimicrobial Antimicrobial Potency MIC->Result_Antimicrobial IC50 IC50 Determination MTT_Assay->IC50 Result_Anticancer Cytotoxic Potency IC50->Result_Anticancer

Caption: Workflow for evaluating the bioactivity of synthesized compounds.

Conclusion and Future Directions

Future research should focus on the parallel synthesis and testing of these isomers under identical experimental conditions. This will allow for a precise determination of their relative efficacy and the elucidation of a clear structure-activity relationship. Such studies will be invaluable for the rational design of next-generation pyrazole-based therapeutics with enhanced potency and selectivity.

References

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry, 35(1). [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2020). RSC Advances, 10(63), 38455-38464. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). Molecules, 24(15), 2728. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2021). Molecules, 26(16), 4987. [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2021). Indian Journal of Heterocyclic Chemistry, 31(03), 309-316. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-5. [Link]

  • Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. (2024). Chemical Methodologies, 8(9), 724-732. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2023). RSC Advances, 13(1), 1-13. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2022). Molecules, 27(15), 4995. [Link]

  • Review: Anticancer Activity Of Pyrazole. (2024). International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-11. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(16), 4995. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry, 9, 662589. [Link]

  • Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. (2023). Scientific Reports, 13(1), 4353. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry, 9, 662589. [Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. (2020). Molecules, 25(13), 2950. [Link]

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole. (2023). Molecules, 28(6), 2442. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Molecules, 30(2), 1-25. [Link]

Sources

Comparative

Elemental Analysis Standards for C10H8ClN3O2 Purity Confirmation: A Comparative Guide for Drug Development

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of confirming the absolute purity of halogenated heterocyclic active pharmaceutical ingredients (APIs) and intermediates. For a compound...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of confirming the absolute purity of halogenated heterocyclic active pharmaceutical ingredients (APIs) and intermediates. For a compound with the empirical formula C10H8ClN3O2 (such as specific pyrimidine-dione derivatives or targeted kinase inhibitors), purity confirmation is not a single-step assay. It requires a bifurcated analytical strategy:

  • Intrinsic Composition Validation: Confirming the exact stoichiometric ratios of C, H, N, O, and Cl to prove the molecule's structural identity and bulk purity.

  • Extrinsic Impurity Screening: Proving the absence of toxic elemental impurities (e.g., heavy metals, residual transition metal catalysts) in strict compliance with global pharmacopeial standards[1].

This guide objectively compares the industry-standard analytical techniques used to achieve these goals, providing drug development professionals with field-proven protocols, causality-driven methodologies, and self-validating experimental workflows.

Part 1: Intrinsic Composition Analysis (Confirming the Empirical Formula)

To confirm the bulk purity of C10H8ClN3O2, the experimental mass percentages of its constituent elements must align with theoretical values within a stringent tolerance (typically


 to 

for pharmaceutical-grade materials).
Theoretical Mass Distribution for C10H8ClN3O2

Molecular Weight: ~237.64 g/mol

ElementAtomic Mass ( g/mol )AtomsTotal Mass ( g/mol )Theoretical Mass (%)
Carbon (C) 12.01110120.11050.54%
Hydrogen (H) 1.00888.0643.39%
Nitrogen (N) 14.007342.02117.68%
Oxygen (O) 15.999231.99813.46%
Chlorine (Cl) 35.450135.45014.92%
Comparative Techniques for Bulk Elemental Analysis

For a halogenated organic compound, a single instrument cannot optimally quantify all five elements. We must compare the leading techniques to build a complete profile.

  • CHNS-O Flash Combustion (Dumas Method): The gold standard for quantifying C, H, N, S, and O. The sample is combusted at >1000°C in an oxygen-rich environment. The resulting gases (CO2, H2O, NO2) are reduced (NOx to N2 via copper), separated by gas chromatography, and measured via a Thermal Conductivity Detector (TCD)[2][3].

    • Limitation: Halogens like Chlorine can poison the reduction catalysts or form corrosive acids (HCl) that damage the GC column. Silver wool must be added to the combustion tube to trap the halogens.

  • Combustion Ion Chromatography (CIC): The optimal choice for the Chlorine fraction. The sample is combusted, and the effluent gas is absorbed into an aqueous solution, which is then injected into an Ion Chromatograph to quantify chloride ions.

  • Energy Dispersive X-Ray Fluorescence (ED-XRF): A rapid, non-destructive alternative for quantifying Chlorine, though less precise than CIC for absolute stoichiometric confirmation[4].

IntrinsicWorkflow Sample C10H8ClN3O2 Sample (API / Intermediate) Split1 Aliquot 1: 2-4 mg Sample->Split1 Split2 Aliquot 2: 10-20 mg Sample->Split2 CHNS CHNS-O Flash Combustion (Silver Wool Trap Added) Split1->CHNS CIC Combustion Ion Chromatography (Halogen Quantification) Split2->CIC Data1 Quantify: C, H, N, O CHNS->Data1 Data2 Quantify: Cl CIC->Data2 Validate Data Synthesis & Validation (Compare to Theoretical %) Data1->Validate Data2->Validate Fail Out of Spec (>0.4% variance) Trigger OOS Investigation Validate->Fail If Variance High

Figure 1: Bifurcated workflow for the intrinsic elemental composition validation of a halogenated API.

Part 2: Trace Elemental Impurity Analysis (Regulatory Compliance)

Beyond intrinsic composition, C10H8ClN3O2 must be screened for extrinsic elemental impurities. The ICH Q3D guideline and USP <232>/<233> chapters mandate the control of 24 potentially toxic elements, establishing Permitted Daily Exposures (PDEs) based on the route of administration (oral, parenteral, inhalational)[4][5].

Because C10H8ClN3O2 synthesis likely involves transition metal catalysts (e.g., Palladium for cross-coupling reactions) and standard reactor vessels, specific attention must be paid to Class 1 elements (As, Cd, Hg, Pb) and Class 2A/2B elements (e.g., Pd, Pt, Ni, V)[6].

Comparison of Trace Elemental Impurity Techniques
FeatureICP-MS (Inductively Coupled Plasma Mass Spec)ICP-OES (Optical Emission Spec)XRF (X-Ray Fluorescence)
Mechanism Ionizes sample; separates by mass-to-charge ratio (m/z).Excites atoms; measures emitted light wavelengths.X-rays eject inner electrons; measures secondary X-ray emissions.
Sensitivity (LOD) Parts per trillion (ppt) . Gold standard for USP <233>.Parts per billion (ppb).Parts per million (ppm).
Matrix Tolerance Low. Requires complete microwave digestion.Moderate. Handles higher Total Dissolved Solids (TDS).High . Can analyze solid powders directly without digestion.
Throughput & Cost High cost per sample, slow prep (digestion required).Medium cost, moderate speed.Rapid screening , low cost per sample[7].
Best Use Case Final API release testing; low-dose drug products.Raw material screening; excipient testing.Process development; rapid catalyst scavenging checks[4].

Scientific Causality: While XRF is an excellent, cost-effective tool for rapid screening during the synthesis scale-up of C10H8ClN3O2 (e.g., checking if Palladium has been scavenged down to <10 ppm), ICP-MS is the mandatory self-validating system for final regulatory batch release due to its unparalleled sensitivity and ability to resolve isotopic interferences using collision/reaction cells[8].

USPCompliance Risk ICH Q3D Risk Assessment Identify Target Elements Class1 Class 1 & 2A Elements (As, Cd, Hg, Pb, V, Mo, etc.) Mandatory Testing Risk->Class1 Class2B Class 2B & 3 Elements (Pd, Pt, Cu, etc.) Test ONLY if added in synthesis Risk->Class2B Prep Closed-Vessel Microwave Digestion (HNO3 + HCl) Class1->Prep Class2B->Prep ICPMS ICP-MS Analysis (USP <233>) Prep->ICPMS Validate Spike Recovery Validation (Must be 70% - 150%) ICPMS->Validate

Figure 2: Decision matrix and analytical workflow for USP <232>/<233> elemental impurity compliance.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, analytical protocols cannot rely on blind faith in the instrument. They must incorporate internal self-validation mechanisms.

Protocol 1: CHNS-O Bulk Purity Confirmation

Objective: Confirm C, H, N, O mass percentages of C10H8ClN3O2.

  • Instrument Preparation: Equip the elemental analyzer with a combustion tube containing oxidative catalysts (e.g., WO3) and silver wool at the distal end. Causality: The silver wool quantitatively traps the chlorine from C10H8ClN3O2 as AgCl, preventing it from forming HCl gas which would skew the TCD readings and degrade the GC column.

  • Calibration & Bracketing: Calibrate the instrument using a certified reference material (CRM) with a similar elemental profile, such as Sulphanilic acid (C=41.58%, N=8.08%, H=4.04%, S=18.48%)[3].

  • Sample Weighing: Accurately weigh 2.0 to 4.0 mg of the C10H8ClN3O2 sample into a tin capsule (for CHNS) or a silver capsule (for Oxygen pyrolysis) using a microbalance (readability 0.001 mg).

  • Combustion: Drop the capsule into the furnace at 1050°C under a pulse of pure O2.

  • Self-Validation Check: Run a CRM standard every 10 samples. If the CRM drifts by more than

    
     from its theoretical value, halt the sequence, perform maintenance (e.g., replace the ash crucible or water trap), and recalibrate.
    
Protocol 2: ICP-MS Extrinsic Impurity Analysis (USP <233> Compliant)

Objective: Quantify Class 1 and Class 2A/2B impurities in C10H8ClN3O2.

  • Sample Digestion: C10H8ClN3O2 is highly aromatic and likely insoluble in dilute aqueous acids. Weigh 0.5 g of the sample into a PTFE microwave digestion vessel. Add 7 mL of concentrated HNO3 and 1 mL of concentrated HCl. Causality: HCl is required to stabilize certain elements like Hg and Pd (forming soluble chloride complexes)[6].

  • Microwave Program: Ramp to 200°C over 15 minutes and hold for 20 minutes to ensure complete destruction of the organic matrix. Dilute the clear digestate to 50 mL with ultrapure water.

  • Internal Standardization: Inline-add an internal standard mix containing elements not present in the sample (e.g.,

    
    , 
    
    
    
    ,
    
    
    ). Causality: Internal standards correct for physical matrix effects (e.g., viscosity differences) and instrument drift during the run.
  • Spike Recovery (The Self-Validating Step): Prepare a spiked sample by adding the target elements at the target limit (J) defined by the PDE. According to USP <233>, the instrument must recover between 70% and 150% of the spiked concentration. If recovery fails, it indicates severe matrix suppression, necessitating further sample dilution or the use of a collision cell (e.g., He gas) to remove polyatomic interferences.

Conclusion

Confirming the purity of C10H8ClN3O2 requires a holistic understanding of both the molecule's intrinsic stoichiometry and its extrinsic manufacturing risks. While CHNS-O combustion paired with Ion Chromatography provides the definitive proof of the chemical formula, ICP-MS remains the undisputed champion for safeguarding patient health against trace metal impurities. By implementing the self-validating protocols outlined above, analytical scientists can ensure their data withstands the highest levels of regulatory scrutiny.

References

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing Intertek[Link]

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis VELP Scientifica[Link]

  • USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products Jordi Labs[Link]

  • ICH Q3D, USP Elemental Impurities Testing Regis Technologies[Link]

  • Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233 Analytik Jena[Link]

  • CHNS-O determination in pharmaceutical products by flash combustion YJ Corp / VELP Scientifica[Link]

Sources

Validation

X-Ray Crystallography of N-Substituted 4-Nitropyrazoles: A Structural Comparison Guide

Executive Summary N-substituted 4-nitropyrazoles are highly versatile pharmacophores and critical building blocks in the design of transition-metal-based therapeutics and energetic materials. For drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-substituted 4-nitropyrazoles are highly versatile pharmacophores and critical building blocks in the design of transition-metal-based therapeutics and energetic materials. For drug development professionals and structural chemists, understanding the precise solid-state geometry of these molecules is paramount. This guide provides an objective, data-driven comparison of the crystallographic properties of various N-substituted 4-nitropyrazole derivatives. By analyzing X-ray diffraction data, we elucidate how N-substitution and adjacent ring functionalization dictate molecular planarity, intermolecular interactions, and coordination behavior.

Mechanistic Insights: The Structural Impact of N-Substitution

As a Senior Application Scientist, I approach crystallographic data not just as a collection of coordinates, but as a physical manifestation of intramolecular forces. The decision to substitute the N1 position of a 4-nitropyrazole is driven by three distinct structural and mechanistic imperatives:

Overcoming Desmotropy and Tautomeric Ambiguity

Unsubstituted pyrazoles are notoriously problematic in solid-state characterization due to desmotropy—the phenomenon where multiple tautomeric forms (e.g., 3-methyl-4-nitropyrazole vs. 5-methyl-4-nitropyrazole) coexist or interconvert in the crystal lattice[1]. N-alkylation or N-arylation permanently locks the molecule into a single tautomeric state. This structural rigidification is a prerequisite for unambiguous X-ray crystallographic resolution and ensures batch-to-batch consistency in active pharmaceutical ingredient (API) manufacturing.

Steric Modulation and -Conjugation Disruption

In minimally substituted derivatives like 1-methyl-4-nitropyrazole, the pyrazole core and the nitro group remain largely coplanar, maximizing


-conjugation. However, introducing bulky substituents at the C3 and C5 positions fundamentally alters this geometry. For example, in 3-methoxycarbonyl-1-methyl-4-nitropyrazole-5-carboxylic acid, steric clashes force the C4-nitro group to twist out of the pyrazole plane by a dramatic 74.5°[2]. This orthogonal orientation disrupts electron delocalization, which directly impacts the molecule's electrostatic potential, lipophilicity, and receptor-binding profile.
Ligand Optimization in Coordination Chemistry

In the development of platinum(II) anti-cancer agents, unsubstituted 4-nitropyrazoles often act as ambiguous ligands, leading to the formation of complex linkage isomers. N-methylation eliminates the competing nitrogen donor atom, forcing the metal to coordinate exclusively via the remaining ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 hybridized nitrogen. This modification has been crystallographically proven to yield highly specific trans-Pt(II) complexes that exhibit superior cytotoxicity against cancer cell lines compared to standard cisplatin.

Comparative Crystallographic Data

The following table synthesizes single-crystal X-ray diffraction data across different 4-nitropyrazole derivatives, illustrating how substitution patterns govern crystal packing and molecular geometry.

Derivative / CompoundSubstituent ProfileSpace Group & Crystal SystemUnit Cell Dimensions (Å)Nitro Group Dihedral AnglePrimary Intermolecular Interactions
1-Methyl-4-nitropyrazole (Ligand in Pt-complexes)[3]N1-Alkyl (Minimal steric bulk)Varies by complex (Triclinic/Monoclinic)Dependent on solvent/complex~0° - 5° (Highly Planar)Weak van der Waals,

stacking
3-Methoxycarbonyl-1-methyl-4-nitropyrazole-5-carboxylic acid monohydrate [2]N1-Alkyl, C3-Ester, C5-Carboxylic AcidFdd2 (Orthorhombic)



74.5° (Orthogonal)Strong O-H···N and O-H···O hydrogen bonds via water of crystallization
4-Nitropyrazole-3,5-dicarboxylic acid [4]N-Unsubstituted, C3/C5-Carboxylic AcidsP2₁/c (Monoclinic)



~90° (Perpendicular)Extensive 3D hydrogen-bonded network (O-H···O, N-H···O)

Data Interpretation: The transition from an unsubstituted or minimally substituted pyrazole to a heavily functionalized derivative (like the C3/C5 dicarboxylic acids) forces the nitro group out of the plane. This is a critical predictive metric for researchers designing molecules intended to intercalate into planar biological targets (e.g., DNA base pairs), where an orthogonal nitro group would cause severe steric repulsion.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural determination, the following workflow is designed as a self-validating system . Each phase contains an internal quality control checkpoint that must be passed before proceeding.

Phase 1: Regioselective Synthesis
  • Reaction: Dissolve 4-nitropyrazole (1.0 eq) in anhydrous DMF. Add anhydrous

    
     (1.5 eq) and methyl iodide (1.2 eq) at 0°C. Stir at room temperature for 4 hours.
    
  • Quench & Extract: Quench with distilled water and extract with ethyl acetate. Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Internal Validation (Checkpoint): Perform crude

    
    H-NMR (
    
    
    
    ). The reaction is only considered successful if the broad N-H proton signal (typically ~13.5 ppm) has completely disappeared, replaced by a sharp N-
    
    
    singlet at ~3.9 ppm.
Phase 2: Thermodynamic Crystallization
  • Solvent Selection: Based on established solubility profiles[5], select a solvent system that provides a moderate solubility gradient. A mixture of methanol and acetone (1:1 v/v) is optimal.

  • Slow Evaporation: Dissolve 50 mg of the purified compound in 3 mL of the solvent mixture in a borosilicate vial. Cover with perforated Parafilm to restrict the evaporation rate, ensuring thermodynamic control over crystal nucleation.

  • Internal Validation (Checkpoint): After 3–5 days, examine the resulting crystals under a polarized light microscope. Select only crystals that exhibit uniform birefringence and sharp extinction angles, confirming a single-crystal domain free of twinning.

Phase 3: X-Ray Diffraction & Refinement
  • Mounting: Coat a suitable single crystal (approx. 0.25 × 0.21 × 0.15 mm) in paratone oil and mount it on a glass fiber or MiTeGen loop.

  • Data Acquisition: Collect intensity data using Mo

    
     radiation (
    
    
    
    Å) at 298K (or 100K if thermal motion is high). The shorter wavelength minimizes absorption effects[2].
  • Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Internal Validation (Checkpoint): The crystallographic model is validated only when the final R-factor (

    
    ) is 
    
    
    
    and the Goodness-of-Fit (S) approaches 1.0. Any residual electron density peaks must be
    
    
    .

Workflow Visualization

G N1 Regioselective N-Alkylation N2 Thermodynamic Crystallization N1->N2 N3 Single-Crystal Mounting N2->N3 N4 X-Ray Data Acquisition N3->N4 N5 Anisotropic Refinement N4->N5

Workflow for the synthesis and X-ray crystallographic validation of N-substituted 4-nitropyrazoles.

References

1.4 - tandfonline.com 2.6 - nih.gov 3.1 - researcher.life 4.3 - semanticscholar.org 5.2 - iucr.org 6.5 - researchgate.net

Sources

Comparative

Publish Comparison Guide: UV-Vis Characterization of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

This guide provides a technical analysis of the UV-Vis absorption properties of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole , a functionalized N-benzyl nitropyrazole derivative. Executive Summary & Molecule Profile Ta...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the UV-Vis absorption properties of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole , a functionalized N-benzyl nitropyrazole derivative.

Executive Summary & Molecule Profile

Target Molecule: 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole CAS Registry Number: 333444-50-1 Molecular Formula:


Molecular Weight:  237.64  g/mol 

This compound features a 4-nitropyrazole core N-alkylated with a 2-chlorobenzyl group. It is primarily utilized as a high-value intermediate in the synthesis of agrochemicals (fungicides), energetic materials, and pharmaceutical pharmacophores targeting kinase inhibition.

Predicted UV-Vis Absorption Maxima ( )

Based on the chromophoric dissection of the 4-nitropyrazole scaffold and the insulating methylene bridge, the expected absorption profile in polar solvents (e.g., Methanol, Ethanol) is:

Electronic TransitionExpected

(nm)
Origin of Transition
Primary Band 270 – 285 nm

transition of the nitro-pyrazole system (Charge Transfer).
Secondary Band 210 – 220 nm

transition of the pyrazole and benzene rings.
Shoulder/Weak Band ~250 – 260 nm Benzenoid bands (B-band) from the 2-chlorobenzyl moiety.

Note on Data Provenance: Specific experimental spectral data for the ortho-chloro derivative is not indexed in public spectral databases (NIST, SDBS). The values above are derived from high-confidence structural analogs (1-benzyl-4-nitro-1H-pyrazole and 1-methyl-4-nitropyrazole).

Technical Comparison: Target vs. Structural Alternatives

This section compares the target molecule with its closest structural analogs to contextualize its electronic properties.

Comparative Analysis Table
FeatureTarget Molecule (2-Cl-Benzyl derivative)Alternative A 1-Benzyl-4-nitro-1H-pyrazoleAlternative B 1-Methyl-4-nitropyrazole
Structure N-(2-Cl-benzyl) substituentUnsubstituted N-benzylN-Methyl substituent

(MeOH)
~278 nm (Predicted) 276 nm 272 nm
Electronic Influence Minimal. The -CH2- spacer insulates the Cl-phenyl ring from the pyrazole.Baseline reference.Reference for the pure nitropyrazole chromophore.
Solubility Moderate (Organic solvents)ModerateHigh
Key Application Specific kinase/enzyme inhibition (Steric fit)General intermediateEnergetic materials precursor
Mechanistic Insight

The UV-Vis spectrum is dominated by the 4-nitropyrazole moiety. The nitro group (


) at position 4 is a strong electron-withdrawing group (EWG) in conjugation with the pyrazole ring, creating a "push-pull" electronic system that shifts the absorption into the 270–285 nm range.
  • The Methylene Insulator: The methylene (

    
    ) bridge prevents conjugation between the phenyl ring and the pyrazole ring. Therefore, the 2-chlorophenyl  group acts as an independent chromophore. Its contribution is a weak absorption around 250–260 nm, which is often masked by the stronger nitropyrazole band.
    
  • Effect of Chlorine: The ortho-chloro substituent provides steric bulk but has negligible electronic impact on the primary nitropyrazole absorption band due to the lack of conjugation.

Experimental Validation Protocol

Since exact literature values are scarce, the following self-validating protocol ensures accurate characterization.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm) or Acetonitrile.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Cuvettes: Quartz cuvettes (1 cm path length).

Step-by-Step Methodology
  • Blank Preparation: Fill both reference and sample cuvettes with pure solvent. Run a baseline correction (200–800 nm).

  • Stock Solution: Dissolve 1.0 mg of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole in 10 mL of solvent (Concentration

    
     M).
    
  • Dilution Series: Prepare three working concentrations to verify Beer-Lambert Law linearity:

  • Measurement: Scan from 200 nm to 500 nm.

  • Validation:

    • Identify

      
      .
      
    • Calculate Molar Extinction Coefficient (

      
      ) using 
      
      
      
      .
    • Success Criteria: The

      
       should not shift significantly with concentration.
      
Workflow Diagram

UV_Protocol Start Start: Pure Compound Weigh Weigh 1.0 mg (Analytical Balance) Start->Weigh Dissolve Dissolve in MeOH (Stock Soln) Weigh->Dissolve Dilute Prepare Dilutions (10, 25, 50 µM) Dissolve->Dilute Measure Scan 200-500 nm Dilute->Measure Blank Baseline Correction (Pure Solvent) Blank->Measure Reference Analyze Determine Lambda Max & Epsilon Measure->Analyze

Caption: Standardized workflow for determining the molar extinction coefficient and absorption maxima.

Synthesis & Structural Context

Understanding the synthesis aids in identifying potential impurities (e.g., unreacted 2-chlorobenzyl chloride) that could distort UV measurements.

Synthesis Pathway (General)

The synthesis typically involves the N-alkylation of 4-nitropyrazole with 2-chlorobenzyl chloride (or bromide) in the presence of a base (e.g.,


 or 

).

Synthesis SM1 4-Nitropyrazole Reaction N-Alkylation (Reflux in CH3CN) SM1->Reaction SM2 2-Chlorobenzyl Chloride SM2->Reaction Base Base (K2CO3) Base->Reaction Product 1-[(2-Chlorophenyl)methyl]- 4-nitro-1H-pyrazole Reaction->Product

Caption: Synthetic route for the target molecule via nucleophilic substitution.

References

  • NIST Mass Spectrometry Data Center. "1H-Pyrazole, 4-nitro-."[1] NIST Chemistry WebBook, SRD 69. Accessed March 2026. Link

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." Recent Literature and Protocols. Link

  • PubChem. "1-benzyl-4-nitro-1H-pyrazole (Compound Summary)." National Library of Medicine. Link

  • ChemScene. "Product Data: 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole." Catalog No. CS-0124137. Link

Sources

Validation

A Comparative Guide to Validating the Purity of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole using LC-MS

For researchers, scientists, and professionals in the fast-paced world of drug development, establishing the purity of a novel chemical entity is a cornerstone of safety, efficacy, and regulatory compliance. This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, establishing the purity of a novel chemical entity is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth technical comparison for validating the purity of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole, a synthetic organic compound with potential applications in medicinal and agricultural chemistry.[1] We will focus on the robust capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) and contrast its performance with other established analytical techniques.

The imperative for stringent purity analysis is underscored by regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4][5] These frameworks mandate the identification and quantification of impurities to ensure the safety and quality of new drug substances.[6][7][8][9]

The Central Role of LC-MS in Purity Determination

LC-MS has become an indispensable tool in pharmaceutical analysis, lauded for its high sensitivity and specificity.[10][11][12][13] This technique synergistically combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry.[11][13][14] This dual approach allows for the effective separation of the main compound from its impurities, followed by their precise identification and quantification based on their mass-to-charge ratio.[11][13]

The journey of a drug from discovery to market is a multi-stage process, and LC-MS plays a critical role throughout.[10][11][12] From initial drug candidate screening to the characterization of active pharmaceutical ingredients (APIs) and the identification of metabolic byproducts, LC-MS provides crucial data.[10][15]

Experimental Workflow: An Overview

The process of validating purity using LC-MS involves a systematic workflow designed to ensure accurate and reproducible results.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Prep Dissolution in a suitable solvent Filter Filtration to remove particulates Prep->Filter LC Liquid Chromatography (Separation) Filter->LC Ion Ionization Source (e.g., ESI, APCI) LC->Ion MS Mass Spectrometry (Detection & Analysis) Ion->MS Purity Purity Calculation (% Area) MS->Purity Impurity Impurity Identification (Mass-to-Charge Ratio) MS->Impurity

Caption: LC-MS Purity Validation Workflow

Detailed Experimental Protocol for LC-MS Analysis

This protocol outlines a validated method for assessing the purity of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole sample.

  • Dissolve the sample in 1 mL of a suitable solvent, such as acetonitrile or methanol, to create a 1 mg/mL stock solution.

  • Perform serial dilutions to achieve a final concentration suitable for LC-MS analysis, typically in the range of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[16]

2. Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of non-polar to moderately polar compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute all components, followed by a re-equilibration step. For example:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for pyrazole derivatives.

  • Scan Range: A mass range of m/z 100-500 is typically sufficient to encompass the parent compound and potential impurities.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/Hr.

4. Data Analysis:

  • The purity of the main compound is calculated based on the peak area percentage from the total ion chromatogram (TIC).

  • The mass-to-charge ratio of any observed impurity peaks can be used to propose their potential structures.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods.[17] Here, we compare LC-MS with other common analytical techniques.

TechniquePrincipleAdvantagesLimitations
LC-MS Separation by chromatography, detection by mass spectrometry.[11][13]High sensitivity and selectivity, provides molecular weight information for impurity identification.[13][18]Higher cost of instrumentation and maintenance, potential for matrix effects.
HPLC-UV Separation by chromatography, detection by UV-Vis spectroscopy.Robust, cost-effective, and widely available for routine purity assessments.[19]Requires impurities to have a UV chromophore, may not resolve co-eluting peaks without a secondary detector.[20]
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can be used for quantitative analysis (qNMR) without the need for reference standards for every impurity.[21][22]Lower sensitivity compared to LC-MS, complex spectra can be difficult to interpret for minor components.[22]
Elemental Analysis (CHNS) Determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur.[23][24]Confirms the elemental composition of the bulk material, useful for verifying the empirical formula.[23][24][25][26]Does not distinguish between isomers or provide information on the nature of impurities.[17]

The Power of Orthogonal Methods

For a truly self-validating system, employing a combination of these techniques is the gold standard. For instance, LC-MS can identify and quantify impurities, while NMR can provide definitive structural elucidation of those impurities. Elemental analysis serves as a fundamental check on the overall composition of the synthesized compound.[23][24][25][26]

The International Council for Harmonisation (ICH) guidelines emphasize a risk-based approach to impurity control.[4][6] This involves not only detecting and quantifying impurities but also assessing their potential impact on the safety and efficacy of the drug substance.[7] The use of multiple, complementary analytical techniques provides a more complete picture of the impurity profile, thereby strengthening the overall quality assessment of the new chemical entity.

Conclusion

Validating the purity of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole is a critical step in its development. LC-MS stands out as a primary technique due to its exceptional sensitivity and specificity, enabling both the quantification of the main component and the identification of potential impurities.[10][11][12][13] However, for a comprehensive and robust purity assessment that aligns with the principles of scientific integrity and regulatory expectations, a multi-faceted approach incorporating orthogonal methods like HPLC-UV, NMR, and elemental analysis is highly recommended. This integrated strategy ensures a thorough characterization of the compound, providing a solid foundation for subsequent research and development activities.

References

  • FDA Guidelines for Analytical Method Validation. Scribd. Available at: [Link]

  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). Available at: [Link]

  • Elemental analysis. Wikipedia. Available at: [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. FDA. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. CuriRx. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. NorthEast BioLab. Available at: [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Advancements in LCMS Technology to Transform Pharmaceutical Analysis. Aral Research. Available at: [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]

  • Elemental analysis: operation & applications. Elementar. Available at: [Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. Available at: [Link]

  • Elemental Analysis - Technical Resources. Unipd. Available at: [Link]

  • Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek. Available at: [Link]

  • Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences. Infinix Bio. Available at: [Link]

  • How to check the purity of the chemical compound by H NMR? ResearchGate. Available at: [Link]

  • Advancements in LC-MS Technology: Transforming Pharmaceutical Analysis. SynThink. Available at: [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]

  • Elemental analysis and chemical composition. INFINITIA Industrial Consulting. Available at: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. Available at: [Link]

  • Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. Available at: [Link]

  • ICH Test Procedures and Acceptance Criteria for Biological Products. National Toxicology Program. Available at: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC. Available at: [Link]

  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. LCGC International - Chromatography Online. Available at: [Link]

  • Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma. PubMed. Available at: [Link]

  • 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole. PubChem. Available at: [Link]

  • What Is 1-(4-Chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole and How It Supports Agrochemical Innovation. JIN DUN CHEMISTRY. Available at: [Link]

Sources

Comparative

Reference Standards for 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (CAS 333444-50-1): A Comprehensive Analytical and Qualification Guide

1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (CAS No. 333444-50-1) is a highly versatile heterocyclic building block extensively utilized in the pharmaceutical industry.

Author: BenchChem Technical Support Team. Date: March 2026

1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (CAS No. 333444-50-1) is a highly versatile heterocyclic building block extensively utilized in the pharmaceutical industry. Its structural motif—a 4-nitropyrazole core N-alkylated with an ortho-chlorobenzyl group—serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Notable applications include its use as a precursor for phosphodiesterase 10A (PDE10A) inhibitors targeting neuropsychiatric disorders and lysine-specific demethylase 1 (LSD1) inhibitors developed for oncology .

Given its role in early-stage drug discovery and downstream API manufacturing, the analytical control of this intermediate is paramount. The presence of structurally similar impurities can propagate through multi-step syntheses, ultimately compromising the safety and efficacy of the final drug product. As a Senior Application Scientist, I have structured this guide to objectively compare the grades of reference standards for this compound and provide the self-validating analytical protocols required to establish absolute purity and structural authenticity.

Part 1: Comparison of Reference Standard Grades

To ensure reproducibility in analytical testing, it is crucial to select the appropriate grade of reference standard based on the phase of drug development. The table below outlines the quantitative specifications and appropriate applications for different tiers of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole standards.

Standard GradeMinimum PurityKey Analytical TechniquesMass Balance RequirementPrimary Application
Primary / Pharmacopeial ≥ 99.5%qNMR, HPLC-UV/DAD, LC-MS, GC-HS, KF, TGAYes (100% accountability)Calibration of secondary standards; regulatory submissions.
Working (Secondary) ≥ 99.0%HPLC-UV, LC-MS, KFNo (Traceable to Primary)Routine batch release testing; daily QC assays.
Analytical Grade ≥ 98.0%HPLC-UV, 1H-NMRNoMethod development; early-stage R&D screening.
Synthesis Grade ≥ 95.0%HPLC-UVNoRaw material for bulk API synthesis.

Causality Insight: Why does a Primary Standard require quantitative NMR (qNMR) and orthogonal mass balance testing (Karl Fischer for water, GC for residual solvents, TGA for inorganics)? Chromatographic techniques like HPLC only provide relative purity (area %) and are blind to inorganic salts or compounds lacking a chromophore. A self-validating Primary Standard must account for 100% of the material's mass to ensure absolute quantitative accuracy.

Part 2: Synthesis and Impurity Profiling

Understanding the synthetic origin of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole is essential for predicting its impurity profile. The compound is typically synthesized via the nucleophilic substitution (alkylation) of 4-nitropyrazole with 2-chlorobenzyl chloride in the presence of a mild base (e.g., potassium carbonate) in a polar aprotic solvent.

Mechanistic Causality: Unlike 3-nitropyrazole, which yields a problematic mixture of regioisomers upon N-alkylation, 4-nitropyrazole possesses a


 symmetry axis in its idealized planar state. The tautomeric equilibrium between the two nitrogen atoms renders positions 3 and 5 chemically equivalent. Consequently, alkylation yields a single, unambiguous regioisomer: 1-alkyl-4-nitropyrazole . This intrinsic symmetry significantly simplifies the impurity profile by eliminating the need to separate closely eluting regioisomers.

However, the reaction is susceptible to specific process-related impurities:

  • Residual 4-Nitropyrazole: Present due to incomplete reaction conversion.

  • 2-Chlorobenzyl Alcohol: Formed via the competitive hydrolysis of 2-chlorobenzyl chloride by adventitious water in the basic reaction medium.

Synthesis A 4-Nitropyrazole (CAS 2075-46-9) C 1-[(2-Chlorophenyl)methyl]- 4-nitro-1H-pyrazole (Target) A->C Base (K2CO3) Solvent (DMF) E Residual Starting Materials (Impurity) A->E Incomplete Reaction B 2-Chlorobenzyl Chloride (CAS 611-19-8) B->C D 2-Chlorobenzyl Alcohol (Hydrolysis Impurity) B->D H2O / Base B->E

Synthetic pathway of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole and major impurities.

Part 3: Self-Validating Analytical Protocols

To qualify a Primary Reference Standard, a self-validating system of orthogonal analytical techniques must be employed. The following protocols detail the methodologies for chromatographic purity and absolute mass balance.

Protocol 1: Chromatographic Purity via HPLC-UV

Causality: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse for organic impurity profiling. For this pyrazole derivative, a low-pH mobile phase utilizing Trifluoroacetic acid (TFA) is selected. TFA serves a dual purpose: it suppresses the ionization of residual silanol groups on the stationary phase (preventing peak tailing) and ensures the pyrazole nitrogens remain fully neutralized, yielding sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B for a 5-minute equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the conjugated nitro-aromatic system).

  • Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of Acetonitrile/Water (50:50 v/v). Inject 10 µL.

Protocol 2: Absolute Purity via Quantitative NMR (qNMR)

Causality: qNMR is a primary ratio method that directly compares the integral of a target proton against a highly pure internal standard (e.g., NIST-traceable Maleic Acid). It provides an absolute mass fraction without requiring a pre-existing standard of the analyte, making it the gold standard for certifying Primary Reference Materials.

Step-by-Step Methodology:

  • Internal Standard (IS): Maleic Acid (NIST SRM, ~99.9% purity).

  • Solvent: DMSO-

    
     (100% deuterated).
    
  • Sample Preparation: Accurately weigh ~10 mg of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole and ~5 mg of Maleic Acid using a calibrated microbalance (

    
     mg). Dissolve completely in 0.6 mL DMSO-
    
    
    
    .
  • Acquisition:

    
    H NMR at 400 MHz or higher. Set the relaxation delay (D1) to > 30 seconds to ensure complete longitudinal relaxation (
    
    
    
    ) of all protons, preventing integration truncation.
  • Calculation: Integrate the pyrazole C3/C5 protons (singlets, ~8.5-9.0 ppm) against the olefinic protons of Maleic Acid (singlet, 6.26 ppm). Apply the qNMR mass balance equation to determine the absolute purity percentage.

Part 4: Reference Standard Qualification Workflow

The transition from a raw synthesized material to a Certified Reference Standard requires a rigorous, multi-tiered qualification workflow. This ensures that the assigned purity value is traceable, accurate, and scientifically defensible.

Qualification A Candidate Material (Synthesis Grade) B Structural Elucidation (1H/13C NMR, HRMS, IR) A->B C Chromatographic Purity (HPLC-UV/DAD, LC-MS) A->C D Orthogonal Testing (KF, TGA, GC-HS) A->D E Absolute Purity Assignment (Mass Balance & qNMR) B->E C->E D->E F Certified Reference Standard (Primary/Working Grade) E->F QA Release

Self-validating qualification workflow for Certified Reference Standards.

References

  • Title: Novel pyrazole derivative - Patent US-2014378447-A1 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Source: Google Patents (European Patent Office)
  • Title: Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution Source: ACS Publications (American Chemical Society) URL: [Link]

Safety & Regulatory Compliance

Safety

Operational and Disposal Guide: 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (CAS No. 333444-50-1).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (CAS No. 333444-50-1). As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural instructions, but a deep understanding of the chemical's hazard profile and the scientific rationale behind each recommended step, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Profile Analysis: Understanding the "Why"

The disposal protocol for any chemical is dictated by its inherent risks. 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole is a substituted pyrazole derivative whose structure presents a multi-faceted hazard profile derived from its three key components: the chlorinated phenyl group, the nitro group, and the pyrazole core.

  • Chlorinated Organic Moiety : The presence of a chloro-group classifies this compound as a halogenated organic . The disposal of such compounds requires specific methodologies, as improper treatment (e.g., standard combustion) can lead to the formation of hazardous byproducts like hydrogen chloride (HCl) gas.[1] High-temperature incineration in specialized facilities equipped with acid gas scrubbers is the industry-standard disposal route.[1][2]

  • Nitroaromatic Group : Nitroaromatic compounds are a well-documented class of energetic materials.[3] The nitro group imparts potential thermal instability and, in some cases, explosive characteristics.[3][4] These compounds can decompose exothermically, releasing large amounts of heat and gases, which underscores the need to avoid mixing with incompatible materials that could catalyze a runaway reaction.[3][5]

  • Pyrazole Core : Pyrazole and its derivatives are widely used in medicinal chemistry and can exhibit various biological activities.[6] From a safety perspective, they are organic nitrogen compounds that can be irritating to the skin and eyes.[7][8]

Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, we must infer its potential hazards from structurally similar compounds. This approach is a cornerstone of laboratory safety, treating novel or sparsely documented chemicals with the caution afforded to known hazardous analogs.[9]

Table 1: Hazard Profile of Structurally Related Compounds

Compound CAS Number GHS Hazard Statements Relevance to Target Compound
1-Chloro-4-nitrobenzene 100-00-5 Toxic if swallowed, in contact with skin or if inhaled; Suspected of causing genetic defects; Suspected of causing cancer; May cause damage to organs through prolonged or repeated exposure; Toxic to aquatic life.[9] Shares the chlorinated and nitroaromatic functionalities.
4-Nitro-1H-pyrazole 2075-46-9 Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[10] Shares the nitro-pyrazole core structure.

| 1H-Pyrazole | 288-13-1 | Harmful if swallowed; Causes skin irritation and serious eye irritation; Combustible liquid.[7][8] | Represents the foundational heterocyclic ring system. |

This data strongly suggests that 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole should be managed as a toxic, irritating, and potentially unstable halogenated hazardous waste.

Regulatory Imperative: The "Cradle-to-Grave" Responsibility

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" management system for hazardous waste.[11] As the generator of the waste, your institution is legally responsible for its safe handling and disposal from the moment it is created until its final destruction.[11]

This process involves several key steps:

  • Waste Identification : Determining if the waste is hazardous.[12] Based on the analysis above, this compound should be treated as hazardous.

  • Generator Classification : Your facility is classified as a Very Small, Small, or Large Quantity Generator based on the amount of hazardous waste produced per month, which dictates storage time limits and administrative requirements.[13]

  • Proper Management : Ensuring the waste is stored, labeled, and handled safely on-site.

  • Manifesting and Transportation : Using a licensed hazardous waste transporter with a proper manifest to track the waste to its destination.[12]

  • Treatment and Disposal : Sending the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]

Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory to ensure full compliance with all federal, state, and local regulations.[9]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing waste containing 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing appropriate PPE.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).[14]

  • Eye Protection : Safety glasses or goggles.[15]

  • Body Protection : A standard laboratory coat.

  • Work Area : All handling of the solid compound or solutions should be done within a certified chemical fume hood to minimize inhalation exposure.[16][17]

Step 2: Waste Characterization and Segregation

This is the most critical step to ensure safety and compliant disposal.

  • Isolate Halogenated Waste : Designate a specific waste container for "Halogenated Organic Waste."[9] All waste streams containing 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (e.g., contaminated solvents, unreacted material, contaminated labware) must be placed in this container.

  • Prevent Co-mingling : DO NOT mix this waste with other waste streams.[14] Incompatibility is a major risk.

    • Non-Halogenated Solvents : Mixing complicates the incineration process.

    • Acids and Bases : Can cause unknown and potentially violent reactions.[14]

    • Oxidizers and Reducing Agents : Nitro compounds can form highly unstable or explosive mixtures with these materials.[18]

Step 3: Container Selection and Labeling
  • Choose the Right Container : Use a chemically compatible container (e.g., glass or polyethylene) with a secure, vapor-tight lid.

  • Label Immediately and Clearly : The container must be labeled at the moment the first drop of waste is added. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole" and any other constituents (e.g., solvents).

    • The approximate concentration of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The date of accumulation start.

Step 4: On-Site Storage
  • Secure Closure : Keep the waste container tightly sealed at all times, except when adding waste.[14]

  • Ventilation : Store the container in a well-ventilated area, such as a designated satellite accumulation area within the lab or a secondary containment tray inside a ventilated cabinet.[9]

  • Segregated Storage : Ensure the waste container is stored away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[14][19]

Step 5: Arranging for Final Disposal
  • Contact EHS : Once your waste container is nearing capacity (typically ~80% full) or reaches its regulatory storage time limit, contact your institution's EHS department.[9]

  • Professional Pickup : The EHS department will coordinate with a licensed hazardous waste disposal contractor for pickup and transport.[9]

  • High-Temperature Incineration : The designated disposal method for this class of compound is high-temperature incineration.[9] This process uses extreme heat to break the robust chemical bonds, converting the chlorinated nitroaromatic compound into simpler, less harmful substances like carbon dioxide, water, and hydrogen chloride.[1] The resulting acid gases are then neutralized and removed by the facility's air pollution control systems.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of waste streams containing 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Final Disposition A Waste Generated (e.g., reaction mixture, contaminated solvent) B Characterize Waste: Contains 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole? A->B C Segregate into Dedicated 'HALOGENATED ORGANIC WASTE' Container B->C Yes F Container Full or Storage Time Limit Reached? B->F No D Label Container Immediately: - 'Hazardous Waste' - Full Chemical Names - Hazard Information C->D E Store Safely in Lab: - Tightly Sealed - Ventilated Area - Secondary Containment D->E E->F G Contact Institutional EHS for Waste Pickup F->G Yes H Licensed Contractor Transports Waste with Manifest G->H I Final Disposal: High-Temperature Incineration with Acid Gas Scrubbing H->I

Caption: Waste Management Workflow for 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Patents.
  • 8 Tips for Hazardous Chemical Handling In A Lab. (2021, June 14). Technical Safety Services.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Thermal Stability Characteristics of Nitroaromatic Compounds. (1986, September 15). DTIC.
  • EPA Hazardous Waste Regulations. (n.d.). Study.com.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Acspectro.
  • Thermal Stability Characteristics of Nitroaromatic Compounds. (n.d.). DTIC.
  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). Lab Manager.
  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (2024, September 6). SafetyStratus.
  • Thermal Hazard Analysis of Nitroaromatic Compounds. (n.d.). OAKTrust.
  • Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). SDS Manager.
  • Laboratory Safety Rules. (n.d.). Oklahoma State University.
  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (n.d.). DTIC.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • Incompatible Chemicals. (n.d.). Risk Management and Safety.
  • Examples of Incompatible Chemicals. (n.d.). Unknown Source.
  • Material Safety Data Sheet (MSDS) - Pyrazole. (n.d.). Chemical Bull.
  • Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
  • Chemical Incompatibility Guide. (2020, November 3). Stanford Environmental Health & Safety.
  • SAFETY DATA SHEET - 1H-Pyrazole. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Nitro-1H-pyrazole. (n.d.). Fisher Scientific.
  • Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks.

Sources

Handling

Personal protective equipment for handling 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

Emergency Safety Overview Compound Identity: IUPAC Name: 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole[1][2][3][4] Synonyms: 1-(2-Chlorobenzyl)-4-nitro-1H-pyrazole[1][2][4][5][6] CAS Number: 333444-50-1[1][2][3][4][5] M...

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Safety Overview

Compound Identity:

  • IUPAC Name: 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole[1][2][3][4]

  • Synonyms: 1-(2-Chlorobenzyl)-4-nitro-1H-pyrazole[1][2][4][5][6]

  • CAS Number: 333444-50-1[1][2][3][4][5]

  • Molecular Formula: C₁₀H₈ClN₃O₂[1][2][3][4]

Immediate Hazard Assessment (GHS Classification): This compound belongs to the class of halogenated nitro-aromatics .[1][2][3][4] While specific toxicological data may be sparse, its functional groups dictate the following default high-caution profile:

  • WARNING (Acute Toxicity, Oral - Category 4)[1][2][3][4][7][8]

  • WARNING (Skin/Eye Irritation - Category 2/2A)[1][2][3][4]

  • WARNING (STOT-SE - Respiratory Irritation)[1][2][3][4]

Critical Risk Factors:

  • Nitrogenous Decomposition: The nitro group (

    
    ) renders the compound susceptible to thermal decomposition, releasing toxic nitrogen oxides (
    
    
    
    ).[1][2][3][4]
  • Halogenated Byproducts: Thermal combustion releases hydrogen chloride (

    
    ) gas.[2][3][4]
    
  • Sensitization Potential: Pyrazole derivatives are known sensitizers; repeated exposure may induce allergic dermatitis.[2]

Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Standard latex gloves offer poor resistance to aromatic organics.[2][4] The presence of the chlorobenzyl group increases lipophilicity, facilitating skin absorption.[4]

PPE ComponentMaterial / SpecificationOperational Logic (The "Why")
Hand Protection Double Nitrile (0.11 mm min)Primary Barrier: Nitrile provides excellent resistance to incidental splash of solid powder.[1][2][3][4] Protocol: Change outer pair immediately upon contamination.[2][4]
Hand Protection (Solvent) Silver Shield / 4H (Laminate)Required for Solutions: If dissolved in DCM or Acetone, nitrile degrades rapidly.[2][3] Laminate gloves prevent permeation of the carrier solvent.[4]
Respiratory N95 / P100 (Particulate)Dust Control: Handling the solid powder generates micro-particulates.[2][4] Note: If heating/refluxing, use a Full-Face Respirator with Organic Vapor (OV) Cartridges .[1][2][3][4]
Eye Protection Chemical Goggles (Indirect Vent)Vapor/Dust Seal: Safety glasses allow side-entry of airborne dusts.[1][2][3] Goggles prevent ocular mucosal absorption.[2][4]
Body Protection Tyvek® Lab Coat (Closed Front)Particulate Shedding: Cotton coats trap dust.[2][3][4] Tyvek repels particulates and prevents cross-contamination to street clothes.[4]
Operational Handling Protocol

Objective: To weigh and transfer 500 mg of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole for a coupling reaction without personnel exposure.

Phase A: Engineering Controls
  • Workspace: Certified Chemical Fume Hood (Face velocity: 100 fpm).[2][3][4]

  • Static Control: Use an ionizing bar or anti-static gun.[2][4] Nitro-pyrazoles can be static-prone, leading to "flying powder" during weighing.[1][2][3]

Phase B: Weighing & Transfer (Step-by-Step)
  • Preparation:

    • Place a disposable balance draft shield inside the fume hood.[2][4]

    • Pre-weigh the receiving vessel (Round Bottom Flask) with a stir bar.

  • Transfer:

    • Do not use a metal spatula.[2][4] Metal-to-metal friction can theoretically sensitize nitro compounds.[1][2][3] Use a PTFE or antistatic polypropylene spatula .[2][4]

    • Transfer the solid directly into the tared flask. Avoid using weighing boats to minimize surface loss and dust generation.[4]

  • Solvation (Dust Suppression):

    • Immediately add the reaction solvent (e.g., DMF, THF) to the flask before removing it from the balance area.[3] This "wets" the powder, eliminating inhalation risk during transport to the reaction manifold.[4]

  • Decontamination:

    • Wipe the balance and surrounding area with a 10% surfactant/water solution (e.g., Decon 90).[3][4] Avoid pure organic solvents for initial cleaning, as they may spread the hydrophobic contaminant.[4]

Logical Workflow: Risk Assessment & Response

The following diagram illustrates the decision logic for handling spills or exposure events, prioritizing containment of the halogenated waste stream.

SafetyLogic Start Exposure / Spill Event Assess Assess State: Solid vs. Solution Start->Assess Solid Solid Powder Spill Assess->Solid Dry Powder Solution Solution Spill (w/ Solvent) Assess->Solution Dissolved Action_Solid 1. Dampen with H2O (Mist) 2. Scoop to Halogenated Waste 3. Wash with Surfactant Solid->Action_Solid Action_Sol 1. Absorb with Vermiculite 2. Do NOT use Paper Towels (Fire Risk) 3. Transfer to Halogenated Waste Solution->Action_Sol Disposal Disposal Path: High-Temp Incineration (Halogenated Stream) Action_Solid->Disposal Action_Sol->Disposal

Caption: Decision matrix for spill response. Note the critical differentiation between solid and solution cleanup to prevent dust aerosolization.

Waste Disposal Strategy

Regulatory Classification: This compound is a Halogenated Organic .[2][4][9][10] It must NOT be mixed with non-halogenated solvents (e.g., Acetone, Methanol) in the waste stream, as this complicates the incineration process required to scrub HCl emissions.[1][3][4]

Disposal Protocol:

  • Segregation: Collect all solid waste, contaminated gloves, and liquid mother liquors in a container labeled "HALOGENATED ORGANIC WASTE" .[4]

  • Labeling: Explicitly list "Nitro-pyrazole derivative" on the waste tag. This alerts waste handlers to potential (albeit low) energetic risks during compaction.[2][3][4]

  • Destruction: The required method is High-Temperature Incineration (>1000°C) with secondary combustion and acid gas scrubbing.[2][3][4]

References
  • BLD Pharm . SDS for 1-(2-Chlorobenzyl)-4-nitro-1H-pyrazole (CAS 333444-50-1). Retrieved from

  • BenchChem . Proper Disposal of Halogenated Nitroaromatic Compounds. Retrieved from

  • ETH Zürich . Disposal of Hazardous Waste: Halogenated Solvents and Nitro Compounds.[4][11] Retrieved from

  • Fisher Scientific . Safety Data Sheet: 4-Nitro-1H-pyrazole (Structural Analog). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole
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1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole
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